molecular formula C7H7IN4 B1397838 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 862729-13-3

5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B1397838
CAS No.: 862729-13-3
M. Wt: 274.06 g/mol
InChI Key: VNFSLRASQZPDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C7H7IN4 and its molecular weight is 274.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-iodo-7-methylpyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN4/c1-12-2-4(8)5-6(9)10-3-11-7(5)12/h2-3H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFSLRASQZPDFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731964
Record name 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862729-13-3
Record name 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862729-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a critical building block in the synthesis of targeted therapeutics, most notably the Janus kinase (JAK) inhibitor, tofacitinib. This document delves into the molecule's physicochemical properties, provides a detailed, field-tested synthesis protocol, outlines robust analytical methodologies for its characterization, and explores its pivotal role in the broader context of drug discovery and development. The causality behind experimental choices is explained to provide actionable insights for researchers in the field.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a privileged scaffold in medicinal chemistry. Its structural resemblance to endogenous nucleobases allows molecules incorporating this moiety to interact with a wide array of biological targets, particularly protein kinases. The strategic introduction of an iodine atom at the 5-position and a methyl group at the 7-position of the pyrrolo[2,3-d]pyrimidin-4-amine creates a highly versatile intermediate. The iodine atom serves as a handle for further functionalization, typically through cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery. The methyl group at the 7-position is crucial for modulating solubility and metabolic stability, and for fine-tuning the binding affinity of the final drug molecule to its target.

The primary application of this compound lies in its role as a key precursor to tofacitinib, a potent inhibitor of the Janus kinase family of enzymes. Tofacitinib is approved for the treatment of various autoimmune and inflammatory conditions, underscoring the therapeutic importance of this chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective handling, reaction optimization, and formulation development.

PropertyValueSource
Molecular Weight 274.06 g/mol [1]
Molecular Formula C₇H₇IN₄[1]
CAS Number 862729-13-3
Appearance White to off-white crystalline solid
Melting Point Not definitively reported; expected to be >200 °C (decomposes)
Boiling Point Not applicable (decomposes)
Solubility Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Limited solubility in methanol, ethanol, and chlorinated solvents. Insoluble in water.[2]
pKa Estimated basic pKa around 4-5 due to the pyrimidine nitrogens and the amino group.

Synthesis Protocol: A Self-Validating System

The synthesis of this compound is a well-established procedure. The following protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Reaction Scheme

G reactant 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine product This compound reactant->product N-methylation reagent Iodomethane (CH3I) Potassium Carbonate (K2CO3) DMF reagent->product

Caption: Synthesis of this compound.

Step-by-Step Methodology

Materials:

  • 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Iodomethane (CH₃I)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (2.0 eq) followed by the slow, dropwise addition of iodomethane (1.05 eq). Causality: Potassium carbonate acts as a base to deprotonate the pyrrole nitrogen, facilitating the nucleophilic attack on the electrophilic methyl group of iodomethane. Using an anhydrous solvent is critical to prevent side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Upon completion, quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous phase).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound. Expected Yield: 70-85%.

Analytical Characterization: Ensuring Purity and Identity

Robust analytical methods are essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~8.1 (s, 1H, H2)

    • δ ~7.5 (s, 1H, H6)

    • δ ~6.5 (br s, 2H, NH₂)

    • δ 3.7 (s, 3H, N-CH₃)

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ ~157.5 (C4)

    • δ ~152.0 (C2)

    • δ ~150.0 (C7a)

    • δ ~125.0 (C6)

    • δ ~100.0 (C4a)

    • δ ~55.0 (C5)

    • δ ~31.0 (N-CH₃)

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) is a suitable method.

    • Calculated for C₇H₈IN₄ [M+H]⁺: 274.9788

    • Found: 274.9788[2]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for purity analysis.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Retention Time: Dependent on the specific gradient and column, but should yield a single major peak for the pure compound.

Application in Drug Synthesis: The Tofacitinib Case Study

This compound is a cornerstone in the multi-step synthesis of tofacitinib.

Synthetic Pathway to Tofacitinib

G A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B Protection (e.g., SEM-Cl) A->B C Iodination (NIS) B->C D Methylation (CH3I, K2CO3) C->D E 5-Iodo-7-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine D->E F Suzuki Coupling with piperidine derivative E->F G Deprotection F->G H Tofacitinib G->H

Caption: Simplified synthetic route to Tofacitinib.

The synthesis of tofacitinib from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves a series of protection, iodination, and methylation steps to yield the key intermediate, this compound (often with a protecting group on the pyrrole nitrogen)[3]. This intermediate then undergoes a crucial palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig amination) with a chiral piperidine derivative. Subsequent deprotection and functional group manipulation lead to the final tofacitinib molecule.

Mechanism of Action of Tofacitinib: Targeting the JAK-STAT Pathway

Tofacitinib functions by inhibiting the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokine and growth factor receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (dimer) STAT->pSTAT Dimerization Gene Gene Transcription (Inflammation) pSTAT->Gene Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

By binding to the ATP-binding site of JAK enzymes, tofacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This blockade of STAT signaling effectively downregulates the inflammatory cascade, providing therapeutic benefit in autoimmune diseases.

Conclusion

This compound is a molecule of significant strategic importance in medicinal chemistry and drug development. Its well-defined physicochemical properties, coupled with a robust and scalable synthesis, make it an invaluable intermediate for the construction of complex, biologically active molecules. The detailed protocols and analytical methods presented in this guide are intended to empower researchers to confidently synthesize, characterize, and utilize this key building block in their pursuit of novel therapeutics. The successful development of tofacitinib serves as a powerful testament to the potential held within the pyrrolo[2,3-d]pyrimidine scaffold and its strategically functionalized derivatives.

References

The Strategic Intermediate: A Technical Guide to 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Medicinal Chemistry and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, particularly in the design of targeted therapies. Its structural resemblance to the purine core of adenosine triphosphate (ATP) makes it an ideal framework for competitive kinase inhibitors. Kinases, a class of enzymes that regulate a vast array of cellular processes, are frequently dysregulated in diseases such as cancer and autoimmune disorders. Consequently, the development of potent and selective kinase inhibitors is a cornerstone of contemporary drug discovery.

This technical guide focuses on 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine , a key synthetic intermediate that serves as a versatile building block for a new generation of kinase inhibitors. The strategic placement of the iodine atom at the 5-position provides a crucial handle for further chemical modifications, enabling the synthesis of diverse compound libraries. The 7-methyl group, in turn, influences the molecule's solubility and metabolic stability, while the 4-amino group is essential for its interaction with the hinge region of the kinase ATP-binding site. This guide will provide a comprehensive overview of its synthesis, mechanism of action as a kinase inhibitor precursor, and its pivotal role in the development of targeted therapeutics.

Chemical Properties and Structure

PropertyValueSource
CAS Number 862729-13-3[1][2]
Molecular Formula C₇H₇IN₄[2]
Molecular Weight 274.06 g/mol [2]
IUPAC Name This compound[3]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a well-established two-step process commencing with the commercially available 7H-pyrrolo[2,3-d]pyrimidin-4-amine. The causality behind this synthetic route lies in the selective functionalization of the pyrrolo[2,3-d]pyrimidine core. The initial iodination at the 5-position is a critical step, followed by N-methylation at the 7-position.

Step 1: Iodination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine

This step introduces the iodine atom at the C5 position of the pyrrole ring, a key functional group for subsequent cross-coupling reactions in the synthesis of more complex kinase inhibitors.

Protocol:

  • Dissolve 7H-pyrrolo[2,3-d]pyrimidin-4-amine in a suitable solvent such as chloroform.[4]

  • Add N-iodosuccinimide (NIS) (1.2 equivalents) to the solution.[4]

  • Heat the reaction mixture at reflux for 2 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a methanol/dichloromethane gradient to yield 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a yellow solid.[4]

Step 2: N-Methylation of 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

The final step involves the selective methylation of the pyrrole nitrogen at the N7 position. This modification is crucial for modulating the physicochemical properties of the molecule and is a common feature in many pyrrolopyrimidine-based kinase inhibitors.

Protocol:

  • Dissolve 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine in anhydrous N,N-dimethylformamide (DMF).[1]

  • Add anhydrous potassium carbonate (2.0 equivalents) to the solution.[1]

  • Add iodomethane (1.05 equivalents) dropwise to the reaction mixture.[1]

  • Stir the reaction mixture at room temperature for 8 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, remove the DMF by rotary evaporation.[1]

  • Dissolve the residue in dichloromethane (DCM) and wash with deionized water.[1]

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start 7H-pyrrolo[2,3-d]pyrimidin-4-amine Step1 Iodination (NIS, Chloroform, Reflux) Start->Step1 Intermediate 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine Step1->Intermediate Step2 N-Methylation (Iodomethane, K2CO3, DMF) Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Synthetic route to this compound.

Mechanism of Action: A Precursor to Kinase Inhibition

This compound itself is not a potent kinase inhibitor. Its significance lies in its role as a versatile intermediate for the synthesis of highly potent and selective kinase inhibitors. The pyrrolo[2,3-d]pyrimidine core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of various kinases. The 4-amino group typically forms crucial hydrogen bonds with the hinge region of the kinase, a key interaction for anchoring the inhibitor.

The iodine atom at the 5-position is the key to its utility. It serves as a reactive handle for introducing a wide range of substituents via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. These introduced substituents can then occupy other regions of the ATP-binding site, leading to enhanced potency and selectivity for the target kinase.

The JAK-STAT Signaling Pathway: A Prime Target

A prominent family of kinases targeted by derivatives of this compound is the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth.[5][6][7] Dysregulation of this pathway is implicated in a variety of diseases, including rheumatoid arthritis, psoriasis, and myelofibrosis.

The pathway proceeds as follows:

  • Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.

  • JAK Activation: This binding brings the associated JAKs into close proximity, leading to their autophosphorylation and activation.

  • STAT Phosphorylation: The activated JAKs then phosphorylate the intracellular tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.

  • STAT Dimerization and Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[5]

Inhibitors derived from this compound competitively bind to the ATP-binding site of JAKs, preventing the phosphorylation of STATs and thereby blocking the downstream signaling cascade.

JAK-STAT Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene Regulation

Caption: Inhibition of the JAK-STAT pathway by pyrrolopyrimidine-based inhibitors.

Biological Activity of Downstream Products

As this compound is primarily a synthetic intermediate, data on its intrinsic biological activity is limited. However, its utility is demonstrated by the potent inhibitory activity of the more complex molecules synthesized from it. The following table presents representative examples of kinase inhibitors derived from the pyrrolo[2,3-d]pyrimidine scaffold, highlighting their potent activity against various kinases.

CompoundTarget Kinase(s)IC₅₀ (nM)Disease Indication
Tofacitinib JAK1, JAK2, JAK31-2 (JAK3)Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis
Ruxolitinib JAK1, JAK23.3 (JAK1), 2.8 (JAK2)Myelofibrosis, Polycythemia Vera
Baricitinib JAK1, JAK25.9 (JAK1), 5.7 (JAK2)Rheumatoid Arthritis
Compound 28a BTK3.0Rheumatoid Arthritis (preclinical)[8]
FN-1501 FLT3, CDK2, CDK4, CDK60.008 µM (MV4-11 cells)Acute Myeloid Leukemia (preclinical)[9]

Note: The IC₅₀ values are for the final drug products, not the this compound intermediate.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its well-defined synthesis and the reactive iodine handle at the 5-position provide medicinal chemists with a powerful platform for the creation of diverse and highly potent kinase inhibitors. The clinical success of drugs like Tofacitinib, which are synthesized from this core structure, underscores the importance of this intermediate.

Future research will likely focus on leveraging this versatile scaffold to develop inhibitors with even greater selectivity for specific kinases, thereby minimizing off-target effects and improving patient outcomes. The continued exploration of novel cross-coupling chemistries will further expand the chemical space accessible from this key intermediate, paving the way for the next generation of targeted therapies for a wide range of diseases.

References

An In-Depth Technical Guide to the Physical Properties of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic organic compound belonging to the pyrrolopyrimidine class. These structures are of significant interest in medicinal chemistry due to their structural analogy to purines, which allows them to interact with a variety of biological targets. The strategic placement of an iodine atom at the 5-position and a methyl group at the 7-position of the pyrrolo[2,3-d]pyrimidine core creates a molecule with specific steric and electronic properties that are crucial for its application in the development of targeted therapeutics, particularly as kinase inhibitors. This guide provides a detailed overview of the key physical and spectroscopic properties of this compound, offering a foundational understanding for its use in research and drug discovery.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analytical characterization.

PropertyValueSource(s)
CAS Number 862729-13-3[1][2]
Molecular Formula C₇H₇IN₄[1][2][3]
Molecular Weight 274.06 g/mol [1][2][3]
Appearance White to light-yellow or gray powder/crystals[4]
Purity Typically ≥95% - 98%[2]
Storage 2-8°C, sealed in dry, dark conditions[4]

Structural and Spectroscopic Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. High-resolution mass spectrometry provides an exact mass, confirming the elemental composition, while NMR spectroscopy elucidates the precise arrangement of atoms within the molecule.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a powerful tool for confirming the molecular formula of the target compound. The expected monoisotopic mass and the experimentally observed mass should be in close agreement.

ParameterValue
Calculated [M+H]⁺ 274.9788
Measured [M+H]⁺ 274.9788

This close correlation between the calculated and measured mass provides strong evidence for the successful synthesis and identity of this compound[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

  • Pyrrole Proton (C6-H): A singlet is expected for the proton on the pyrrole ring.

  • Pyrimidine Proton (C2-H): A singlet corresponding to the proton on the pyrimidine ring.

  • Methyl Protons (N7-CH₃): A singlet for the three protons of the methyl group.

  • Amine Protons (NH₂): A broad singlet for the two amine protons.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

  • Quaternary Carbons: Signals for the carbon atoms that are not bonded to any protons (e.g., C4, C5, C7a, C4a).

  • Methine Carbons: Signals for the carbon atoms bonded to a single proton (e.g., C2, C6).

  • Methyl Carbon: A signal for the carbon of the methyl group.

The specific chemical shifts will be influenced by the solvent used for the analysis. Common solvents for this class of compounds include deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated chloroform (CDCl₃).

Experimental Methodologies

The accurate determination of the physical and spectroscopic properties of this compound requires standardized experimental protocols.

Synthesis Workflow

The synthesis of this compound is typically achieved through the methylation of its precursor, 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine[1].

Step-by-Step Protocol:

  • Dissolution: Dissolve 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF)[1].

  • Addition of Reagents: Add a methylating agent, such as iodomethane, and a base, like anhydrous potassium carbonate, to the solution[1].

  • Reaction: Stir the reaction mixture at room temperature for a sufficient duration (e.g., 8 hours) to ensure complete methylation[1].

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) and wash with deionized water[1].

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield the crude product. Further purification can be achieved by techniques such as column chromatography or recrystallization.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine in DMF reagents Add Iodomethane & K₂CO₃ start->reagents reaction Stir at RT, 8h reagents->reaction workup Solvent Removal & DCM/H₂O Wash reaction->workup purification Drying, Filtration & Solvent Removal workup->purification product This compound purification->product

Caption: A schematic representation of the synthesis workflow.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube.

  • Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample slowly, typically at a rate of 1-2 °C per minute, near the expected melting point.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Solubility Assessment

Determining the solubility of the compound in various solvents is crucial for its application in biological assays and formulation development. A common method for this is the shake-flask method[5].

Step-by-Step Protocol:

  • Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO)).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in separate vials.

  • Equilibration: Agitate the vials at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Solubility_Workflow cluster_solubility Solubility Determination Workflow start Excess solid in known solvent volume equilibration Agitate at constant temperature (24-48h) start->equilibration separation Centrifuge or filter to remove undissolved solid equilibration->separation quantification Analyze supernatant concentration (UV-Vis/HPLC) separation->quantification result Quantitative Solubility (e.g., mg/mL) quantification->result

Caption: A generalized workflow for determining solubility.

Conclusion

This technical guide has provided a comprehensive overview of the key physical and spectroscopic properties of this compound. The data and experimental protocols presented herein are intended to serve as a valuable resource for researchers and scientists working with this compound. A thorough understanding of these fundamental characteristics is essential for advancing its potential applications in medicinal chemistry and drug development.

References

5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of targeted therapeutics, including several Janus kinase (JAK) inhibitors. The strategic placement of the iodo group on the 7-deazapurine core provides a versatile handle for late-stage functionalization via cross-coupling reactions, enabling the exploration of vast chemical space. This guide offers a comprehensive analysis of the primary synthetic routes and starting materials used to construct this high-value intermediate. We will dissect the strategic considerations behind common synthetic pathways, explain the causality of experimental choices, and provide detailed protocols grounded in established literature.

Strategic Overview: A Retrosynthetic Perspective

To understand the origins of this compound, a retrosynthetic analysis is invaluable. The synthesis logically breaks down into the formation of the core bicyclic system and the sequential installation of its functional groups.

The primary disconnections reveal that the target molecule is most commonly accessed via the regioselective iodination of 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine . This precursor, in turn, is typically derived from a halogenated intermediate, most notably 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine , through nucleophilic aromatic substitution with an ammonia source. The methylated core arises from the N-alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , a cornerstone intermediate in 7-deazapurine chemistry.[1][2][3] This central intermediate is constructed by forming a pyrrole ring onto a pre-existing, suitably functionalized pyrimidine.

G target This compound precursor1 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine target->precursor1 Regioselective Iodination precursor2 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine precursor1->precursor2 Amination (SNAr) precursor3 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine precursor2->precursor3 N7-Methylation pyrimidine Substituted Pyrimidine Precursor precursor3->pyrimidine Pyrrole Ring Annulation pyrrole_synthon C2-Synthon for Pyrrole Ring (e.g., Chloroacetaldehyde) precursor3->pyrrole_synthon Pyrrole Ring Annulation

Figure 1: Retrosynthetic analysis of this compound.

This analysis highlights that the selection of the initial pyrimidine starting material is the most critical decision, dictating the overall efficiency and pathway of the synthesis.

The Principal Synthetic Pathway: From Pyrimidines to the Final Product

The most robust and widely documented syntheses commence with the construction of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. This approach offers a reliable path with well-characterized intermediates.

Core Synthesis: Formation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of this crucial intermediate is a field of extensive research, with multiple patented routes.[1][2][3] A common and efficient method starts from readily available commodity chemicals.

Starting Materials:

  • Ethyl 2-cyanoacetate: Provides the carbon framework for the pyrrole ring.

  • 2-Bromo-1,1-dimethoxyethane: Acts as a masked acetaldehyde, another key component for the pyrrole ring.

  • Formamidine Acetate: Serves as the nitrogenous component to form the pyrimidine ring.

Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Step A: Synthesis of Ethyl 2-cyano-4,4-dimethoxybutanoate:

    • Sodium ethoxide is prepared in situ by reacting sodium metal with absolute ethanol.

    • Ethyl 2-cyanoacetate is added, followed by the dropwise addition of 2-bromo-1,1-dimethoxyethane. The reaction is an alkylation of the active methylene compound.

    • The mixture is heated to reflux, and upon completion, the product is isolated via distillation under reduced pressure. The use of an excess of ethyl 2-cyanoacetate can improve yields.[1]

  • Step B: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol:

    • The product from Step A is cyclized with formamidine acetate in the presence of sodium ethoxide in ethanol.

    • The reaction mixture is heated to reflux for several hours, leading to the formation of the pyrimidine ring followed by intramolecular cyclization and elimination to form the pyrrole ring.

    • The product precipitates upon acidification and is collected by filtration.

  • Step C: Chlorination to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine:

    • The 7H-pyrrolo[2,3-d]pyrimidin-4-ol is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline.

    • The reaction is heated, and upon completion, the excess POCl₃ is carefully quenched with ice water.

    • The product is extracted with an organic solvent and purified. This intermediate is a key precursor for numerous pharmaceuticals.[2]

Sequential Functionalization: Methylation, Amination, and Iodination

With the core structure in hand, the subsequent steps install the required functional groups in a precise order.

G start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine step1 N7-Methylation start->step1 intermediate1 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine step1->intermediate1 step2 Amination (SNAr) intermediate1->step2 intermediate2 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine step2->intermediate2 step3 C5-Iodination intermediate2->step3 end This compound step3->end

Figure 2: Stepwise functionalization workflow.

Protocol 1: N7-Methylation

  • Causality: The pyrrole nitrogen (N7) is acidic and can be selectively deprotonated with a suitable base. Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that generates hydrogen gas as the only byproduct, driving the reaction to completion.

  • Methodology:

    • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is dissolved in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).

    • The solution is cooled in an ice bath, and sodium hydride (60% dispersion in mineral oil) is added portion-wise.

    • After gas evolution ceases, a methylating agent such as methyl iodide is added.

    • The reaction is allowed to warm to room temperature and stirred until completion. The product is isolated by aqueous workup and extraction.

Protocol 2: Amination

  • Causality: The chloro group at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyrimidine ring. Heating with a source of ammonia displaces the chloride to form the desired amine.

  • Methodology:

    • 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is suspended in a solvent like methanol or isopropanol within a sealed pressure vessel.

    • Aqueous or methanolic ammonia is added, and the vessel is sealed.

    • The mixture is heated to a high temperature (e.g., 100-130 °C) for several hours.

    • After cooling, the product often crystallizes and can be collected by filtration.

Protocol 3: C5-Iodination

  • Causality: The pyrrole ring is electron-rich and susceptible to electrophilic substitution. The C5 position is the most electronically activated site for this reaction. N-Iodosuccinimide (NIS) is a mild and highly effective electrophilic iodinating agent that provides elemental iodine (I⁺) in a controlled manner, minimizing side reactions.

  • Methodology:

    • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is dissolved in a solvent such as DMF or Dichloromethane (DCM).

    • N-Iodosuccinimide is added portion-wise at room temperature.

    • The reaction is stirred for 1-4 hours and monitored by TLC or LC-MS.

    • Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to destroy any excess NIS or iodine.

    • The final product is isolated by extraction and purified by crystallization or column chromatography.

Alternative Synthetic Strategies

While the principal pathway is linear, alternative routes exist that may offer advantages in specific contexts. One notable alternative involves reversing the order of methylation and iodination.

  • Starting Material: 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine [4]

    • This compound can be synthesized by the direct iodination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine.

    • The subsequent methylation is then performed on this iodinated intermediate.

Experimental Protocol: Methylation of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine [5]

  • To a solution of 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).[5]

  • Add iodomethane (1.05 eq) and stir the reaction mixture at room temperature for 8 hours.[5]

  • Monitor the reaction for completion. After completion, remove the solvent under reduced pressure.

  • The residue is partitioned between dichloromethane and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the target compound.[5]

This route is advantageous if the 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine starting material is readily available.

Summary of Key Starting Materials and Intermediates

Compound NameRole in SynthesisCAS NumberKey Properties
Ethyl 2-cyanoacetatePyrrole Ring Precursor105-56-6Readily available liquid ester.
2-Bromo-1,1-dimethoxyethaneMasked C2-Synthon7252-83-7Acetal-protected acetaldehyde equivalent.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineCore Intermediate6005-73-8Versatile solid precursor for 7-deazapurines.[1]
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-aminePenultimate Precursor76195-40-7Direct precursor for iodination.
N-Iodosuccinimide (NIS)Iodinating Agent516-12-1Mild and selective electrophilic iodine source.
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amineAlternative Starting Material163622-50-2Allows for late-stage methylation.

Conclusion

The synthesis of this compound is a well-trodden path in process chemistry, critical for the production of modern pharmaceuticals. The most prevalent and scalable strategies rely on the initial construction of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core from basic starting materials like ethyl 2-cyanoacetate. This is followed by a robust and sequential functionalization process involving N-methylation, amination, and a final, regioselective C5-iodination. Understanding the underlying chemical principles for each transformation allows researchers to troubleshoot and optimize the synthesis, ensuring a reliable supply of this essential building block for drug discovery and development programs.

References

The Enigmatic Core: A Technical Guide to the Biological Potential of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Deazapurine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, offering a versatile platform for the development of novel therapeutics. The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, scaffold is a prime example of such a core. Its structural resemblance to adenine, a fundamental component of ATP, positions it as a highly effective ATP-competitive inhibitor of a wide array of protein kinases.[1][2] This inherent biological activity has led to the development of numerous 7-deazapurine derivatives with potent anticancer, antiviral, and anti-inflammatory properties.[3][4] This guide delves into the specific biological potential of a lesser-explored derivative, 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine , providing a technical exploration of its anticipated activities, the rationale behind its structural modifications, and the experimental pathways to unlock its therapeutic promise. While direct biological data for this specific compound is nascent in publicly available literature, a comprehensive analysis of its structural congeners and the foundational 7-deazapurine framework allows for a well-grounded projection of its biological significance.

Molecular Profile and Synthetic Strategy

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 862729-13-3

  • Molecular Formula: C₇H₇IN₄

  • Molecular Weight: 274.06 g/mol

The structure features the core pyrrolo[2,3-d]pyrimidine, with three key functionalizations: an amine group at the 4-position, a bulky iodine atom at the 5-position, and a methyl group at the 7-position of the pyrrole ring. Each of these modifications is expected to significantly influence the compound's biological activity and pharmacokinetic properties.

Rationale for Synthesis and Key Structural Features

The synthesis of this compound is a strategic endeavor, with each structural component chosen to modulate its interaction with biological targets.

  • The 7-Deazapurine Core: As an isostere of adenine, this core structure is the primary driver of kinase inhibition, enabling the molecule to compete with ATP for binding to the kinase active site.[1][2]

  • The 5-Iodo Substitution: The introduction of a halogen, particularly iodine, at the 5-position is a common strategy in kinase inhibitor design. The iodine atom can form halogen bonds with backbone atoms in the kinase hinge region, enhancing binding affinity and selectivity. Furthermore, the 5-position is a key site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

  • The 7-Methyl Group: Methylation at the N7 position prevents the formation of a hydrogen bond that would otherwise be possible with the unmethylated precursor, 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This modification can alter the molecule's binding orientation within the ATP pocket and can also improve metabolic stability and cell permeability.

Experimental Protocol: Synthesis of this compound

The following protocol outlines a reliable method for the synthesis of the title compound, based on a documented procedure.[5]

Materials:

  • 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Iodomethane (CH₃I)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve 2.88 mmol of 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine in 20 mL of anhydrous DMF.

  • Addition of Reagents: To the solution, add 3.02 mmol of iodomethane and 5.76 mmol of anhydrous potassium carbonate.

  • Reaction: Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: Upon completion of the reaction, remove the DMF by rotary evaporation.

  • Work-up: Dissolve the residue in dichloromethane (DCM) and wash with deionized water.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Product Isolation: The resulting solid is the target compound, this compound.

Validation: The identity and purity of the synthesized compound should be confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Anticipated Biological Activity and Mechanism of Action

Based on the extensive research into the 7-deazapurine scaffold and closely related analogs, the primary biological activities of this compound are predicted to be in the realms of kinase inhibition , leading to potential anticancer and antiviral applications.

Kinase Inhibition: The Core Therapeutic Hypothesis

The pyrrolo[2,3-d]pyrimidine scaffold is a well-established kinase inhibitor pharmacophore.[1][2] The structural similarity to adenine allows these compounds to bind to the ATP-binding pocket of a wide range of kinases, thereby inhibiting their catalytic activity. This disruption of kinase-mediated signaling pathways is a cornerstone of modern targeted therapies.

Hypothesized Kinase Targets:

While a specific kinase inhibition profile for this compound has not been published, data from related compounds suggest potential targets:

  • Tyrosine Kinases: Many pyrrolo[2,3-d]pyrimidine derivatives are potent inhibitors of tyrosine kinases, which are often dysregulated in cancer.

  • Calcium-Dependent Protein Kinases (CDPKs): The precursor, 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has been utilized in the synthesis of inhibitors targeting Plasmodium falciparum CDPKs, suggesting a potential avenue for antimalarial drug development.[2]

  • Janus Kinases (JAKs): Certain pyrrolo[2,3-d]pyrimidine derivatives are known inhibitors of the JAK family of kinases, which are crucial in cytokine signaling and are targets for inflammatory diseases.

The following diagram illustrates the general mechanism of ATP-competitive kinase inhibition, which is the anticipated mode of action for this compound.

G cluster_0 Kinase Active Site cluster_1 Cellular Components Kinase Kinase Enzyme ATP_pocket ATP-Binding Pocket Substrate Substrate Protein ATP_pocket->Substrate Phosphorylates ATP ATP ATP->ATP_pocket Binds Phospho_Substrate Phosphorylated Substrate (Cellular Response) Substrate->Phospho_Substrate Inhibitor 5-Iodo-7-methyl-7H-pyrrolo [2,3-d]pyrimidin-4-amine Inhibitor->ATP_pocket Competitively Binds

References

An In-Depth Technical Guide to 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Privileged 7-Deazapurine Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a key heterocyclic building block in modern drug discovery. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and strategic applications of this compound as a 7-deazapurine analog, with a particular focus on its role as a scaffold for potent and selective kinase inhibitors.

The Strategic Advantage of the 7-Deazapurine Core

The 7-deazapurine scaffold, also known as pyrrolo[2,3-d]pyrimidine, is a bioisostere of the endogenous purine ring system found in nucleobases like adenine and guanine. This structural modification, where the nitrogen atom at the 7-position is replaced by a carbon atom, offers several distinct advantages in drug design. The removal of the N7 nitrogen alters the electronic distribution and hydrogen bonding potential of the molecule, which can lead to enhanced binding affinity and selectivity for protein targets. Furthermore, the C7 position provides a valuable vector for chemical modification, allowing for the introduction of various substituents to probe the active site of enzymes and optimize pharmacokinetic properties.

The clinical significance of the 7-deazapurine core is well-established, with several FDA-approved drugs incorporating this privileged scaffold. Notable examples include:

  • Ruxolitinib (Jakafi®): A potent inhibitor of Janus kinases (JAK1 and JAK2) used in the treatment of myelofibrosis and polycythemia vera.

  • Tofacitinib (Xeljanz®): Another JAK inhibitor indicated for the treatment of rheumatoid arthritis and other inflammatory conditions.

These successful examples underscore the therapeutic potential of the 7-deazapurine scaffold and provide a strong rationale for the exploration of novel derivatives such as this compound.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₇IN₄--INVALID-LINK--
Molecular Weight 274.06 g/mol --INVALID-LINK--
Appearance White to off-white solidTypical for this class of compounds
Solubility Soluble in DMSO and DMFInferred from synthesis protocols
Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 7H-pyrrolo[2,3-d]pyrimidin-4-amine. The following protocol is a representative example of its synthesis.

Step 1: Iodination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine

The first step involves the regioselective iodination of the pyrrole ring at the 5-position. This is a crucial step that introduces a versatile handle for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions.

  • Reaction: 7H-pyrrolo[2,3-d]pyrimidin-4-amine is treated with an iodinating agent, such as N-iodosuccinimide (NIS), in a suitable solvent like chloroform or dichloromethane.

  • Rationale: The pyrrole ring is electron-rich and susceptible to electrophilic substitution. The use of a mild iodinating agent like NIS allows for controlled iodination at the most reactive position (C5).

  • Protocol:

    • Dissolve 7H-pyrrolo[2,3-d]pyrimidin-4-amine in chloroform.

    • Add N-iodosuccinimide (1.2 equivalents) to the solution.

    • Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Step 2: N-Methylation of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

The second step involves the methylation of the pyrrole nitrogen at the 7-position. This modification can enhance the compound's metabolic stability and modulate its binding affinity to target proteins.

  • Reaction: 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine is reacted with a methylating agent, such as methyl iodide, in the presence of a base.

  • Rationale: The pyrrole nitrogen is acidic and can be deprotonated by a suitable base, forming a nucleophilic anion that readily reacts with an electrophilic methylating agent.

  • Protocol:

    • Dissolve 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

    • Add a base, such as potassium carbonate (K₂CO₃), to the solution.

    • Add methyl iodide (CH₃I) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography to obtain this compound.

Caption: Synthetic workflow for this compound.

Application as a Kinase Inhibitor Scaffold

The primary application of this compound in drug discovery is as a versatile scaffold for the development of protein kinase inhibitors. The 4-amino group typically forms crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of the adenine base of ATP. The 5-iodo and 7-methyl groups provide opportunities for further chemical elaboration to achieve high potency and selectivity.

Structure-Activity Relationship (SAR) Insights

While specific inhibitory data for this compound is not extensively available in the public domain, the SAR of closely related 7-deazapurine analogs provides valuable insights into its potential as a kinase inhibitor.

  • The 4-Amino Group: This group is generally considered essential for hinge binding and is often conserved in potent kinase inhibitors based on this scaffold.

  • The 7-Methyl Group: The presence of a small alkyl group at the N7 position can enhance metabolic stability and, in some cases, improve binding affinity by interacting with a hydrophobic pocket in the active site.

  • The 5-Iodo Group: The iodine atom at the C5 position is a key feature. It can serve as a handle for introducing larger aromatic or heteroaromatic groups via cross-coupling reactions. These introduced groups can then occupy the hydrophobic region of the ATP-binding site, often leading to a significant increase in potency and selectivity. For instance, the introduction of a substituted phenyl ring at this position has been shown to yield potent inhibitors of kinases such as RIPK1.

Potential Kinase Targets

Based on the activity of structurally similar compounds, this compound and its derivatives are likely to show inhibitory activity against a range of kinases, including:

  • Janus Kinases (JAKs): As seen with Ruxolitinib and Tofacitinib.

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and FGFR.

  • Non-receptor Tyrosine Kinases: Including Src family kinases.

  • Serine/Threonine Kinases: Such as CDKs and PAKs.

A closely related analog, 5-Iodotubercidin , has been shown to inhibit a panel of kinases with the following IC₅₀ values:

KinaseIC₅₀ (µM)
Adenosine Kinase0.026
CK10.4
Insulin Receptor Tyrosine Kinase3.5
Phosphorylase Kinase5-10
PKA5-10
CK210.9
PKC27.7

This data suggests that the 5-iodo-7-deazapurine scaffold can interact with a variety of kinase active sites, and further modifications can be used to tune the selectivity profile.

Experimental Protocols for In Vitro Evaluation

To assess the potential of this compound or its derivatives as kinase inhibitors, a series of in vitro assays are typically employed. The following protocols provide a general framework for these evaluations.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to kinase activity, and the inhibition of this activity by a test compound can be quantified.

Caption: General workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Recombinant protein kinase of interest

  • Specific peptide or protein substrate

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Add the luminescence-based ATP detection reagent to each well.

  • Data Acquisition: Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal, then measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ATP remaining and thus inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of any potential drug candidate. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percent viability for each compound concentration and determine the IC₅₀ value for cytotoxicity.

Future Directions and Conclusion

This compound represents a valuable and versatile building block in the ongoing quest for novel and selective kinase inhibitors. Its strategic design as a 7-deazapurine analog provides a solid foundation for hinge-binding, while the iodo and methyl substituents offer key points for chemical diversification.

Future research efforts should focus on:

  • Synthesis of a diverse library of derivatives: Utilizing the 5-iodo group as a handle for cross-coupling reactions to explore a wide range of substituents.

  • Screening against a broad panel of kinases: To identify the primary targets and determine the selectivity profile of novel compounds.

  • Structural biology studies: Obtaining co-crystal structures of potent inhibitors bound to their target kinases to elucidate the binding mode and guide further optimization.

  • In vivo evaluation: Assessing the pharmacokinetic properties and efficacy of lead compounds in relevant animal models of disease.

A Spectroscopic Guide to 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore found in numerous kinase inhibitors and other therapeutic agents[1][2][3]. The targeted methylation at the N7 position and iodination at C5 provide crucial handles for further chemical modification, making this a valuable building block for creating diverse molecular libraries.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not publicly available in the searched literature, this guide will provide a robust, experience-driven interpretation based on established principles and data from closely related analogues.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides unambiguous confirmation of its identity.

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) is the preferred method for the analysis of polar, non-volatile molecules like the topic compound, as it is a "soft" ionization technique that typically produces the protonated molecular ion with minimal fragmentation[4].

Expected HRMS Data: A key piece of experimental data that has been reported is the high-resolution mass spectrum, which gives a measured [M+H]⁺ value of 274.9788[5]. This corresponds precisely with the calculated value for the protonated molecule, C₇H₈IN₄⁺.

ParameterValueSource
Molecular FormulaC₇H₇IN₄[6]
Molecular Weight274.06 g/mol [7]
HRMS [M+H]⁺ (calc)274.9788[5]
HRMS [M+H]⁺ (exp)274.9788[5]

The excellent agreement between the calculated and experimental mass confirms the elemental composition of the molecule with high confidence.

Fragmentation Pattern

While ESI is a soft ionization technique, some fragmentation can be induced in the mass spectrometer. The most likely fragmentation pathways for the [M+H]⁺ ion of this compound would involve the loss of small, stable neutral molecules. A detailed analysis of the fragmentation pattern can provide valuable structural information[8][9].

Predicted Fragmentation:

  • Loss of NH₃: A common fragmentation for primary amines.

  • Loss of HCN: Characteristic of pyrimidine rings.

  • Loss of CH₃CN: From the pyrimidine ring and the attached amine.

A tandem MS (MS/MS) experiment would be required to definitively characterize the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide characteristic signals that can be assigned to each unique nucleus in the molecule. The following predictions are based on data from closely related 7-substituted-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amines[1][10].

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons.

Predicted ¹H NMR Data (in DMSO-d₆):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H2~8.1-8.3Singlet1HThe C2 proton is a singlet and is typically the most downfield of the aromatic protons in this scaffold due to the influence of the adjacent nitrogen atoms.
H6~7.5-7.7Singlet1HThe C6 proton is also a singlet and appears in the aromatic region. Its chemical shift is influenced by the adjacent iodine and the pyrrole nitrogen.
NH₂~6.6-6.8Broad Singlet2HThe amine protons are exchangeable and will appear as a broad singlet. The chemical shift can vary with concentration and temperature.
N7-CH₃~3.7-3.9Singlet3HThe methyl group on the N7 nitrogen is a singlet and its chemical shift is characteristic of an N-methyl group on a heterocyclic ring.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C4~157The C4 carbon, attached to the amine group, is expected to be significantly downfield.
C2~152The C2 carbon is in a similar electronic environment to C4.
C7a~150This is a quaternary carbon at the fusion of the two rings.
C6~129The C6 carbon is deshielded by the adjacent N7.
C4a~103Another quaternary carbon at the ring junction.
C5~50-60The C5 carbon is directly attached to the heavy iodine atom, which will cause a significant upfield shift (the "heavy atom effect").
N7-CH₃~31-33The methyl carbon signal will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds.

Predicted IR Data (Solid State):

Functional GroupExpected Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch3400-3100Medium-Strong, BroadThe primary amine will show two N-H stretching bands. These are often broad due to hydrogen bonding in the solid state.
C-H Stretch (Aromatic)3100-3000Weak-MediumC-H stretching vibrations of the pyrrole and pyrimidine rings.
C-H Stretch (Aliphatic)3000-2850Weak-MediumC-H stretching of the N-methyl group.
C=N/C=C Stretch1650-1550StrongAromatic ring stretching vibrations of the pyrrolo[2,3-d]pyrimidine core.
N-H Bend1640-1560Medium-StrongBending vibration of the primary amine.
C-N Stretch1350-1250Medium-StrongStretching vibrations of the various C-N bonds in the heterocyclic system.

Experimental Protocols

The following are detailed, field-proven protocols for the acquisition of spectroscopic data for this compound.

High-Resolution Mass Spectrometry (ESI-MS)

This protocol is designed for a standard ESI-TOF or ESI-Orbitrap mass spectrometer.

Workflow for ESI-MS Analysis

ESI_MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve ~1 mg of sample in 1 mL of HPLC-grade acetonitrile/water (1:1) with 0.1% formic acid B Infuse sample solution into ESI source at 5-10 µL/min A->B Introduce sample C Acquire spectrum in positive ion mode B->C Ionize D Mass range: m/z 100-500 C->D Scan E Identify [M+H]⁺ ion D->E Process data F Perform elemental composition analysis E->F Confirm identity

Caption: Workflow for HRMS analysis using ESI.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a solution of 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Data Analysis: Process the acquired spectrum to identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it to the theoretical value for C₇H₈IN₄⁺.

NMR Spectroscopy

This protocol is for a standard 400 MHz or 500 MHz NMR spectrometer.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis A Dissolve ~5-10 mg of sample in ~0.6 mL of DMSO-d₆ B Acquire ¹H NMR spectrum A->B Load sample C Acquire ¹³C NMR spectrum B->C Switch nuclei D Process spectra (FT, phase, and baseline correction) C->D Transfer data E Reference spectra to residual solvent peak D->E Calibrate F Integrate and assign peaks E->F Interpret

Caption: Workflow for ¹H and ¹³C NMR analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the ¹H spectrum to the residual DMSO peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ multiplet (δ ~39.52 ppm).

    • Integrate the peaks in the ¹H spectrum and assign all signals in both spectra.

IR Spectroscopy

This protocol describes the preparation of a solid sample as a thin film[11].

Workflow for IR Analysis (Thin Film)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve a small amount of sample in a volatile solvent (e.g., dichloromethane) B Apply a drop of the solution to a salt plate (e.g., NaCl) A->B Transfer C Allow solvent to evaporate, leaving a thin film B->C Dry D Place the salt plate in the spectrometer's sample holder C->D Mount E Acquire the IR spectrum D->E Scan F Identify characteristic absorption bands E->F Interpret

Caption: Workflow for thin-film solid-state IR analysis.

  • Sample Preparation: Place a small amount (a few milligrams) of this compound in a small vial and add a few drops of a volatile solvent such as dichloromethane or acetone to dissolve it[11].

  • Film Casting: Apply one or two drops of the resulting solution onto the surface of a salt plate (NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate[11].

  • Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.

  • Spectrum Collection: Acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional groups.

Conclusion

The spectroscopic data for this compound are consistent with its proposed structure. High-resolution mass spectrometry provides definitive confirmation of its elemental composition. While experimental NMR and IR spectra were not found in the searched literature, a detailed analysis of data from closely related compounds allows for reliable prediction of the key spectroscopic features. This guide provides a comprehensive overview of the expected data and the protocols for their acquisition, serving as a valuable resource for researchers working with this important synthetic intermediate.

References

The Therapeutic Potential of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 7-Deazapurine Scaffold in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its resemblance to the core of ATP allows for effective binding within the kinase hinge region, providing a foundation for the development of potent and selective inhibitors. The strategic modification of this core has led to the discovery of numerous clinical candidates and approved drugs targeting a range of kinases involved in cancer, inflammation, and autoimmune disorders. This guide focuses on the therapeutic applications of derivatives of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a key intermediate that offers a versatile platform for the synthesis of novel kinase inhibitors. The presence of the 5-iodo group provides a convenient handle for introducing diverse functionalities via cross-coupling reactions, enabling extensive exploration of the structure-activity relationship (SAR) and the optimization of potency and selectivity. The 7-methyl group can influence the physicochemical properties and metabolic stability of the resulting compounds.

Medicinal Chemistry and Synthesis: Building a Library of Potent Kinase Inhibitors

The synthesis of this compound derivatives typically begins with the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The synthetic route often involves a sequence of protection, iodination, methylation, and subsequent diversification at the 5-position through cross-coupling reactions.

Representative Synthesis of a 5-Aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivative

This protocol outlines a general strategy for the synthesis of a 5-aryl substituted derivative, a common motif in many potent kinase inhibitors.

Step 1: Iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add N-iodosuccinimide (NIS) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Methylation of the 7-position

  • Dissolve the iodinated intermediate in anhydrous DMF.

  • Add a base, such as potassium carbonate or cesium carbonate.

  • Add methyl iodide and stir the mixture at room temperature for 8-12 hours.

  • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

  • Dry the organic layer and concentrate to obtain 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Step 3: Suzuki-Miyaura Cross-Coupling

  • To a solution of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in a mixture of a suitable solvent (e.g., 1,4-dioxane) and water, add the desired aryl boronic acid.

  • Add a palladium catalyst, such as Pd(PPh3)4 or Pd(dppf)Cl2, and a base (e.g., sodium carbonate or potassium phosphate).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

  • After cooling, extract the product, dry the organic layer, and purify by column chromatography to yield the 5-aryl-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative.

Step 4: Amination at the 4-position

  • Dissolve the 4-chloro derivative in a suitable solvent such as n-butanol or 2-propanol.

  • Add the desired amine and heat the mixture at reflux for 12-24 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration, or concentrate the solvent and purify the residue by chromatography to obtain the final 5-aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative.

Diagram of the Synthetic Workflow

Synthetic_Workflow Start 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Step1 Iodination (NIS) Start->Step1 Intermediate1 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Step1->Intermediate1 Step2 Methylation (CH3I) Intermediate1->Step2 Intermediate2 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Step2->Intermediate2 Step3 Suzuki Coupling (Ar-B(OH)2) Intermediate2->Step3 Intermediate3 5-aryl-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Step3->Intermediate3 Step4 Amination (R-NH2) Intermediate3->Step4 FinalProduct Final Derivative Step4->FinalProduct

Caption: General synthetic scheme for 5-aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have revealed several key insights for designing potent and selective kinase inhibitors:

  • The 5-position: As demonstrated by the synthetic protocol, this position is ideal for introducing various aryl or heteroaryl groups via Suzuki or other cross-coupling reactions. The nature of this substituent is crucial for modulating selectivity and potency against different kinases. For instance, bulky and hydrophobic groups at this position can target the hydrophobic pocket adjacent to the gatekeeper residue in some kinases.

  • The 4-amino group: This group typically forms hydrogen bonds with the hinge region of the kinase. Substitutions on this amine can be tailored to optimize binding affinity and selectivity.

  • The 7-position: While the 7-methyl group is the focus of this guide, modifications at this position can influence solubility, metabolic stability, and interactions with the solvent-exposed region of the ATP-binding pocket.

Therapeutic Applications and Mechanism of Action: Targeting the JAK-STAT Pathway

A primary therapeutic area for this compound derivatives is the inhibition of the Janus Kinase (JAK) family of non-receptor tyrosine kinases. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, plays a critical role in cytokine signaling and is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers.

The JAK-STAT Signaling Pathway

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a crucial signaling cascade that transduces signals from extracellular cytokines and growth factors to the nucleus, leading to the regulation of gene expression.

  • Cytokine Binding and Receptor Dimerization: The binding of a cytokine to its receptor on the cell surface induces receptor dimerization or oligomerization.

  • JAK Activation: This brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

  • STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the cytokine receptors.

  • STAT Recruitment and Dimerization: These phosphorylated tyrosines serve as docking sites for STAT proteins, which are recruited and subsequently phosphorylated by the JAKs.

  • Nuclear Translocation and Gene Transcription: Phosphorylated STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.

Diagram of the JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Nuclear Translocation Inhibitor This compound Derivative Inhibitor->JAK Inhibition Transcription Gene Transcription DNA->Transcription

Caption: Inhibition of the JAK-STAT pathway by this compound derivatives.

By inhibiting one or more members of the JAK family, these derivatives can effectively block the signaling of pro-inflammatory cytokines, making them promising therapeutic agents for conditions such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and certain hematological malignancies.

Preclinical and Clinical Landscape

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is the core of several clinically successful JAK inhibitors, including tofacitinib, ruxolitinib, and baricitinib. Research into novel derivatives, including those derived from this compound, continues to be an active area of investigation. The table below summarizes the inhibitory activity of representative 7H-pyrrolo[2,3-d]pyrimidine derivatives against various kinases.

Compound IDTarget Kinase(s)IC50 (nM)Cellular Activity/Comments
Compound 12a JAK112.610.7-fold selectivity over JAK2.[1]
JAK2135Inhibits NO production in LPS-stimulated RAW264.7 cells.[1]
Compound 32 FAK4One of the most potent FAK inhibitors reported.[2]
Compound 12i EGFR (T790M)0.21104-fold selectivity over wild-type EGFR.[3]
EGFR (wt)22Covalent inhibitor for NSCLC treatment.[3]

Experimental Protocols: Key Assays for Evaluating Therapeutic Potential

The following protocols provide a framework for the in vitro and cell-based evaluation of novel this compound derivatives.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This assay determines the ability of a compound to inhibit the activity of a purified kinase enzyme.

Materials:

  • Purified recombinant kinase (e.g., JAK1, JAK2, JAK3)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume (e.g., 50 nL) of the compound dilutions to the assay plate. Include DMSO-only (high control) and a known potent inhibitor (low control) wells.

  • Prepare a 2x kinase/substrate solution in kinase assay buffer and add to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Prepare a 2x ATP solution in kinase assay buffer. The concentration should be at or near the Km of the kinase for ATP.

  • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Diagram of the In Vitro Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow Start Prepare Compound Dilutions Step1 Add Compound to Plate Start->Step1 Step2 Add Kinase/Substrate Mix Step1->Step2 Step3 Pre-incubation Step2->Step3 Step4 Add ATP to Initiate Reaction Step3->Step4 Step5 Incubation Step4->Step5 Step6 Add Detection Reagent Step5->Step6 Step7 Measure Signal Step6->Step7 End Calculate IC50 Step7->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Anti-Inflammatory Assay: Inhibition of Nitric Oxide Production in Macrophages

This assay assesses the ability of a compound to suppress the inflammatory response in a cellular context.

Materials:

  • RAW264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compound (dissolved in DMSO)

  • Griess Reagent (for nitrite measurement)

  • 96-well cell culture plates

Procedure:

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and nitric oxide (NO) production. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's protocol.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percent inhibition of NO production for each compound concentration and determine the IC50 value.

  • A concurrent cell viability assay (e.g., MTT or CellTiter-Glo) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future research efforts will likely focus on:

  • Improving Selectivity: Designing derivatives with enhanced selectivity for specific JAK family members to minimize off-target effects.

  • Overcoming Drug Resistance: Developing next-generation inhibitors that are active against mutant kinases that confer resistance to existing therapies.

  • Exploring New Therapeutic Areas: Investigating the potential of these derivatives in other diseases driven by aberrant kinase signaling, such as neuroinflammatory disorders and fibrotic diseases.

  • Dual-Target Inhibitors: Designing compounds that inhibit multiple key targets in a disease pathway, which may offer synergistic therapeutic benefits.

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol for 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. The pyrrolo[2,3-d]pyrimidine core is a significant scaffold in medicinal chemistry, and the C-C bond formation at the C5 position via Suzuki coupling is a critical step in the synthesis of various kinase inhibitors and other therapeutic agents. This guide delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven protocol, and provides insights into catalyst selection and reaction optimization for researchers in drug development.

Introduction: The Significance of 5-Substituted Pyrrolo[2,3-d]pyrimidines

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a privileged structure in drug discovery.[1] Functionalization at the 5-position is particularly crucial for modulating the biological activity of these compounds. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for creating carbon-carbon bonds, demonstrating high functional group tolerance and generally producing non-toxic byproducts.[2] This application note focuses on the specific application of this reaction to this compound, a key intermediate for the synthesis of a diverse range of bioactive molecules.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex.[3][6]

  • Transmetalation: In this step, the organic group from the boronic acid derivative is transferred to the palladium center.[7] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8][9][10][11]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[3][6][7]

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive Elimination->Ar-R This compound (Ar-I) This compound (Ar-I) This compound (Ar-I)->Oxidative Addition Boronic Acid (R-B(OH)2) + Base Boronic Acid (R-B(OH)2) + Base Boronic Acid (R-B(OH)2) + Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst and Reagent Selection: An Evidence-Based Approach

The success of a Suzuki coupling hinges on the judicious selection of the catalyst, ligand, base, and solvent system. For heterocyclic substrates like this compound, these choices are particularly critical.

Palladium Catalysts and Ligands

While various palladium sources can be effective, modern catalyst systems often employ pre-formed catalysts or a combination of a palladium precursor and a specific ligand.

Catalyst/Ligand SystemAdvantagesConsiderations
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Commercially available, widely used, and effective for many aryl iodides.[12]Can sometimes require higher catalyst loadings and temperatures.
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))Excellent for a broad range of substrates, including heteroaryl halides.[13]
Buchwald Ligands (e.g., SPhos, XPhos) with Pd₂(dba)₃ or Pd(OAc)₂ Highly active for challenging couplings, allowing for lower catalyst loadings and milder conditions.[12]Higher cost compared to traditional phosphine ligands.
N-Heterocyclic Carbene (NHC) Ligands Form very stable complexes with palladium, leading to high catalyst turnover numbers.[12][14][15][16]

For the title compound, starting with a versatile catalyst like PdCl₂(dppf) or Pd(PPh₃)₄ is a robust approach.[17]

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki coupling, primarily to facilitate the transmetalation step by forming a more reactive boronate species.[7][8][10]

BaseStrengthCommon Applications
Na₂CO₃ / K₂CO₃ ModerateOften used in aqueous solvent mixtures.
K₃PO₄ StrongerEffective for less reactive boronic acids and aryl chlorides.
Cs₂CO₃ StrongCan promote reactions with sterically hindered substrates.

An aqueous solution of Na₂CO₃ or K₂CO₃ is a standard and effective choice for this type of transformation.

Solvent Systems

The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. A mixture of an organic solvent and water is typically employed to dissolve both the organic and inorganic reagents.

Solvent SystemTypical Ratio (v/v)Boiling Point (°C)
1,4-Dioxane / Water4:1 to 10:1~101
Dimethoxyethane (DME) / Water4:1~85
Toluene / Ethanol / WaterVariousVaries

1,4-Dioxane/Water is a widely used and reliable solvent system for Suzuki couplings of N-heterocycles.

Detailed Experimental Protocol

This protocol provides a general procedure that should be optimized for specific boronic acid coupling partners.

Materials and Reagents
  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Pd(PPh₃)₄ (0.05 - 0.10 eq.) or PdCl₂(dppf) (0.05 - 0.10 eq.)

  • Na₂CO₃ (2.0 - 3.0 eq.)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

Reaction Setup and Execution

Caption: A flowchart outlining the key steps of the experimental protocol.

  • Reaction Assembly: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and sodium carbonate.

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane followed by degassed deionized water (a typical ratio is 4:1 to 10:1 dioxane:water). The final concentration of the limiting reagent should be in the range of 0.1-0.2 M.

  • Heating and Stirring: Immerse the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously. Microwave irradiation can also be employed to accelerate the reaction.[18][19]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting and Key Considerations

  • Deboronated Side Product: Formation of a side product where the boronic acid has been replaced by a hydrogen atom can occur. This can sometimes be mitigated by using milder bases or shorter reaction times.

  • Dehalogenation: The starting iodo-compound can be reduced to the corresponding H-analogue. This is often a sign of catalyst decomposition or the presence of reducing agents. Ensuring a truly inert atmosphere and using fresh, high-quality reagents can help.

  • Low Yields: If the reaction is sluggish or gives low yields, consider increasing the temperature, using a more active catalyst system (e.g., a Buchwald ligand), or screening different bases and solvents.

  • Substrate Scope: The electronic and steric properties of the arylboronic acid can significantly impact the reaction outcome. Electron-rich and sterically unhindered boronic acids tend to react more readily.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of diverse 5-aryl and 5-heteroaryl derivatives. By carefully selecting the catalyst, base, and solvent, and by following a robust experimental protocol, researchers can efficiently access a wide range of compounds with significant potential in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitor Scaffolds Utilizing 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the 7-Deazapurine Scaffold in Kinase Inhibitor Discovery

The relentless pursuit of novel therapeutics for a myriad of diseases, most notably cancer, has positioned protein kinases as paramount drug targets. The aberrant signaling cascades driven by these enzymes are hallmarks of numerous pathologies. Consequently, the design and synthesis of small molecule kinase inhibitors have become a cornerstone of modern drug discovery. Within this landscape, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has emerged as a "privileged" core structure, featured in a multitude of FDA-approved kinase inhibitors. Its structural resemblance to the native adenine purine base allows it to effectively compete for the ATP-binding site of kinases.

This guide focuses on a key building block for the elaboration of this privileged scaffold: 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine . The iodine atom at the C5 position serves as a versatile synthetic handle, enabling the introduction of a wide array of chemical functionalities through palladium-catalyzed cross-coupling reactions. This strategic diversification is pivotal for modulating the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors. Herein, we provide detailed protocols and expert insights into the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions for the synthesis of diverse kinase inhibitor libraries from this essential intermediate.

Core Concepts: A Trifecta of Palladium-Catalyzed Reactions for Scaffold Diversification

The strategic functionalization of this compound hinges on a trio of powerful palladium-catalyzed cross-coupling reactions. These transformations provide a robust and modular approach to constructing carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex organic molecules.

G A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) A->B C-C Bond Formation C Sonogashira Coupling (Terminal Alkynes) A->C C-C Bond Formation D Buchwald-Hartwig Amination (Primary/Secondary Amines) A->D C-N Bond Formation E 5-Aryl/Heteroaryl Derivatives B->E F 5-Alkynyl Derivatives C->F G 5-Amino Derivatives D->G

Figure 1: Diversification strategy for kinase inhibitor synthesis.

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance. This reaction is instrumental in introducing aryl and heteroaryl moieties to the 5-position of the pyrrolo[2,3-d]pyrimidine core, a common feature in many potent kinase inhibitors.

Principle and Mechanistic Insights

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl iodide (our substrate) reacts with the Pd(0) catalyst.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical; bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps, enhancing reaction efficiency. The base is required to activate the boronic acid for transmetalation.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') G cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu Base, Cu(I) R-C≡C-Cu->R-C≡C-H To Transmetalation G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) [Ar-Pd(II)(NR'R'')L2]+ [Ar-Pd(II)(NR'R'')L2]+ Ar-Pd(II)(I)L2->[Ar-Pd(II)(NR'R'')L2]+ Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(NR'R'')L2]+->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

palladium catalysts for cross-coupling with 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Introduction: The Strategic Importance of the 7-Deazapurine Scaffold

The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurrent appearance in potent, biologically active molecules.[1][2] Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, most notably protein kinases. Kinase inhibitors bearing this core, such as those targeting Janus kinases (JAKs), have shown significant therapeutic success.[3] The functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties.

This compound serves as a key intermediate in the synthesis of these complex molecules.[4][5][6] The iodine atom at the C5 position is an exceptionally versatile synthetic handle, ideally suited for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful bond-forming tools in organic synthesis, enabling the precise and efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions.[7][8][9] This guide provides detailed application notes and protocols for three seminal cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as applied to this critical substrate.

Pillar 1: Foundational Principles of Palladium Catalysis

At the heart of these transformations lies a common catalytic cycle, which begins with a palladium(0) species.[8][10] Understanding this cycle is crucial for rational troubleshooting and optimization.

  • Oxidative Addition : The cycle initiates when the low-valent Pd(0) catalyst inserts into the carbon-iodine bond of the pyrrolopyrimidine substrate. This step forms a square planar Pd(II) intermediate. The high reactivity of the C-I bond makes this step highly favorable.[7][9]

  • Transmetalation (for C-C Couplings) : In reactions like the Suzuki or Sonogashira, an organometallic coupling partner (e.g., organoboron or organocopper) exchanges its organic group with the halide on the palladium center.[11]

  • Reductive Elimination : This is the final, product-forming step. The two organic groups on the Pd(II) center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[8][10]

The efficiency and outcome of this cycle are profoundly influenced by the choice of ligands, base, and solvent. Ligands, typically electron-rich phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium center, prevent catalyst decomposition, and modulate its reactivity to favor the desired reaction pathway.[12][13][14]

General_Pd_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-I PdII_Aryl R-Pd(II)L2-I OxAdd->PdII_Aryl Transmetal Transmetalation (C-C Coupling) PdII_Aryl->Transmetal R'-M AmineCoord Amine Binding & Deprotonation (C-N) PdII_Aryl->AmineCoord R'2NH, Base PdII_Diorgano R-Pd(II)L2-R' Transmetal->PdII_Diorgano AmineCoord->PdII_Diorgano [R-Pd(II)L2-NR'2] RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: General Palladium Catalytic Cycle.

Application Note 1: Suzuki-Miyaura Coupling for C5-Arylation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds.[15] It is particularly valuable for installing aryl or heteroaryl moieties at the C5 position of the pyrrolo[2,3-d]pyrimidine core, a common feature in many kinase inhibitors. The reaction is prized for its operational simplicity and tolerance of a broad range of functional groups.

Protocol: Synthesis of 5-(4-methoxyphenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling.

Materials:

  • This compound (1.0 equiv)

  • (4-methoxyphenyl)boronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

  • Schlenk flask or reaction vial, magnetic stirrer, condenser

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Reaction Setup : To a dry Schlenk flask, add this compound, (4-methoxyphenyl)boronic acid, and the base (K₂CO₃).

  • Inerting : Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst [Pd(PPh₃)₄], followed by the degassed solvent mixture (Dioxane/Water). Solvents should be sparged with inert gas for 15-30 minutes prior to use.

  • Reaction Execution : Fit the flask with a condenser and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring : Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 4-12 hours).

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Data Summary & Causality

ParameterTypical Reagent/ConditionRationale & Expert Insight
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a reliable, pre-formed Pd(0) source. Pd(dppf)Cl₂ is a stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species; the dppf ligand is excellent for many challenging couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[11] Cs₂CO₃ is often more effective for less reactive substrates.
Solvent Dioxane/H₂O, DMF, TolueneA polar, aprotic solvent is typically used. The addition of water helps to dissolve the inorganic base and facilitate the formation of the active boronate.
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

digraph "Suzuki_Workflow" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10];

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Combine Reactants:\n- Iodopyrrolopyrimidine\n- Boronic Acid\n- Base", fillcolor="#F1F3F4", fontcolor="#202124"]; inert [label="Evacuate & Backfill\nwith Argon (3x)", fillcolor="#FBBC05", fontcolor="#202124"]; add [label="Add Pd Catalyst\n& Degassed Solvents", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="Heat Reaction\n(e.g., 90 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor by TLC/LC-MS", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="Aqueous Workup\n& Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Pure Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> setup; setup -> inert; inert -> add; add -> react; react -> monitor; monitor -> react [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> end; }

Caption: Experimental Workflow for Suzuki Coupling.

Application Note 2: Sonogashira Coupling for C5-Alkynylation

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to C5-alkynyl-7-deazapurines.[16] These alkynyl products are not only valuable final targets but also serve as versatile intermediates for further transformations, such as cyclizations or click chemistry.[17] The reaction uniquely employs a dual catalytic system of palladium and copper.[18]

Protocol: Synthesis of 5-(Ethynyltrimethylsilane)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Materials:

  • This compound (1.0 equiv)

  • Ethynyltrimethylsilane (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0-5.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Schlenk flask, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the 5-iodo substrate, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Base Addition : Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., TEA). The base serves both to activate the alkyne and to scavenge the HI produced during the reaction.

  • Alkyne Addition : Add the terminal alkyne (Ethynyltrimethylsilane) dropwise via syringe.

  • Reaction Execution : Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion. Copper-catalyzed reactions are often rapid and can proceed at lower temperatures than Suzuki couplings.

  • Monitoring : Monitor by TLC or LC-MS. A successful reaction will show the disappearance of the starting iodide.

  • Work-up : Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Purification : Wash the filtrate with saturated aqueous ammonium chloride (to remove copper salts) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary & Causality
ParameterTypical Reagent/ConditionRationale & Expert Insight
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂ is a common and effective Pd(II) pre-catalyst for this reaction.
Co-catalyst Copper(I) Iodide (CuI)Causality : The copper co-catalyst is the defining feature. It reacts with the terminal alkyne and base to form a copper acetylide intermediate. This species is much more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, which is the rate-limiting step in the absence of copper.[18]
Base TEA, DIPEAA liquid amine base is typically used as it also functions as a solvent or co-solvent. It is crucial for the formation of the copper acetylide.
Solvent THF, DMFAnhydrous, polar aprotic solvents are required to ensure the solubility of all components and prevent quenching of reactive intermediates.

Application Note 3: Buchwald-Hartwig Amination for C5-N-Arylation/Alkylation

The Buchwald-Hartwig amination is a transformative C-N bond-forming reaction, enabling the synthesis of aryl amines from aryl halides.[19][20] For the 7-deazapurine scaffold, this reaction is critical for introducing diverse amine side chains at the C5 position, a key strategy in the development of selective kinase inhibitors.[21] The success of this reaction is highly dependent on the use of sterically bulky, electron-rich phosphine ligands.[22][23]

Protocol: Synthesis of N-benzyl-5-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02-0.05 equiv) or a pre-catalyst like XPhos Pd G3.

  • A bulky phosphine ligand, e.g., XPhos (1.1-1.2 equiv relative to Pd)

  • Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.5-2.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or sealed vial, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Reaction Setup (Glovebox Recommended) : Inside a glovebox, add the palladium source, the ligand, and the base (NaOtBu) to a Schlenk tube. Add the 5-iodo substrate.

  • Solvent and Amine Addition : Add the anhydrous solvent (e.g., Toluene), followed by the amine coupling partner (Benzylamine).

  • Reaction Execution : Seal the tube tightly and remove it from the glovebox. Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction by LC-MS. These reactions are often complete within 2-16 hours.

  • Work-up : Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through Celite.

  • Purification : Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Data Summary & Causality
ParameterTypical Reagent/ConditionRationale & Expert Insight
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common Pd(0) or Pd(II) precursors. Using them with a separate ligand allows for modularity and screening. Pre-catalysts (e.g., XPhos Pd G3) are often more efficient and user-friendly.[22]
Ligand XPhos, RuPhos, BrettPhosCausality : The reductive elimination step to form the C-N bond is often rate-limiting. Bulky, electron-rich biaryl phosphine ligands (the "Buchwald ligands") accelerate this step significantly, preventing side reactions like beta-hydride elimination and leading to higher yields.[23]
Base NaOtBu, K₃PO₄, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate Pd-amine complex) to form the palladium-amido species necessary for reductive elimination. NaOtBu is very effective but sensitive; K₃PO₄ is a milder, often suitable alternative.[19]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are mandatory to prevent quenching the strong base and interfering with the catalytic cycle.

References

Application Notes and Protocols for N-Alkylation of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The 7-deazapurine scaffold, specifically 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a crucial heterocyclic system in medicinal chemistry.[1][2] Its derivatives are integral to the development of various therapeutic agents, including kinase inhibitors for cancer treatment.[3] N-alkylation of the exocyclic amino group at the C-4 position is a key modification to explore structure-activity relationships (SAR) and develop novel drug candidates.[4] This guide provides detailed protocols and technical insights for the successful N-alkylation of this substrate, focusing on both classical SN2 and Mitsunobu reaction conditions.

Mechanistic Considerations and Strategic Choices

The N-alkylation of this compound can be approached through several synthetic strategies. The choice of method depends on the nature of the alkylating agent, the desired scale of the reaction, and the lability of the functional groups present.

Pathway 1: Direct SN2 Alkylation

Direct alkylation with alkyl halides is a common and straightforward method. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the exocyclic amine attacks the electrophilic carbon of the alkyl halide. A base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acid generated during the reaction.[5]

Key Parameters:

  • Base: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used for their moderate reactivity and ease of handling.[5][6][7] For less reactive amines or alkyl halides, a stronger base such as sodium hydride (NaH) may be necessary to achieve complete deprotonation.[8][9]

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally effective for SN2 reactions as they can solvate the cation of the base while not significantly solvating the nucleophilic amine.[5][10]

  • Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[5] However, elevated temperatures can also lead to side reactions.

Pathway 2: Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative for N-alkylation, particularly when using alcohols as the alkyl source.[11] This reaction involves the in-situ activation of the alcohol by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13]

Advantages of the Mitsunobu Reaction:

  • Mild Conditions: The reaction is typically carried out at or below room temperature, which is advantageous for sensitive substrates.

  • Use of Alcohols: It allows for the direct use of alcohols as alkylating agents, which are often more readily available and stable than the corresponding alkyl halides.

  • Stereochemical Inversion: If a chiral secondary alcohol is used, the reaction generally proceeds with inversion of stereochemistry.

Experimental Protocols

Protocol 1: General Procedure for SN2 N-Alkylation with Alkyl Halides

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide and a carbonate base.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve substrate in anhydrous DMF add_base Add base (e.g., Cs₂CO₃) start->add_base add_alkyl_halide Add alkyl halide add_base->add_alkyl_halide heat Heat reaction mixture (e.g., 70°C) add_alkyl_halide->heat monitor Monitor reaction by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Pour into ethyl acetate and wash with brine cool->quench dry Dry organic layer (e.g., MgSO₄) quench->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for SN2 N-alkylation.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the base (e.g., Cs₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the corresponding alkyl halide (1.2-1.5 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 70°C) and stir for the required time (typically 4-18 hours).[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Data Summary Table for SN2 Alkylation:

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
(bromomethyl)cyclopropaneCs₂CO₃DMF7018~70-80[7]
(1-acetylpiperidin-4-yl)methyl 4-methylbenzenesulfonateCs₂CO₃DMFRT to 701879[7]
2-[1-(tert-butoxycarbonyl)piperidin-4-yl]ethyl 4-methylbenzene-sulfonateCs₂CO₃DMFRT to 701866[7]
IodomethaneK₂CO₃DMFRT850[6]
Protocol 2: General Procedure for Mitsunobu N-Alkylation

This protocol provides a general method for the N-alkylation of this compound using an alcohol under Mitsunobu conditions.

Reaction Mechanism Diagram:

G Substrate R¹-NH₂ (Substrate) Phosphonium [R¹-NH-PPh₃]⁺ Substrate->Phosphonium + Betaine Alcohol R²-OH (Alcohol) PPh3 PPh₃ Betaine [PPh₃⁺-N⁻=N-CO₂Et] (Betaine) PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium [R²-O-PPh₃]⁺ Betaine->Alkoxyphosphonium + R²-OH Product R¹-NH-R² (Product) Alkoxyphosphonium->Product + R¹-NH₂ Ph3PO Ph₃P=O Hydrazide EtO₂C-NH-NH-CO₂Et

Caption: Simplified Mitsunobu reaction mechanism.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2-1.5 eq), and triphenylphosphine (1.5 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue can be purified directly by column chromatography on silica gel. The triphenylphosphine oxide and hydrazide byproducts can be challenging to remove completely.[10] A common technique is to precipitate the triphenylphosphine oxide by adding a non-polar solvent like diethyl ether or hexanes and filtering.

Troubleshooting and Optimization

  • Low Yield in SN2 Alkylation: If the reaction is slow or gives a low yield, consider using a stronger base like NaH.[5] Ensure all reagents and solvents are anhydrous, as water can quench the base and hydrolyze the alkylating agent.

  • Side Reactions: Over-alkylation (dialkylation of the exocyclic amine) can occur. Using a slight excess of the starting amine relative to the alkylating agent can help minimize this.

  • Purification Challenges in Mitsunobu Reaction: The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the reduced azodicarboxylate) can co-elute with the product during chromatography. Using polymer-supported triphenylphosphine or modified azodicarboxylates can simplify purification.

  • Regioselectivity: While the exocyclic amine is a likely site for alkylation, reaction at other nitrogen atoms (N-1 or N-3) is possible. Careful characterization of the product by NMR spectroscopy is essential to confirm the site of alkylation.

References

The Strategic Utility of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Deazapurine

In the landscape of contemporary drug discovery, the pyrrolo[2,3-d]pyrimidine core, also known as the 7-deazapurine scaffold, has emerged as a "privileged structure."[1] Its structural resemblance to endogenous purines allows its derivatives to effectively interact with a wide array of biological targets, particularly protein kinases, which are pivotal in cellular signaling pathways.[2][3] The strategic replacement of the N7 nitrogen atom of a purine with a carbon atom not only enhances the electron-richness of the five-membered ring but also provides a vector for chemical modification, often leading to improved enzyme binding and metabolic stability.[1]

This guide focuses on a key intermediate in the synthesis of these potent therapeutics: 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine . The presence of an iodine atom at the C5 position renders this molecule an exceptionally versatile building block for palladium-catalyzed cross-coupling reactions. This reactivity allows for the systematic and modular construction of diverse chemical libraries, a cornerstone of modern hit-to-lead optimization campaigns in drug development. The N7-methyl group is a common feature in many kinase inhibitors, often serving to enhance cell permeability and modulate solubility.

This document provides a detailed exploration of the synthesis and application of this key intermediate, with a focus on field-proven protocols for its utilization in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Synthesis and Characterization

The title compound is readily synthesized from its parent, 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine. The methylation of the N7 position is a critical step to install a common feature found in many kinase inhibitors.

Protocol 1: Synthesis of this compound

This protocol outlines a standard procedure for the N-methylation of the 7-deazapurine core.

Reaction Scheme:

Synthesis Start 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine Product This compound Start->Product Stir, 8h, RT Reagents Iodomethane (CH3I) Potassium Carbonate (K2CO3) DMF

A flowchart of the synthesis of this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine163622-50-2260.04
Iodomethane74-88-4141.94
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.21
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09
Dichloromethane (DCM)75-09-284.93
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04

Procedure:

  • To a solution of 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (2.88 mmol, 1.0 eq) in anhydrous DMF (20 mL), add anhydrous potassium carbonate (5.76 mmol, 2.0 eq).

  • Add iodomethane (3.02 mmol, 1.05 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the DMF by rotary evaporation under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with deionized water.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[4]

Characterization: The final product can be characterized by High-Resolution Mass Spectrometry (HRMS). The expected [M+H]⁺ is 274.9788.[4]

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C5-iodo substituent is the key functional handle for introducing molecular diversity. The following sections provide detailed protocols for three of the most powerful C-C and C-N bond-forming reactions in modern synthetic chemistry.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and a boronic acid or ester. This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

Rationale for Conditions: The conditions outlined below are adapted from a highly analogous system, the coupling of 5-iodo-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which demonstrates excellent yields and functional group tolerance.[5] The use of Tetrakis(triphenylphosphine)palladium(0) is a classic, robust catalyst for such transformations. A mild base like sodium carbonate is often sufficient for the transmetalation step with iodo-heterocycles, and a DME/water solvent system facilitates the dissolution of both organic and inorganic reagents.

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Arylboronic Acid, and Na2CO3 in a flask B Add DME/Water solvent A->B C Degas the mixture (e.g., N2 bubbling) B->C D Add Pd(PPh3)4 catalyst C->D E Heat to reflux (e.g., 85-90 °C) for 18 hours D->E F Monitor by TLC/LC-MS E->F G Cool to RT, dilute with EtOAc F->G H Wash with water and brine G->H I Dry organic layer (Na2SO4) H->I J Concentrate under vacuum I->J K Purify by column chromatography J->K

Workflow for Suzuki-Miyaura Coupling.

Materials:

ReagentTypical Loading (mol%)Purpose
This compound1.0 eqStarting Material
Arylboronic Acid1.2 - 1.5 eqCoupling Partner
Pd(PPh₃)₄5 - 10Palladium(0) Catalyst
Sodium Carbonate (Na₂CO₃)2.0 - 3.0 eqBase
1,2-Dimethoxyethane (DME) / Water4:1 v/vSolvent System

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a 4:1 mixture of DME and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.1 eq) to the mixture.

  • Heat the reaction to reflux for 18 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to alkynylated heterocycles. These products are valuable intermediates themselves, often used in subsequent cyclization reactions or as final products in kinase inhibitor discovery programs.

Rationale for Conditions: The protocol is based on established methods for Sonogashira couplings on iodo-heterocycles.[6] A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is standard. The amine base (e.g., triethylamine) serves a dual role as both the base and, in many cases, the solvent. The reaction is typically run under mild conditions.

Sonogashira_Catalytic_Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-I PdII Ar-Pd(II)-I L2 OA->PdII TM Transmetalation PdII->TM PdII_alkyne Ar-Pd(II)-C≡CR L2 TM->PdII_alkyne RE Reductive Elimination PdII_alkyne->RE RE->Pd0 Regeneration Product Ar-C≡CR RE->Product Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu Alkyne->Cu_acetylide + CuI, Base Base Base (Et3N) CuI Cu(I) Cu_acetylide->TM To Pd Cycle

Catalytic cycles of the Sonogashira cross-coupling.

Materials:

ReagentTypical Loading (mol%)Purpose
This compound1.0 eqStarting Material
Terminal Alkyne1.2 - 1.5 eqCoupling Partner
PdCl₂(PPh₃)₂2 - 5Palladium(II) Pre-catalyst
Copper(I) Iodide (CuI)4 - 10Co-catalyst
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)2.0 - 3.0 eq or as solventBase
Anhydrous THF or DMF-Solvent (if not using amine as solvent)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous solvent (e.g., THF) and the amine base (e.g., TEA, 3.0 eq).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring progress by TLC.

  • Upon completion, cool the mixture and dilute with ethyl acetate.

  • Wash the solution with saturated aqueous ammonium chloride and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and it has become one of the most powerful methods for constructing C-N bonds.[7][8] This is particularly relevant for the synthesis of kinase inhibitors, where a substituted amine is often a key pharmacophoric element.

Rationale for Conditions: The protocol is adapted from general procedures for the amination of iodo-heterocycles.[9][10] The choice of a bulky, electron-rich phosphine ligand, such as Xantphos or RuPhos, is critical to facilitate the reductive elimination step, which is often the rate-limiting step for electron-rich heterocycles.[11] A strong, non-nucleophilic base like sodium tert-butoxide is commonly employed to deprotonate the amine and generate the active palladium-amido complex.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-I PdII Ar-Pd(II)-I L2 OA->PdII AmineCoord Amine Coordination PdII->AmineCoord + HNR'R'' PdII_Amine [Ar-Pd(II)-NHR'R'']+ L2 AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation + Base PdII_Amido Ar-Pd(II)-NR'R'' L2 Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Regeneration Product Ar-NR'R'' RE->Product

Catalytic cycle of the Buchwald-Hartwig amination.

Materials:

ReagentTypical Loading (mol%)Purpose
This compound1.0 eqStarting Material
Primary or Secondary Amine1.2 - 1.5 eqCoupling Partner
Pd₂(dba)₃ or Pd(OAc)₂1 - 2Palladium Pre-catalyst
Xantphos or RuPhos2 - 4Ligand
Sodium tert-butoxide (NaOtBu) or Cs₂CO₃1.4 - 2.0 eqBase
Anhydrous Toluene or Dioxane-Solvent

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 eq), the phosphine ligand (e.g., Xantphos, 0.02 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Add this compound (1.0 eq) and anhydrous solvent (e.g., toluene).

  • Add the amine (1.2 eq) to the reaction mixture via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C, with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Conclusion and Future Outlook

This compound is a high-value, versatile intermediate for the synthesis of complex 7-deazapurine derivatives. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide robust and modular strategies for elaborating this core structure. By leveraging these powerful synthetic tools, medicinal chemists can efficiently generate diverse libraries of novel compounds, accelerating the discovery of next-generation kinase inhibitors and other targeted therapies. The protocols provided, grounded in established methodologies for similar heterocyclic systems, offer a solid foundation for researchers to build upon in their quest for new and improved therapeutic agents.

References

Application Note: 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a Versatile Scaffold for Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a cornerstone in the development of potent antiviral therapeutics. Its structural similarity to endogenous purines allows for potent and selective interaction with viral enzymes, particularly polymerases. This application note details the strategic use of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a pivotal starting material in antiviral drug discovery. We elucidate the synthetic advantages conferred by the 5-iodo and 7-methyl groups, providing a rationale for its use in constructing diverse chemical libraries. Furthermore, we present detailed protocols for its synthesis, subsequent chemical modification via cross-coupling, and the biological evaluation of its derivatives against viral targets. This guide serves as a comprehensive resource for researchers aiming to leverage this powerful scaffold to develop next-generation antiviral agents.

Introduction: The 7-Deazapurine Scaffold in Antiviral Research

The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold

The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a purine isostere where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly minor modification has profound biological implications.[1] It allows these molecules to mimic natural nucleosides, making them recognizable by various viral and cellular enzymes.[1] However, the C-N glycosidic bond of 7-deazapurine nucleosides is more stable to enzymatic cleavage by phosphorylases than the bond in standard purine nucleosides, enhancing their metabolic stability and potential as drug candidates. Derivatives of this scaffold have demonstrated broad-spectrum activity against a range of viruses, including Hepatitis C Virus (HCV), Zika Virus (ZIKV), Human Immunodeficiency Virus (HIV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[2][3][4][5]

Strategic Importance of Substitutions

The pharmacological profile of the 7-deazapurine scaffold can be precisely tuned through chemical modification at several key positions. The N7 position is critical for attaching ribose or other sugar mimics to create nucleoside analogues, while the C4-amine can be modified to alter hydrogen bonding interactions within an enzyme's active site. The C5 position is particularly significant; substitution at this position can enhance binding affinity and confer selectivity. Halogenation, especially iodination, at the C5 position not only influences biological activity directly but also provides a versatile chemical handle for further diversification.[6]

The Role of this compound

A Key Intermediate for Library Synthesis

This compound (CAS 862729-13-3) is rarely an endpoint therapeutic itself. Instead, its true value lies in its role as a highly functionalized and versatile building block. It provides a stable, pre-functionalized core upon which complex and diverse molecular architectures can be constructed to probe structure-activity relationships (SAR).

The Synthetic Utility of the 5-Iodo Group

The iodine atom at the C5 position is the cornerstone of this scaffold's utility. It is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the efficient and predictable introduction of a wide array of substituents, including alkyl, vinyl, and aryl groups. This synthetic flexibility is paramount in drug discovery, enabling the rapid generation of a library of analogues to optimize potency, selectivity, and pharmacokinetic properties. Reactions such as Sonogashira, Suzuki, and Stille couplings are routinely and successfully employed at this position.[7]

The N7-Methyl Group as a Model Substitution

While many potent antiviral 7-deazapurines are nucleoside analogues, the N7-methyl group in this scaffold serves as a crucial non-glycosidic model. It allows researchers to investigate the impact of substitutions at the C5 and C4 positions in a simplified, non-nucleoside context. This helps to de-convolute the structural requirements for binding to an enzyme's active site, separating the contributions of the heterocyclic base from those of the sugar moiety.

Mechanism of Action of Derived Antivirals

Targeting Viral Polymerases

A primary mechanism of action for antivirals derived from the 7-deazapurine scaffold is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[8] When the scaffold is incorporated into a nucleoside analogue, it is activated within the host cell through a series of phosphorylation steps catalyzed by host kinases, converting it into its active 5'-triphosphate form.[3] This triphosphate analogue then competes with the natural nucleoside triphosphate for incorporation into the growing viral RNA chain. Once incorporated, it can act as a chain terminator (if it lacks a 3'-hydroxyl group) or otherwise disrupt the polymerase's function, effectively halting viral replication.[3][8]

Visualization of the Activation and Inhibition Pathway

The following diagram illustrates the intracellular activation of a hypothetical nucleoside analogue derived from the 7-deazapurine scaffold and its subsequent inhibition of viral replication.

Antiviral Mechanism cluster_cell Host Cell cluster_virus Viral Replication Complex NA Nucleoside Analogue (e.g., 7-Deazapurine-Riboside) NAMP Analogue Monophosphate NA->NAMP Host Kinase NADP Analogue Diphosphate NAMP->NADP Host Kinase NATP Active Analogue Triphosphate (NATP) NADP->NATP Host Kinase Polymerase Viral RdRp NATP->Polymerase Competitive Inhibition Replication RNA Replication Polymerase->Replication RNA Viral RNA Template RNA->Replication

Caption: Intracellular activation and mechanism of action of a 7-deazapurine nucleoside analogue.

Protocols for Synthesis and Evaluation

The following protocols provide a framework for the synthesis of the title compound, its diversification, and subsequent biological testing.

Protocol 1: Synthesis of this compound

Rationale: This two-step procedure first introduces the essential iodine at C5, followed by a selective N7-methylation. This sequence is often preferable to avoid side reactions during the methylation step.

Materials:

  • 7H-Pyrrolo[2,3-d]pyrimidin-4-amine (7-deazaadenine)

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Iodomethane (Methyl Iodide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dichloromethane (DCM)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Step 1: Iodination at C5 [9]

  • Dissolve 7H-Pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in anhydrous DMF.

  • Add N-Iodosuccinimide (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and stir. Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This intermediate can be used directly in the next step.

Step 2: N7-Methylation [10]

  • Suspend the 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) from Step 1 in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the suspension.

  • Add iodomethane (1.05 eq) dropwise to the mixture.

  • Stir the reaction vigorously at room temperature for 8-12 hours. Monitor by TLC.

  • Upon completion, remove the DMF under reduced pressure.

  • Partition the residue between DCM and deionized water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the title compound.

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected [M+H]⁺ for C₇H₇IN₄ is 274.9788.[10]

Protocol 2: General Procedure for Sonogashira Cross-Coupling at the C5 Position

Rationale: This protocol demonstrates the synthetic utility of the 5-iodo group to create a C-C bond, a common strategy for extending the molecule and exploring new binding interactions.

Synthetic Workflow Start 5-Iodo-7-methyl- 7H-pyrrolo[2,3-d] pyrimidin-4-amine Reaction Sonogashira Cross-Coupling Start->Reaction Reactants Terminal Alkyne (R-C≡CH) Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et₃N) Reactants->Reaction Product C5-Alkynyl-Substituted Analogue Library (R = Aryl, Alkyl, etc.) Reaction->Product Screening Biological Screening (Antiviral & Cytotoxicity Assays) Product->Screening

Caption: Workflow for diversification of the scaffold via Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne of choice (e.g., phenylacetylene) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous solvent (e.g., DMF or THF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the palladium catalyst, and CuI.

  • Add the anhydrous solvent, followed by the base.

  • Add the terminal alkyne and stir the mixture at the appropriate temperature (can range from room temperature to 80 °C) until the starting material is consumed (monitor by TLC).

  • After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 3: In Vitro Antiviral Activity Screening (Plaque Reduction Assay)

Rationale: This assay is a gold standard for quantifying the ability of a compound to inhibit viral infection and replication, providing a quantitative EC₅₀ (50% effective concentration) value.

Procedure:

  • Cell Plating: Plate susceptible host cells (e.g., Vero E6 for SARS-CoV-2, Huh-7 for HCV) in 6-well plates and grow to 95-100% confluency.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in infection medium (e.g., DMEM with 2% FBS).

  • Infection: Remove the growth medium from the cells. Infect the cell monolayers with a known quantity of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37 °C.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with the medium containing the serially diluted test compounds mixed with 1% methylcellulose.

  • Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).

  • Visualization: Remove the overlay, fix the cells (e.g., with 4% paraformaldehyde), and stain with a solution such as 0.1% crystal violet.

  • Quantification: Count the number of plaques in each well. The EC₅₀ is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

Protocol 4: Cytotoxicity Assay (MTT Assay)

Rationale: It is critical to determine if the antiviral activity is due to specific inhibition of the virus or general toxicity to the host cell. This assay provides a CC₅₀ (50% cytotoxic concentration) value.

Procedure:

  • Cell Plating: Plate host cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the same serial dilutions of the test compounds used in the antiviral assay. Include a "cells only" control.

  • Incubation: Incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculation: The CC₅₀ is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated "cells only" control.

Data Presentation and Interpretation

The ultimate goal is to identify compounds with potent antiviral activity and low cytotoxicity. This is expressed by the Selectivity Index (SI), calculated as SI = CC₅₀ / EC₅₀ . A higher SI value indicates a more promising therapeutic window. Data should be summarized clearly.

Table 1: Example Antiviral Screening Data for C5-Substituted Derivatives

Compound IDC5-Substituent (R-group)Antiviral Activity (EC₅₀, µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)
Lead-01 -H (from parent scaffold)> 50> 100-
Cmpd-02 -Phenyl15.2> 100> 6.6
Cmpd-03 -4-Fluorophenyl8.7> 100> 11.5
Cmpd-04 -Ethynyl-trimethylsilyl2.185.440.7
Cmpd-05 -Propargyl alcohol5.5> 100> 18.2
Control Remdesivir (example)0.75> 20> 26.7

Conclusion and Future Directions

This compound is an exceptionally valuable building block in the medicinal chemist's toolbox for antiviral drug discovery. Its pre-installed functionalities at the C5 and N7 positions provide a strategic entry point for the synthesis of diverse compound libraries targeting viral polymerases and other key enzymes. The protocols outlined herein provide a robust framework for synthesizing, diversifying, and evaluating novel antiviral candidates derived from this privileged scaffold. Future efforts should focus on applying this scaffold to develop inhibitors against emerging and re-emerging viral threats and exploring novel bio-orthogonal coupling chemistries to expand the accessible chemical space.

References

Application Notes & Protocols: Unlocking Chemical Diversity from 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows for potent and selective interactions with a myriad of biological targets, most notably protein kinases.[1][2] This has led to the development of numerous clinically important therapeutics, including Janus kinase (JAK) inhibitors for autoimmune diseases.[3] The strategic functionalization of this core is paramount for tuning compound properties and achieving desired biological activity.

5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a versatile and highly reactive building block for the synthesis of compound libraries. The presence of the iodine atom at the C-5 position of the electron-rich pyrrole ring facilitates a range of palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient introduction of diverse chemical functionalities, including aryl, heteroaryl, alkynyl, and amino groups. This guide provides detailed protocols and expert insights for leveraging this key intermediate in drug discovery campaigns.

Core Principle: The Reactivity of the C-I Bond

The choice of a halogen on an aromatic scaffold is a critical decision in synthesis design. In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is dictated by the carbon-halogen (C-X) bond dissociation energy. The trend follows the order I > Br > Cl. The weaker C-I bond in this compound undergoes the rate-limiting oxidative addition step in the catalytic cycle more readily than its bromo or chloro counterparts. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times, making it an ideal substrate for library synthesis.[4]

Section 1: C(sp²)–C(sp²) Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forging C-C bonds. It involves the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide. Its tolerance for a wide array of functional groups makes it exceptionally well-suited for late-stage functionalization and library development.

Expertise & Experience: Why it Works

The reaction proceeds via a well-established catalytic cycle. The choice of a potent catalyst system, such as those employing tetrakis(triphenylphosphine)palladium(0), and an appropriate base is crucial. The base activates the organoboron species and facilitates the transmetalation step. For substrates like our 7-deazapurine, an aqueous solution of a carbonate base in a polar aprotic solvent like 1,2-dimethoxyethane (DME) provides an effective medium for the reaction to proceed smoothly.[4]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Workup & Purification Start Combine Iodide (1.0 eq), Boronic Acid (2.0 eq), Pd(PPh₃)₄ (0.1 eq) in flask Degas Degas flask and backfill with Nitrogen/Argon Start->Degas AddSolvents Add degassed DME and aqueous Na₂CO₃ (4.0 eq) Degas->AddSolvents Heat Heat to 80 °C (Reflux) AddSolvents->Heat Stir Stir for 18 h Heat->Stir Cool Cool to RT Stir->Cool Quench Quench with H₂O Cool->Quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Dry Dry organic layer (MgSO₄), filter Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Silica Gel Column Chromatography Concentrate->Purify End Isolated Product Purify->End

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: Synthesis of 5-Aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This protocol is adapted from a procedure successfully used for a closely related 7-alkyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine substrate.[4]

Materials:

  • This compound

  • Arylboronic acid (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Sodium Carbonate (Na₂CO₃), 2M aqueous solution (4.0 eq)

  • Ethyl Acetate

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq).

  • Seal the flask with a septum, and alternatively evacuate and backfill with an inert atmosphere (Nitrogen or Argon) three times.

  • Add degassed 1,2-dimethoxyethane, followed by a degassed 2M aqueous solution of sodium carbonate (4.0 eq).

  • Heat the resulting mixture to 80 °C (reflux) and stir vigorously for 18 hours under the inert atmosphere. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding deionized water (approx. 50 mL for a 0.2 mmol scale reaction) and extract with ethyl acetate (3 x 100 mL).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 5-aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[4]

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ (10 mol%)Standard, effective catalyst for Suzuki couplings.
Base 2M aq. Na₂CO₃ (4.0 eq)Effective base for activation of the boronic acid.
Solvent 1,2-Dimethoxyethane (DME)Aprotic polar solvent that facilitates dissolution and reaction.
Temperature 80 °C (Reflux)Provides sufficient energy to drive the reaction to completion.
Atmosphere Inert (N₂ or Ar)Prevents oxidation and deactivation of the Pd(0) catalyst.

Section 2: C(sp²)–C(sp) Bond Formation via Sonogashira Coupling

The Sonogashira coupling enables the synthesis of aryl-alkynes by reacting a terminal alkyne with an aryl halide. This reaction is invaluable for introducing linear, rigid linkers into molecules, which can be used to probe deep active site pockets or to serve as handles for further functionalization.

Expertise & Experience: Why it Works

The Sonogashira reaction employs a dual catalytic system.[5] A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst activates the terminal alkyne by forming a copper-acetylide intermediate. An amine base, such as triethylamine, is used both as a base and often as a solvent. The C-I bond of the substrate is highly susceptible to oxidative addition, making this transformation particularly efficient.

Sonogashira_Mechanism Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-C≡CR L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-C≡CR Transmetal->Product CuI Cu(I)I CuAcetylide Cu(I)-C≡CR CuI->CuAcetylide Base CuAcetylide->Transmetal Transfers alkynyl group ArI Ar-I ArI->OxAdd Alkyne R-C≡C-H Alkyne->CuAcetylide Base Base Base->CuAcetylide

Caption: Catalytic cycles of the Sonogashira reaction.

Detailed Protocol: Synthesis of 5-Alkynyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This is a general protocol based on standard Sonogashira conditions for iodo-heterocycles.[6][7]

Materials:

  • This compound

  • Terminal Alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF or DMF, followed by the amine base (e.g., TEA, 3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 50-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

ParameterRecommended ConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂ (2 mol%)A robust and common palladium precatalyst.
Cu Co-catalyst CuI (4 mol%)Essential for the formation of the copper acetylide intermediate.
Base Triethylamine (3.0 eq)Acts as both a base and a ligand, and can serve as a solvent.
Solvent THF or DMFAnhydrous polar aprotic solvent required for the reaction.
Temperature 50-80 °CMild heating is typically sufficient to drive the reaction.

Section 3: C(sp²)–N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the coupling of aryl halides with a vast range of primary and secondary amines. This reaction is particularly useful for accessing novel aniline and heteroarylamine derivatives that are otherwise difficult to synthesize.

Expertise & Experience: Why it Works

The success of the Buchwald-Hartwig amination hinges on the use of bulky, electron-rich phosphine ligands.[8][9] These ligands, such as XPhos or SPhos, facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the amine coupling partner, forming the palladium-amido intermediate that precedes the bond-forming reductive elimination step.[10]

BHA_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I L₂ Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)-I(HNR¹R²)] L OxAdd->AmineCoord + Amine - Ligand Amido Ar-Pd(II)-NR¹R² L AmineCoord->Amido + Base - Base-H⁺, - I⁻ Amido->Pd0 Reductive Elimination Product Ar-NR¹R² Amido->Product ArI Ar-I ArI->OxAdd Amine R¹R²NH Amine->AmineCoord Base Base Base->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N-Substituted-5-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This general protocol is based on established methods for the amination of iodo-heterocycles.[11][12]

Materials:

  • This compound

  • Primary or Secondary Amine (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq) or a pre-catalyst like XPhos Pd G2 (0.02 eq)

  • Bulky phosphine ligand (e.g., XPhos, 0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Ethyl Acetate

  • Water and Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the palladium source, the phosphine ligand, and sodium tert-butoxide to a dry Schlenk tube.

  • Add anhydrous toluene or dioxane, followed by the amine coupling partner (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-5-amino product.

ParameterRecommended ConditionRationale
Catalyst/Ligand Pd(OAc)₂ / XPhos or XPhos Pd G2 (2 mol%)Bulky, electron-rich ligands are essential for high efficiency.
Base Sodium tert-butoxide (1.4 eq)Strong, non-nucleophilic base required for amine deprotonation.
Solvent Toluene or DioxaneAnhydrous, non-polar aprotic solvents are standard.
Temperature 100-110 °CElevated temperature is typically required for this transformation.

Section 4: C(sp²)–C(sp²) Bond Formation via Mizoroki-Heck Reaction

The Mizoroki-Heck reaction creates a C-C bond by coupling an aryl halide with an alkene. This reaction is a powerful tool for installing vinyl groups, which can serve as versatile handles for further synthetic transformations or as key pharmacophoric elements themselves.

Expertise & Experience: Why it Works

The Heck reaction typically proceeds well with electron-deficient alkenes like acrylates or styrenes.[13] The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) center, followed by alkene insertion (migratory insertion) and β-hydride elimination to release the product and regenerate the catalyst. A base is required to neutralize the hydrogen iodide formed during the cycle. The choice of base and solvent can significantly influence the reaction outcome.[14]

Detailed Protocol: Synthesis of 5-Vinyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives

This protocol is based on general procedures for Heck reactions on iodo-heterocycles.[13]

Materials:

  • This compound

  • Alkene (e.g., methyl acrylate, 1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 eq)

  • Triethylamine (TEA) or Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), Palladium(II) Acetate (0.05 eq), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Seal the tube, and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Add anhydrous DMF, followed by the alkene (1.5 eq) via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-vinyl derivative.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ (5 mol%)A common and effective precatalyst for Heck reactions.
Base Na₂CO₃ or Et₃N (2.0 eq)Neutralizes the HI generated during the catalytic cycle.
Solvent DMFA polar aprotic solvent that facilitates the reaction.
Temperature 100-110 °CSufficient thermal energy is needed for efficient coupling.

Conclusion

This compound is a high-value, reactive intermediate for the rapid generation of diverse compound libraries. Its activated C-I bond provides a versatile handle for the installation of aryl, alkynyl, amino, and vinyl functionalities through robust and well-established palladium-catalyzed cross-coupling methodologies. The protocols outlined in this guide offer researchers and drug development professionals a solid foundation for exploring the vast chemical space accessible from this privileged scaffold, paving the way for the discovery of next-generation therapeutics.

References

Application Notes and Protocols for the Functionalization of the 5-Position of the Pyrrolo[2,3-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The pyrrolo[2,3-d]pyrimidine nucleus, also known as 7-deazapurine, is a cornerstone scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to the endogenous purine nucleobases allows it to interact with a wide array of biological targets, including protein kinases, polymerases, and folate-dependent enzymes. This mimicry has led to the development of numerous clinically significant therapeutics, such as the Janus kinase (JAK) inhibitor Tofacitinib and the antifolate agent Pemetrexed.

The functionalization of the pyrrolo[2,3-d]pyrimidine core is pivotal for modulating its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The 5-position of this bicyclic system is a particularly attractive site for modification, as substituents at this position can be directed towards the solvent-exposed region of many enzyme active sites, allowing for the optimization of interactions with the target protein and the tuning of physicochemical properties.

These application notes provide a detailed guide to the primary synthetic strategies for the functionalization of the 5-position of the pyrrolo[2,3-d]pyrimidine core. We will delve into the mechanistic rationale behind these methods and provide detailed, field-proven protocols for their implementation.

Strategic Pathways for 5-Position Functionalization

The introduction of diverse functionalities at the 5-position of the pyrrolo[2,3-d]pyrimidine core can be broadly categorized into three main strategies:

  • Direct C-H Functionalization: A modern and efficient approach that involves the direct activation of the C5-H bond.

  • Functionalization via a Halogen Handle: The classic and most widely employed strategy, where the 5-position is first halogenated to provide a versatile reactive handle for subsequent cross-coupling reactions.

  • De Novo Synthesis: Building the pyrrolo[2,3-d]pyrimidine ring system with the desired 5-substituent already incorporated into one of the precursors.

cluster_CH cluster_Halogen cluster_DeNovo Start Pyrrolo[2,3-d]pyrimidine Core CH_Func Strategy 1: Direct C-H Functionalization Start->CH_Func Halogenation Strategy 2: Halogenation Start->Halogenation De_Novo Strategy 3: De Novo Synthesis Start->De_Novo Lithiation Lithiation CH_Func->Lithiation Cross_Coupling Palladium-Catalyzed Cross-Coupling Halogenation->Cross_Coupling Condensation Condensation/Cyclization De_Novo->Condensation Borylation Borylation Lithiation->Borylation Final 5-Functionalized Pyrrolo[2,3-d]pyrimidine Borylation->Final Suzuki Suzuki-Miyaura Cross_Coupling->Suzuki Sonogashira Sonogashira Cross_Coupling->Sonogashira Heck Heck Cross_Coupling->Heck Buchwald Buchwald-Hartwig Cross_Coupling->Buchwald Suzuki->Final Sonogashira->Final Heck->Final Buchwald->Final Condensation->Final

Figure 1: Overview of synthetic strategies for 5-position functionalization.

Strategy 1: Direct C-H Functionalization via Lithiation and Borylation

Direct C-H functionalization is an increasingly important strategy in modern organic synthesis due to its atom economy and efficiency. For the pyrrolo[2,3-d]pyrimidine core, directed ortho-metalation (DoM) is a powerful tool. The pyrrole nitrogen (N7), after protection, can direct a strong base, such as an organolithium reagent, to deprotonate the adjacent C6 position. While direct C5 lithiation is less common due to the directing effect of N7, it can be achieved, or a subsequent halogen-metal exchange can be employed on a 5-halo derivative.

Causality Behind Experimental Choices:
  • Protecting Group: The N7-hydrogen is acidic and must be protected to prevent deprotonation by the organolithium base. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is often used as it is stable to the reaction conditions and can be readily removed.

  • Lithiation Agent: A strong, non-nucleophilic base is required. Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are commonly employed.

  • Additive: Additives like bis(2-dimethylaminoethyl) ether can enhance the rate and yield of lithiation by chelating the lithium cation, increasing the basicity of the organolithium reagent.[1]

  • Borylating Agent: Triisopropyl borate is a common electrophile used to trap the lithiated intermediate, forming a boronate ester which is a versatile handle for subsequent Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Directed Lithiation and Borylation of the 5-Position (Proposed)

This protocol is based on established procedures for the lithiation of similar heterocyclic systems.[1]

Start N7-Protected 5-Bromo-Pyrrolo[2,3-d]pyrimidine Step1 n-BuLi THF, -78 °C Start->Step1 Intermediate 5-Lithiated Intermediate Step1->Intermediate Step2 B(O-iPr)₃ -78 °C to RT Intermediate->Step2 Product 5-Boronate Ester Derivative Step2->Product

Figure 2: Workflow for Lithiation-Borylation at the 5-position.

Materials:

  • N7-SEM-protected 4-chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)

  • Triisopropyl borate (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the N7-protected 5-bromo-pyrrolo[2,3-d]pyrimidine (1.0 equiv).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture at -78 °C. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching: Cool the reaction mixture to 0 °C with an ice bath and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and extract with EtOAc (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired 5-boronate ester.

Strategy 2: Functionalization via Halogenation

The introduction of a halogen atom, typically bromine or iodine, at the 5-position is the most common and versatile strategy for subsequent functionalization. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic aromatic substitution.

Causality Behind Experimental Choices:
  • Halogenating Agent:

    • Bromination: N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich heterocycles. 1,3-Dibromo-5,5-dimethylhydantoin (DBH) is another efficient alternative.[2]

    • Iodination: N-Iodosuccinimide (NIS) is the reagent of choice for iodination. It is less reactive than NBS, often requiring slightly more forcing conditions or an acid catalyst. A combination of iodine and a nitrate salt under solvent-free conditions has been reported as a green alternative.[3]

  • Solvent: Aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or dimethylformamide (DMF) are typically used to avoid reaction with the halogenating agent.

Protocol 2: Iodination of the 5-Position using N-Iodosuccinimide (NIS)

Materials:

  • N7-protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N7-protected pyrrolo[2,3-d]pyrimidine (1.0 equiv) in anhydrous DCM.

  • Reagent Addition: Add NIS (1.1 equiv) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer with saturated aqueous Na₂S₂O₃ (to quench any remaining iodine), followed by saturated aqueous NaHCO₃, and finally brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for the next step, but can be further purified by silica gel column chromatography if necessary.

Strategy 3: Palladium-Catalyzed Cross-Coupling of 5-Halo-pyrrolo[2,3-d]pyrimidines

With a halogen in place at the 5-position, a vast array of functionalities can be introduced using palladium-catalyzed cross-coupling reactions. These reactions are the workhorses of modern synthetic chemistry, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

A. Suzuki-Miyaura Coupling: For Aryl and Heteroaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds between a halide (or triflate) and an organoboron compound.

Start 5-Iodo-pyrrolo[2,3-d]pyrimidine Step1 Pd(dppf)Cl₂ K₂CO₃, EtOH/H₂O 90 °C Start->Step1 Plus1 + Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Step1 Product 5-Aryl/Heteroaryl Derivative Step1->Product

Figure 3: General scheme for Suzuki-Miyaura coupling at the 5-position.

Protocol 3: Suzuki-Miyaura Coupling of a 5-Iodo-pyrrolo[2,3-d]pyrimidine[5]

Materials:

  • N7-protected 5-iodo-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equiv)

  • Ethanol (EtOH) and Water (4:1 mixture)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 5-iodo-pyrrolo[2,3-d]pyrimidine (1.0 equiv), the boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add the EtOH/H₂O (4:1) solvent mixture.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.1 equiv) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and evaporate the solvent. Add water to the residue and extract with EtOAc (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

ParameterTypical ConditionsCausality
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄The choice of ligand (e.g., dppf) is crucial for stabilizing the Pd(0) active species and facilitating the catalytic cycle.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is required for the transmetalation step, activating the boronic acid.
Solvent EtOH/H₂O, Dioxane, TolueneA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
B. Sonogashira Coupling: For Alkynyl Substituents

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[4]

Protocol 4: Sonogashira Coupling of a 5-Iodo-pyrrolo[2,3-d]pyrimidine

Materials:

  • N7-protected 5-iodo-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as both base and solvent, or co-solvent with THF)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the 5-iodo-pyrrolo[2,3-d]pyrimidine (1.0 equiv) and the terminal alkyne (1.5 equiv) in TEA or a mixture of THF/TEA.

  • Degassing: Degas the solution by three freeze-pump-thaw cycles or by bubbling with argon for 20 minutes.

  • Catalyst Addition: Under an argon atmosphere, add CuI (0.1 equiv) and Pd(PPh₃)₂Cl₂ (0.05 equiv).

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until completion (monitor by TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in EtOAc and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by silica gel column chromatography.

ParameterTypical ConditionsCausality
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Facilitates the oxidative addition of the aryl halide.
Copper(I) Co-catalyst CuIForms a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Base TEA, DIPEAActs as a base to deprotonate the terminal alkyne and as a scavenger for the HI byproduct.
Solvent TEA, DMF, THFMust be able to dissolve the reactants and be compatible with the catalysts.
C. Buchwald-Hartwig Amination: For N-Linked Moieties

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is an invaluable tool for synthesizing aryl amines from aryl halides.[5]

Protocol 5: Buchwald-Hartwig Amination of a 5-Bromo-pyrrolo[2,3-d]pyrimidine[8]

Materials:

  • N7-protected 5-bromo-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.08 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.08 equiv). Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add NaOt-Bu (1.4 equiv), the 5-bromo-pyrrolo[2,3-d]pyrimidine (1.0 equiv), and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with EtOAc. Filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by silica gel column chromatography.

ParameterTypical ConditionsCausality
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂A source of Pd(0) which is the active catalytic species.
Ligand Xantphos, BINAP, XPhosBulky, electron-rich phosphine ligands are essential for facilitating reductive elimination and preventing catalyst decomposition.[5]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are necessary for the stability of the catalyst and reagents.

Strategy 4: De Novo Synthesis via Condensation/Cyclization

An alternative to functionalizing a pre-formed pyrrolo[2,3-d]pyrimidine core is to construct the ring system with the desired 5-substituent already in place. This is often achieved by condensing a substituted pyrrole or a suitable acyclic precursor with a pyrimidine precursor.

Protocol 6: Synthesis of a 5-Substituted Pyrrolo[2,3-d]pyrimidine via Condensation[9]

This protocol involves the condensation of a pre-functionalized α-bromo aldehyde with 2,4-diamino-6-hydroxypyrimidine.

Aldehyde Substituted Aldehyde Step1 Bromination Aldehyde->Step1 Bromoaldehyde α-Bromo Aldehyde Step1->Bromoaldehyde Step2 Condensation NaOAc, 45 °C Bromoaldehyde->Step2 Plus1 + Pyrimidine 2,4-Diamino-6-hydroxypyrimidine Pyrimidine->Step2 Product 5-Substituted Pyrrolo[2,3-d]pyrimidine Step2->Product

Figure 4: De novo synthesis of a 5-substituted pyrrolo[2,3-d]pyrimidine.

Materials:

  • Substituted aldehyde (e.g., 4-(thiophen-2-yl)butanal) (1.0 equiv)

  • 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione (1.1 equiv)

  • 2,4-Diamino-6-hydroxypyrimidine (1.0 equiv)

  • Sodium acetate (NaOAc) (2.0 equiv)

  • Ethanol (EtOH) and Water

Procedure:

  • Bromination: Dissolve the substituted aldehyde (1.0 equiv) in a suitable solvent like ethyl acetate. Add 5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione (1.1 equiv) and stir at room temperature until the aldehyde is consumed (monitor by TLC). The resulting α-bromo aldehyde is often used directly in the next step without extensive purification.

  • Condensation: In a separate flask, suspend 2,4-diamino-6-hydroxypyrimidine (1.0 equiv) and sodium acetate (2.0 equiv) in a mixture of EtOH and water.

  • Reaction: Add the crude α-bromo aldehyde solution to the pyrimidine suspension. Heat the mixture to 45 °C and stir for 12-24 hours. A precipitate will form as the reaction progresses.

  • Isolation: Cool the reaction mixture to room temperature and collect the solid product by filtration.

  • Purification: Wash the solid with water, then ethanol, and dry under vacuum to obtain the purified 5-substituted pyrrolo[2,3-d]pyrimidine.

Conclusion

The functionalization of the 5-position of the pyrrolo[2,3-d]pyrimidine core is a critical aspect of designing novel therapeutics and chemical probes. The choice of synthetic strategy depends on the desired substituent, the availability of starting materials, and the overall synthetic plan. Direct C-H functionalization represents a modern, step-economical approach, while the classic halogenation-cross-coupling sequence offers unparalleled versatility and access to a wide chemical space. De novo synthesis provides an alternative route, particularly when the desired substituent is incorporated early in the synthesis. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively navigate the synthesis of these valuable compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with pyrrolo[2,3-d]pyrimidine scaffolds, a core structure in many therapeutic agents.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common synthetic challenges and improve your reaction yields and product purity.

The synthesis of this key intermediate typically involves two critical transformations: the regioselective iodination of the pyrrole ring and the subsequent N-alkylation. The efficiency of these steps is paramount for the overall success of the synthetic campaign. This guide is structured to address specific issues you may encounter in the lab.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common experimental failures and provides actionable solutions grounded in chemical principles.

Q1: My iodination reaction is resulting in a low yield or a complex mixture of products. What are the likely causes and how can I fix it?

This is a frequent challenge. Low yields in the iodination of the 7-deazapurine core often stem from suboptimal reagent choice, reaction conditions, or degradation of the starting material.

Causality & Solution Matrix:

Potential Cause Underlying Chemistry Recommended Solution
Incorrect Iodinating Agent The electrophilicity of the iodinating agent must be matched to the reactivity of the pyrrole ring. Agents that are too harsh can cause decomposition, while those that are too mild will result in low conversion.N-Iodosuccinimide (NIS) is the most commonly cited and effective reagent for this transformation, offering a good balance of reactivity and handling ease.[4][5] Alternative reagents like 1,3-Diiodo-5,5-dimethylhydantoin (DIH) can offer higher reactivity and may be suitable for less activated substrates.[6]
Solvent Choice The solvent plays a crucial role in solubilizing the reactants and mediating the reaction. Protic solvents can interfere with the iodinating agent.Anhydrous Dimethylformamide (DMF) is a standard choice that effectively dissolves the starting material.[5] Chloroform or Dichloromethane (DCM) can also be effective, particularly when heating to reflux.[4][7] Ensure the solvent is truly anhydrous.
Formation of Di-iodinated Species The pyrrolo[2,3-d]pyrimidine ring is electron-rich, and over-iodination can occur if the reaction is not carefully controlled.Use a slight excess, but not a large excess, of the iodinating agent (typically 1.1-1.2 equivalents). Monitor the reaction closely by Thin Layer Chromatography (TLC) and stop it as soon as the starting material is consumed.
Reaction Temperature Electrophilic aromatic substitution is temperature-dependent. Insufficient temperature leads to slow conversion, while excessive heat can cause side reactions and decomposition.Most procedures report success at room temperature or with gentle heating (e.g., reflux in chloroform).[4][5] Start at room temperature and only apply heat if the reaction is sluggish.

Workflow: Optimizing the Iodination Step

G cluster_no SM Remains cluster_yes SM Consumed start Low Iodination Yield check_sm Is Starting Material (SM) consumed (via TLC)? start->check_sm increase_eq Increase NIS to 1.2 eq check_sm->increase_eq No check_spots Multiple spots on TLC? check_sm->check_spots Yes increase_t Gently heat (40-60°C) increase_eq->increase_t change_solvent Switch to anhydrous DMF increase_t->change_solvent over_iodination Likely over-iodination or degradation. check_spots->over_iodination Yes success Purify Product check_spots->success No (Clean) reduce_t Run at lower temp (0°C to RT) over_iodination->reduce_t reduce_eq Use only 1.05-1.1 eq NIS reduce_t->reduce_eq

Caption: Troubleshooting workflow for low iodination yield.

Q2: The N-methylation step is inefficient, showing significant unreacted 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine and a low yield (e.g., ~50%). How can I improve this?

This is a critical step where seemingly minor details can drastically affect the outcome. The reported 50% yield in one procedure highlights its sensitivity.[8] The key is ensuring the deprotonation of the pyrrole nitrogen is efficient and that the resulting nucleophile reacts cleanly with the methylating agent.

Causality & Solution Matrix:

Potential Cause Underlying Chemistry Recommended Solution
Weak Base Potassium carbonate (K₂CO₃) is a common but relatively weak base. Incomplete deprotonation of the N7-H of the pyrrole ring is a primary cause of unreacted starting material.Switch to a stronger base. Cesium carbonate (Cs₂CO₃) is significantly more effective in polar aprotic solvents like DMF due to its higher solubility and the "cesium effect," which promotes N-alkylation.[4] Use 2.0 equivalents to ensure complete deprotonation.
Non-Anhydrous Conditions Trace amounts of water in the DMF solvent will consume the base and can hydrolyze the methyl iodide, reducing the effective concentration of both and halting the reaction.Use freshly opened, anhydrous DMF from a sealed bottle or DMF that has been dried over molecular sieves. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.
Insufficient Methylating Agent Iodomethane (Methyl Iodide) is volatile. If not used in sufficient excess or if the reaction vessel is not properly sealed, it can evaporate, leading to incomplete reaction.Use a slight excess of iodomethane (1.1-1.2 equivalents). Ensure the reaction flask is well-sealed. For stubborn reactions, a second addition of the methylating agent after a few hours may be beneficial.
Competing N-Alkylation Sites The pyrrolo[2,3-d]pyrimidine scaffold has multiple nitrogen atoms. While N7 is generally the most nucleophilic site for alkylation on the pyrrole moiety, side reactions at other positions can occur, complicating purification and lowering the yield of the desired isomer.Using a strong, non-nucleophilic base like Cs₂CO₃ in DMF at room temperature generally provides good selectivity for the N7 position.[4] Avoid high temperatures, which can decrease regioselectivity.
Q3: I am observing multiple product spots on my TLC plate after methylation, suggesting isomer formation. How can I ensure N7-methylation is the major product?

Regioselectivity is a classic challenge in the chemistry of purine analogs.[9] The formation of different N-methylated isomers is a strong possibility that can significantly impact yield and purification efforts.

Expert Insights on Regioselectivity:

  • Kinetic vs. Thermodynamic Control: Alkylation of this scaffold is typically under kinetic control. The N7 position is generally considered the most nucleophilic and sterically accessible site on the deprotonated pyrrole ring, leading to the desired product.

  • The Role of the Base and Solvent: The choice of base and solvent system is critical. The combination of a strong base like Cs₂CO₃ in a polar aprotic solvent like DMF is known to favor N-alkylation on the pyrrole ring of 7-deazapurines.[4]

  • Protecting Groups: While more synthetically intensive, if regioselectivity remains a persistent issue, consider protecting the exocyclic amine with a group like Boc or acetyl. This can alter the electronic properties of the pyrimidine ring and may help direct methylation to the N7 position. However, this adds two steps (protection/deprotection) to the synthesis.

Visualizing the Synthetic Pathway

G A 7H-pyrrolo[2,3-d] pyrimidin-4-amine B 5-Iodo-7H-pyrrolo[2,3-d] pyrimidin-4-amine A->B NIS, Anhydrous Solvent (DMF or CHCl3) Room Temp -> Reflux C 5-Iodo-7-methyl-7H-pyrrolo [2,3-d]pyrimidin-4-amine B->C CH3I, Cs2CO3 Anhydrous DMF Room Temp

Caption: Recommended synthetic route to the target compound.

Frequently Asked Questions (FAQs)

  • What is the best way to monitor these reactions?

    • Thin Layer Chromatography (TLC) is the most convenient method. A typical mobile phase for both steps is 10% Methanol in Dichloromethane. Visualize spots using a UV lamp at 254 nm. For more precise analysis, LC-MS can be used to confirm the masses of the starting material, product, and any major byproducts.

  • How should I purify the final product?

    • The crude product is typically purified by silica gel column chromatography. Elution with a gradient of Methanol in Dichloromethane (e.g., 0% to 10% MeOH in DCM) or Ethyl Acetate in Hexanes is effective.[4] The final product can often be recrystallized from a suitable solvent system like DCM/Hexane to improve purity.

  • What are the critical safety precautions?

    • N-Iodosuccinimide is a skin and eye irritant. Iodomethane (Methyl Iodide) is toxic, a suspected carcinogen, and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses). Always consult the Safety Data Sheet (SDS) for all reagents before use.

  • Can this synthesis be performed on a large scale?

    • Yes, but careful consideration of reaction exotherms, especially during the addition of reagents, is necessary. For the methylation step, maintaining anhydrous conditions on a large scale is critical and may require specialized equipment. A dropwise addition of the methyl iodide may be necessary to control the reaction temperature.

Optimized Experimental Protocol

This protocol synthesizes best practices from the literature to maximize yield and purity.

Part A: Synthesis of 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (8)

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq).

  • Solvent Addition: Add anhydrous Chloroform (approx. 40 mL per gram of starting material).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.2 eq) to the suspension.

  • Reaction: Heat the resulting mixture to reflux for 2 hours. Monitor the reaction progress by TLC (10% MeOH/DCM).

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature and remove the solvent in vacuo.

  • Purification: Purify the residue by silica gel column chromatography, eluting with 10% Methanol in Dichloromethane to yield the desired product as a solid. A yield of ~90% is expected.[4]

Part B: Synthesis of this compound

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) from the previous step.

  • Solvent & Base: Add anhydrous DMF (approx. 25 mL per gram of starting material), followed by Cesium Carbonate (Cs₂CO₃) (2.0 eq). Stir the mixture vigorously for 15-20 minutes at room temperature.

  • Reagent Addition: Add Iodomethane (CH₃I) (1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 8-18 hours.[4][8] Monitor the reaction by TLC (10% MeOH/DCM) until the starting material is no longer visible.

  • Work-up: Pour the reaction mixture into a separatory funnel containing Ethyl Acetate and wash extensively with brine (5 x volume of DMF). The repeated brine washes are crucial to remove the DMF.

  • Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., 80% EtOAc/Hexane or 5-10% MeOH/DCM) to afford the final product, this compound.

By following this optimized protocol and applying the troubleshooting logic outlined above, researchers should be able to achieve significantly improved and more consistent yields of this valuable synthetic intermediate.

References

Technical Support Center: Chromatographic Purification of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of heterocyclic compounds. The inherent properties of the pyrrolopyrimidine scaffold, combined with the presence of a basic amine and a potentially labile iodo group, present unique purification challenges.[1][2] This guide provides in-depth troubleshooting advice and validated protocols to streamline your purification workflows.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent problems encountered during the chromatographic purification of iodinated pyrrolopyrimidine derivatives. Each issue is broken down into potential causes and actionable solutions, grounded in chromatographic principles.

Issue 1: Poor Separation or Co-elution of Impurities

Q: I can't separate my target compound from a closely-related impurity. What should I do?

A: This is a classic resolution problem. Resolution in chromatography is a function of column efficiency, selectivity, and retention. Let's diagnose the cause.

  • Potential Cause 1: Inappropriate Stationary Phase. The polarity and functional groups of your stationary phase may not be providing sufficient selectivity for the separation.

    • Solution (Normal-Phase): If using standard silica gel, the acidic silanol groups can lead to unpredictable interactions.[1] Consider switching to a different stationary phase like Diol-bonded silica, which offers milder hydrogen bonding and is neutral, providing different selectivity without the strong acidic interactions of plain silica.[3] Alumina (neutral or basic) can also be an alternative for basic compounds.

    • Solution (Reversed-Phase): Not all C18 columns are the same. If you are using a standard C18, try a column with a different chemistry, such as a polar-embedded or phenyl-hexyl phase.[4] These phases offer alternative selectivity through pi-pi or dipole-dipole interactions, which can be highly effective for aromatic heterocycles.

  • Potential Cause 2: Suboptimal Mobile Phase. The mobile phase is the most powerful tool for adjusting selectivity.

    • Solution (Normal-Phase): Change the solvent composition. If you are using a Hexane/Ethyl Acetate system, try replacing Ethyl Acetate with Dichloromethane (DCM) or an ether-based solvent. Introducing a small percentage of a third solvent, like methanol or isopropanol, can drastically alter selectivity.

    • Solution (Reversed-Phase): First, optimize the organic modifier percentage in your water/acetonitrile or water/methanol mobile phase.[5][6] If that fails, switching from acetonitrile to methanol (or vice-versa) is a simple way to change selectivity, as they have different interactions with analytes.[7] Adjusting the pH with a buffer (e.g., ammonium formate or formic acid) is also critical, as it changes the ionization state of your compound and impurities, often leading to significant changes in retention and resolution.[6][8]

Issue 2: Peak Tailing or Streaking on the Column

Q: My compound streaks down the silica gel column, and my HPLC peaks are tailing badly. How can I get sharp peaks?

A: Peak tailing is almost always caused by unwanted secondary interactions between the analyte and the stationary phase. For basic compounds like your 4-amino-pyrrolopyrimidine derivative, the primary culprit is the interaction between the basic amine and acidic residual silanol groups on the silica surface.[1][9]

  • Potential Cause 1 (Silica Gel): Strong Acid-Base Interaction.

    • Solution: Add a basic modifier to your mobile phase to neutralize the acidic silanols. A common and effective strategy is to add 0.1-1% triethylamine (TEA) or ammonium hydroxide to the eluent.[10] This competitively binds to the acidic sites, allowing your compound to elute symmetrically.

  • Potential Cause 2 (Reversed-Phase HPLC): Silanol Interactions or Column Overload.

    • Solution 1: Use a Modern, End-Capped Column. High-purity, base-deactivated, and end-capped columns are designed to minimize exposed silanol groups, drastically reducing peak tailing for basic compounds.[9]

    • Solution 2: Control Mobile Phase pH. Using a buffer is essential. For a basic amine, working at a low pH (e.g., pH 2-4 using formic acid or TFA) ensures the amine is fully protonated (BH+). This single, stable ionic form often behaves more predictably. Conversely, working at a high pH (e.g., pH 8-10, if using a pH-stable column) can keep the amine in its neutral form (B), also preventing mixed-mode interactions.[8]

    • Solution 3: Reduce Sample Load. Injecting too much sample can overload the column, leading to peak distortion, including tailing.[8] Try injecting a lower concentration or volume to see if the peak shape improves.

Issue 3: Low or No Recovery of the Compound

Q: I loaded my crude product onto the column, but I'm recovering very little of my desired compound. Where is it going?

A: Low recovery suggests that your compound is either degrading on the column or is irreversibly adsorbed to the stationary phase.

  • Potential Cause 1: Irreversible Adsorption. This is an extreme case of the acid-base interaction described in Issue 2. The basicity of the pyrrolopyrimidine nitrogen atoms and the exocyclic amine can lead to very strong binding to highly acidic sites on silica gel.[1][10]

    • Solution: First, try the basic modifier approach (TEA or NH4OH) mentioned previously. If recovery is still low, the silica may be too aggressive. Switch to a less acidic stationary phase like deactivated silica, alumina, or Florisil.[10] Alternatively, reversed-phase chromatography is often a better choice as these strong adsorptive interactions are less common.

  • Potential Cause 2: On-Column Degradation. The iodo-substituent can sometimes be labile. While generally stable, prolonged exposure to acidic silica gel could potentially promote side reactions like deiodination.[11]

    • Solution: Minimize the time your compound spends on the column. Use a slightly stronger mobile phase to elute the compound faster.[10] Using a deactivated or neutral stationary phase will also reduce the risk of acid-catalyzed degradation. If degradation is suspected, it is crucial to analyze the fractions for byproducts to confirm this hypothesis.

Frequently Asked Questions (FAQs)

Q1: Which chromatography mode should I try first: Normal-Phase or Reversed-Phase?

A: The choice depends on the overall polarity of your specific derivative. A good starting point is to run a TLC in both normal-phase (e.g., 9:1 DCM/Methanol) and reversed-phase (e.g., C18 TLC plate with 1:1 Acetonitrile/Water).

  • Choose Normal-Phase (Silica Gel) if your compound has an Rf between 0.15 and 0.5 in a moderately polar solvent system and separates well from impurities. It is often faster and cheaper for large-scale purification.[1]

  • Choose Reversed-Phase (C18) if your compound is highly polar (streaks at the baseline in normal-phase TLC) or if you need the higher resolving power of HPLC for difficult separations.[12][13] It is the most common mode for analytical and final purification steps in drug development.[12]

Q2: How do I select the right mobile phase for my HPLC purification?

A: Mobile phase selection is about achieving optimal retention and selectivity.[5]

  • Retention: For reversed-phase, aim for a retention factor (k') between 2 and 10. Start with a 50:50 mixture of Acetonitrile (or Methanol) and buffered water. If your compound elutes too fast, decrease the percentage of organic solvent. If it elutes too slowly, increase it.[6]

  • pH Control: Always use a buffer, especially for ionizable compounds like yours. A 10-25 mM buffer concentration is usually sufficient.[6] Formic acid (0.1%) is a good starting point for low pH work with MS compatibility. Ammonium formate or acetate is excellent for the pH 3-6 range.

  • Selectivity: If resolution is poor, switch the organic modifier (Acetonitrile vs. Methanol). This simple change can often resolve co-eluting peaks.[7]

Q3: My compound is not soluble in the mobile phase. How can I load it onto the column?

A: This is a common problem, especially for flash chromatography.

  • Dry Loading: The best method is "dry loading." Dissolve your crude product in a suitable solvent (e.g., DCM, Methanol), add a small amount of silica gel (or C18 silica for reversed-phase), and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your packed column. This technique prevents the issues caused by using a strong injection solvent and often leads to sharper bands and better separation.[10]

  • Minimal Strong Solvent: If you must load in a solution, dissolve the sample in the smallest possible volume of a strong solvent (like DCM or THF for normal-phase) and pre-adsorb it onto a small amount of silica before loading.[10] For HPLC, always try to dissolve your sample in the mobile phase itself. If solubility is an issue, a solvent with slightly more organic content than the mobile phase can be used, but keep the injection volume small to avoid peak distortion.[14]

Data & Methodologies

Table 1: Troubleshooting Summary for Iodinated Pyrrolopyrimidine Purification
ProblemCommon Cause(s)Recommended Solution(s)
Poor Resolution Incorrect mobile phase/stationary phase selectivity.Change organic solvent (e.g., ACN to MeOH), adjust pH, or switch to a different column chemistry (e.g., Phenyl-Hexyl).
Peak Tailing Strong interaction of the basic amine with acidic silanols.Add 0.1-1% Triethylamine to the mobile phase (Normal-Phase). Use a modern, end-capped column and a buffered mobile phase (Reversed-Phase).[9]
Low Recovery Irreversible adsorption or on-column degradation.Use a less acidic stationary phase (Alumina, Diol). Elute faster with a stronger mobile phase. Use dry loading.[10]
High Backpressure Blocked column frit or precipitated buffer.Filter all samples and mobile phases. Flush the column with a strong solvent. Ensure buffer solubility in the mobile phase.[15]
Split Peaks Column void or partially blocked frit.Reverse and flush the column (check manufacturer's guide). If the problem persists, the column may need replacement.[14]
Diagram 1: Chromatography Method Selection Workflow

This diagram provides a decision-making framework for selecting the most appropriate chromatographic technique for your derivative.

MethodSelection Start Start: Crude Product TLC_Test Run Analytical TLC (NP & RP) Start->TLC_Test NP_Rf Normal-Phase (NP) TLC Rf between 0.15-0.5? TLC_Test->NP_Rf NP_Good_Sep Good separation of spots? NP_Rf->NP_Good_Sep Yes RP_Retained Reversed-Phase (RP) TLC Compound retained? NP_Rf->RP_Retained No (Rf=0 or streak) Flash_Chrom Use Normal-Phase Flash Chromatography NP_Good_Sep->Flash_Chrom Yes Optimize_NP Optimize NP Mobile Phase (change solvent/polarity) NP_Good_Sep->Optimize_NP No Prep_HPLC Use Reversed-Phase Preparative HPLC RP_Retained->Prep_HPLC Yes Consider_HILIC Consider HILIC for very polar compounds RP_Retained->Consider_HILIC No (Rf too high)

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Troubleshooting Workflow for HPLC Peak Tailing

This workflow guides you through diagnosing and solving the common issue of peak tailing in HPLC.

TailingTroubleshooting Start Problem: Peak Tailing in RP-HPLC Check_Load Is sample overloaded? Start->Check_Load Reduce_Load Inject lower concentration/ volume Check_Load->Reduce_Load Yes Check_pH Is mobile phase buffered? Check_Load->Check_pH No Success Problem Solved Reduce_Load->Success Add_Buffer Add buffer (e.g., 0.1% Formic Acid) to control ionization Check_pH->Add_Buffer No Check_Column Is column old or not base-deactivated? Check_pH->Check_Column Yes Add_Buffer->Success New_Column Use a modern, end-capped column for basic compounds Check_Column->New_Column Yes Check_Column->Success No New_Column->Success

Caption: Step-by-step guide to fixing peak tailing in HPLC.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is designed for the purification of moderately polar derivatives on a gram scale.

  • TLC Analysis: Determine the optimal solvent system using TLC. A good system will give your product an Rf of ~0.2-0.3.

    • Starting System: Dichloromethane (DCM) / Methanol (MeOH) gradient (e.g., 100:0 to 95:5).

    • Tailing Check: If the spot tails, prepare a second TLC jar with the same solvent system plus 0.5% triethylamine (TEA) to confirm it resolves the issue.

  • Column Packing:

    • Select a column size appropriate for your sample amount (e.g., 40g silica for 0.4-1g of crude material).

    • Pack the column using the "slurry method" with your initial, non-polar mobile phase (e.g., 100% DCM). Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of DCM.

    • Add 1-2 times the weight of silica gel relative to your crude product.

    • Evaporate the solvent completely under reduced pressure to create a dry powder.

    • Carefully add the powder to the top of the packed column, creating a thin, even layer.

  • Elution:

    • Begin elution with the non-polar mobile phase.

    • Gradually increase the polarity (e.g., step gradient from 0% to 5% MeOH in DCM). Crucially, ensure your mobile phase contains the same percentage of TEA (0.5%) that you confirmed by TLC.

    • Collect fractions and monitor by TLC to pool the pure product fractions.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative Reversed-Phase HPLC

This protocol is ideal for final purification to achieve >98% purity or for separating difficult mixtures.

  • Analytical Method Development: Develop a separation method on an analytical HPLC system first (e.g., 4.6 mm ID column).

    • Column: C18, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 15 minutes) to find the approximate elution conditions. Then, optimize with a shallower gradient around the elution point of your target compound.

    • Goal: Achieve baseline separation of your product from all impurities with a k' > 2.

  • Scale-Up to Preparative System:

    • Use a preparative column of the same chemistry and particle size (e.g., 21.2 mm or 50 mm ID).

    • Adjust the flow rate based on the column diameter: Flow_prep = Flow_analyt * (ID_prep / ID_analyt)².

    • Adjust the gradient time proportionally to the new flow rate and column volume.

  • Sample Preparation and Injection:

    • Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase (e.g., a small amount of DMSO topped up with Mobile Phase A).

    • Filter the sample through a 0.45 µm syringe filter to prevent column blockage.

    • Calculate the maximum injection volume based on your column size and sample concentration to avoid overloading.

  • Purification and Fraction Collection:

    • Run the preparative method.

    • Collect fractions based on the UV detector signal.

  • Analysis and Recovery:

    • Analyze the collected fractions using the analytical HPLC method to confirm purity.

    • Pool the pure fractions.

    • Remove the organic solvent (Acetonitrile) via rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure product as a solid.

References

Technical Support Center: Overcoming Solubility Issues of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a key intermediate and building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its rigid, heterocyclic structure, while desirable for target binding, often presents a significant challenge: poor solubility in common aqueous and organic solvents. This technical guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshoot and overcome these solubility issues, ensuring reliable and reproducible experimental results.

Part 1: Troubleshooting Guide

This section is designed to provide a logical, step-by-step workflow when you encounter solubility challenges with this compound.

Q1: My compound, this compound, is not dissolving in standard solvents like DMSO or ethanol at my target concentration. What should I do?

This is a common issue rooted in the molecule's physicochemical properties. The planar pyrrolopyrimidine core and the heavy iodine atom contribute to strong crystal lattice energy, making it difficult for solvent molecules to break the solid-state structure apart. The following systematic approach is recommended.

G start Start: Weigh Compound add_dmso Add primary solvent (e.g., DMSO, DMF, DMA) start->add_dmso vortex Vortex / Mix at Room Temp add_dmso->vortex dissolved_yes Completely Dissolved? vortex->dissolved_yes success Success! Proceed with Experiment dissolved_yes->success Yes heat Gentle Warming (37-50°C) dissolved_yes->heat No dissolved_heat Completely Dissolved? heat->dissolved_heat dissolved_heat->success Yes cosolvent Add Co-solvent (e.g., NMP, PEG400) dissolved_heat->cosolvent No dissolved_cosolvent Completely Dissolved? cosolvent->dissolved_cosolvent dissolved_cosolvent->success Yes ph_adjust pH Adjustment (Acidification for Aqueous Prep) dissolved_cosolvent->ph_adjust No dissolved_ph Completely Dissolved? ph_adjust->dissolved_ph dissolved_ph->success Yes reformulate Failure: Consider Advanced Formulation (e.g., Solid Dispersion, Surfactants) dissolved_ph->reformulate No G start Prepare Concentrated Stock in 100% DMSO dilute Perform Serial Dilution: Add DMSO stock to modified buffer start->dilute prepare_buffer Prepare Aqueous Assay Buffer add_surfactant Option 1: Add Surfactant to Buffer (e.g., 0.05% Pluronic F-68) prepare_buffer->add_surfactant add_cosolvent Option 2: Add Co-solvent to Buffer (e.g., 2% Ethanol) prepare_buffer->add_cosolvent add_surfactant->dilute add_cosolvent->dilute observe Observe for Precipitation dilute->observe success Clear Solution: Proceed with Assay observe->success No failure Precipitation Occurs: Increase Surfactant/Co-solvent or try advanced formulation observe->failure Yes

Caption: Workflow for preventing precipitation during serial dilution.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the recommended method for preparing a high-concentration stock solution for long-term storage? A: For long-term storage, preparing a stock solution in anhydrous, high-purity DMSO is recommended. P[1]repare the solution at the highest concentration that remains stable without heating. Aliquot the stock into single-use volumes in tightly sealed vials to prevent water absorption by DMSO and to avoid repeated freeze-thaw cycles. S[2]tore at -20°C or -80°C.

Q: Can I use sonication to help dissolve the compound? A: Yes, sonication can be effective. It uses high-frequency sound waves to create micro-cavitations in the solvent, which can help break apart solid particles and accelerate dissolution. Use a bath sonicator and keep the water cool to avoid excessive heating of your sample, which could lead to degradation.

Q: Are there more advanced formulation strategies if these methods fail? A: Yes. For particularly challenging cases, especially in later-stage drug development, several advanced strategies are employed:

  • Amorphous Solid Dispersions (ASDs): The compound is molecularly dispersed within a polymer matrix (e.g., PVP, HPMC). T[3]his eliminates the crystal lattice energy, significantly enhancing dissolution rates.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble drug molecule, forming an inclusion complex that is much more water-soluble. *[4][5] Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in oils or lipids to create self-emulsifying drug delivery systems (SEDDS) can be a highly effective strategy.

[4][6]Q: How does the iodo-substituent affect the compound's stability? A: The carbon-iodine bond on an aromatic ring is generally stable. However, like many iodo-aryl compounds, it can be susceptible to de-iodination under certain conditions, such as exposure to strong reducing agents or photolytic degradation upon prolonged exposure to UV light. It is good practice to store the compound and its solutions protected from light. The inclusion of the iodine atom within a heterocycle can contribute to the overall stability of the molecule.

[7][8]***

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in reactions involving 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during catalytic reactions with this important heterocyclic building block.

The pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The iodo-substituted derivative, this compound, is a key intermediate for the synthesis of these complex molecules, primarily through palladium-catalyzed cross-coupling reactions. Optimizing the catalyst loading is a critical aspect of process development, directly impacting reaction efficiency, cost-effectiveness, and impurity profiles.

This guide will provide a structured approach to catalyst optimization, starting with frequently asked questions and moving into detailed troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting catalyst loadings for common cross-coupling reactions with this compound?

A1: For initial screening, a higher catalyst loading is often employed to ensure reaction viability before optimization. The reactivity of aryl iodides is generally high in palladium-catalyzed cross-coupling reactions, following the trend I > OTf > Br >> Cl.[1]

A sensible starting point for different reaction types is summarized in the table below. These are general recommendations and can often be significantly reduced upon optimization.

Reaction TypeTypical Starting Catalyst Loading (mol%)Notes
Suzuki-Miyaura Coupling 1 - 5 mol%This is a robust reaction, and often, the catalyst loading can be lowered to the 0.1-0.01 mol% range.[2]
Sonogashira Coupling 1 - 3 mol% (Pd catalyst), 2 - 5 mol% (CuI co-catalyst)The copper co-catalyst is crucial for the reaction's success.[3]
Buchwald-Hartwig Amination 1 - 4 mol%The choice of ligand is particularly critical in this reaction.
Heck Coupling 2 - 5 mol%Higher temperatures are often required, which can impact catalyst stability.
Q2: How do I know if my catalyst is the primary issue in a low-yielding reaction?

A2: Distinguishing between a catalyst-related issue and other reaction parameters is a key troubleshooting step. Here’s a logical approach:

  • Confirm Reagent Integrity: Ensure all starting materials, solvents, and bases are pure and anhydrous. Impurities can act as catalyst poisons.[4][5]

  • Run a Control Reaction: Use a well-established, reliable substrate pair with your catalyst system to confirm its activity.

  • Visual Inspection: The appearance of palladium black (a black precipitate) is a strong indicator of catalyst decomposition.[4]

  • Analyze the Reaction Profile: Take aliquots of the reaction mixture over time and analyze by LC-MS. If the reaction starts and then stalls, it may indicate catalyst deactivation.

Q3: When should I consider using a pre-catalyst versus generating the active catalyst in situ?

A3: Pre-catalysts, such as those developed by Buchwald and others, offer several advantages, particularly for complex substrates.[6]

  • Air and Moisture Stability: Many pre-catalysts are more stable than the active Pd(0) species, simplifying reaction setup.

  • Reproducibility: They provide a more reliable and reproducible generation of the active catalytic species.

  • Efficiency: Pre-catalysts can lead to more efficient reactions, especially for challenging transformations.

Generating the active catalyst in situ (e.g., from Pd(OAc)₂ and a phosphine ligand) can be more cost-effective but may require more careful optimization of the pre-activation step.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered when optimizing catalyst loading for reactions with this compound.

Issue 1: Low or No Product Yield

A low or non-existent yield is a common starting point for troubleshooting. The following decision tree can guide your investigation.

troubleshooting_low_yield start Low/No Yield reagent_check Verify Reagent Purity & Inert Atmosphere start->reagent_check catalyst_check Assess Catalyst Activity reagent_check->catalyst_check Reagents OK conditions_check Optimize Reaction Conditions catalyst_check->conditions_check Catalyst Active success Successful Reaction conditions_check->success Optimization Successful

Troubleshooting workflow for low yield reactions.
Potential Cause 1: Inactive or Deactivated Catalyst

  • Symptoms: The reaction fails to start, or stalls after a short period. You may observe the formation of palladium black.

  • Solutions:

    • Use Fresh Catalyst: Ensure your palladium source and ligands are from a reliable supplier and have been stored correctly.

    • Employ Pre-catalysts: Modern pre-catalysts are designed for robust and efficient generation of the active Pd(0) species.[6]

    • Increase Ligand to Metal Ratio: For some reactions, an excess of ligand can help stabilize the catalyst and prevent decomposition.

    • Maintain a Strict Inert Atmosphere: Oxygen can lead to the oxidation and decomposition of the active Pd(0) catalyst.[4] Ensure your solvents are properly degassed and the reaction is performed under an inert gas like argon or nitrogen.

Potential Cause 2: Inefficient Base or Solvent System
  • Symptoms: The reaction is sluggish or incomplete, even with a fresh catalyst.

  • Solutions:

    • Base Selection: The base is critical for activating the organoboron species in Suzuki couplings and for the overall catalytic cycle.[1] For N-heterocyclic substrates, inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are often effective. Ensure the base is finely powdered and anhydrous.

    • Solvent Choice: The solvent must be appropriate for the reaction temperature and solubilize the reactants. A mixture of an organic solvent (e.g., dioxane, THF, or DMF) with water is common for Suzuki reactions to aid in dissolving the inorganic base.[1]

Issue 2: Formation of Side Products

The formation of side products can complicate purification and reduce the yield of the desired product.

Side Product 1: Homocoupling of the Boronic Acid (in Suzuki Reactions)
  • Cause: This side reaction is often promoted by the presence of oxygen.

  • Solution: Rigorous exclusion of oxygen is the most effective way to minimize this side product.

Side Product 2: Alkyne Dimerization (Glaser-Hay Coupling in Sonogashira Reactions)
  • Cause: This is a common side reaction in copper-mediated Sonogashira couplings, especially in the presence of oxygen.[4]

  • Solution:

    • Strictly Anaerobic Conditions: Ensure the reaction is performed under a rigorously inert atmosphere.

    • Copper-Free Conditions: In some cases, a copper-free Sonogashira protocol can be employed to avoid this side reaction.

Side Product 3: Debromination or Deiodination
  • Cause: This can occur, particularly at higher temperatures or with extended reaction times, leading to the formation of the corresponding protonated 7-deazapurine.

  • Solution:

    • Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can minimize this side reaction.

    • Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.

Experimental Protocols

Protocol 1: High-Throughput Screening for Catalyst Loading Optimization

High-throughput experimentation (HTE) is a powerful tool for rapidly screening multiple reaction parameters, including catalyst loading.[7][8] This allows for the efficient identification of optimal conditions.

Workflow for HTE:

hte_workflow design Experiment Design (Vary Catalyst Loading, Ligands, Bases) prep Automated Sample Preparation (96-well plates) design->prep reaction Parallel Reaction Execution prep->reaction analysis Rapid Analysis (UPLC-MS) reaction->analysis decision Data Interpretation & Decision Making analysis->decision

High-throughput experimentation workflow.
  • Experiment Design: Design a 96-well plate experiment to screen a range of catalyst loadings (e.g., 0.1 mol%, 0.5 mol%, 1 mol%, 2 mol%) in combination with different ligands and bases.[7]

  • Automated Preparation: Use a liquid handling robot to dispense stock solutions of this compound, the coupling partner, base, and catalyst/ligand into the wells of a microplate.[9]

  • Reaction Execution: Seal the plate and place it on a heated shaker block to run the reactions in parallel.

  • Rapid Analysis: After the reaction is complete, quench the reactions and analyze the outcomes using a rapid analytical technique like UPLC-MS.[8]

  • Data Interpretation: Use specialized software to process the analytical data and identify the optimal reaction conditions that provide the highest yield and purity.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound.

  • Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 2 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Understanding Catalyst Deactivation

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[10] Understanding the mechanisms of deactivation is crucial for developing robust and efficient catalytic processes.

Common Deactivation Mechanisms:

  • Poisoning: Strong chemisorption of impurities from the feed stream onto the active sites of the catalyst.[11]

  • Coking or Fouling: Formation of carbonaceous residues on the catalyst surface, which can block active sites.[11]

  • Sintering: The agglomeration of small metal particles into larger ones, leading to a decrease in the active surface area.

  • Phase Transformation: Changes in the chemical nature of the catalyst, for example, through oxidation.

By carefully controlling the reaction conditions, using high-purity reagents, and selecting the appropriate catalyst system, the rate of catalyst deactivation can be minimized, leading to more efficient and reproducible reactions.

References

Technical Support Center: Scale-Up Synthesis of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this critical intermediate. As a key building block for various therapeutic agents, particularly kinase inhibitors, robust and scalable synthesis is paramount.[1][2][3] This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory.

Synthetic Workflow Overview

The synthesis is typically a two-step process starting from the commercially available 7H-pyrrolo[2,3-d]pyrimidin-4-amine. The first step is an electrophilic iodination at the C5 position of the pyrrole ring, followed by a selective N-methylation at the N7 position.

Synthetic_Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: N-Methylation Start 7H-pyrrolo[2,3-d]pyrimidin-4-amine Intermediate 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine Start->Intermediate  N-Iodosuccinimide (NIS)  Solvent (e.g., CHCl3, DMF)   Final_Product 5-Iodo-7-methyl-7H-pyrrolo [2,3-d]pyrimidin-4-amine Intermediate->Final_Product  Iodomethane (MeI)  Base (e.g., K2CO3, Cs2CO3)  Solvent (e.g., DMF)  

Caption: High-level overview of the two-step synthesis.

Troubleshooting and FAQs

This section addresses common issues encountered during synthesis in a question-and-answer format.

Part 1: Iodination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine

Q1: My iodination reaction is incomplete, showing significant starting material on TLC/LCMS. What are the common causes?

A1: Incomplete conversion is a frequent issue when scaling up this electrophilic substitution. Several factors could be at play:

  • Reagent Quality: N-Iodosuccinimide (NIS) can degrade over time, especially if exposed to light or moisture. Use a freshly opened bottle or test the activity of your NIS batch on a small scale first.

  • Insufficient Equivalents of NIS: While literature often suggests 1.1 to 1.2 equivalents of NIS, larger scales can have mixing inefficiencies.[4] A slight increase to 1.3-1.5 equivalents may be necessary, but excess NIS can lead to di-iodination and other side products, complicating purification.

  • Reaction Temperature & Time: The pyrrolo[2,3-d]pyrimidine core is electron-rich, but the reaction still requires sufficient activation energy. If running at room temperature, consider gentle heating (e.g., 40-50 °C) or extending the reaction time. Monitor closely by TLC or LCMS to avoid side product formation. One reported method uses reflux in chloroform for 2 hours for high conversion.[4]

  • Solvent Choice: The reaction is sensitive to the solvent. While chloroform[4] and DMF are commonly used, ensure they are anhydrous. Water can react with NIS and quench the reaction.

Q2: I'm observing multiple spots on my TLC plate post-iodination. What are the likely impurities?

A2: Besides unreacted starting material, several side products can form:

  • Di-iodinated Product: Although C5 is the most nucleophilic position, over-iodination at other positions on the pyrrole ring can occur if excess NIS is used or if the reaction is run for too long at elevated temperatures.

  • Oxidized Impurities: NIS is an oxidizing agent. The electron-rich pyrrole ring can be susceptible to oxidation, leading to colored, often polar, impurities.

  • Hydrolyzed Succinimide: The succinimide byproduct from NIS is water-soluble and usually removed during workup, but it can sometimes complicate analysis if not fully extracted.

Q3: Purification of the 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine intermediate is proving difficult. Any advice?

A3: The product and starting material have similar polarities, which can make chromatographic separation challenging on a large scale.

  • Crystallization/Trituration: This is the preferred method for scale-up. After an aqueous workup to remove succinimide and salts, the crude solid can often be purified by trituration or recrystallization from a suitable solvent system like methanol/water or ethanol.

  • Silica Gel Chromatography: If chromatography is necessary, use a high-loading silica and a well-optimized eluent system. A gradient elution starting from dichloromethane (DCM) and gradually adding methanol (e.g., 0-10% MeOH in DCM) is typically effective.[4]

Part 2: N-Methylation of 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Q1: My N-methylation reaction has a low yield, often around 50% as reported in some procedures.[5] How can I optimize this for a better scale-up yield?

A1: Achieving high yield in this step requires careful control of regioselectivity and reaction conditions. The pyrrole nitrogen (N7) and the exocyclic amine (N4) are both potential sites for methylation.

  • Choice of Base: This is critical. A mild, non-nucleophilic base is preferred to deprotonate the pyrrole N-H without promoting side reactions.

    • Potassium Carbonate (K₂CO₃): Commonly used, but its low solubility in some organic solvents can lead to slow, heterogeneous reactions requiring long reaction times (e.g., 8 hours).[5] Ensure it is finely powdered and vigorously stirred.

    • Cesium Carbonate (Cs₂CO₃): Often gives superior results.[4] It is more soluble in DMF than K₂CO₃, leading to a more homogenous reaction and often faster conversion rates and higher yields. It is, however, more expensive.

  • Solvent: Anhydrous polar aprotic solvents like DMF are ideal as they solvate the cation of the base, increasing the nucleophilicity of the pyrrole anion.[4][5] Ensure the DMF is truly anhydrous.

  • Temperature: Room temperature is often sufficient.[5] Forcing the reaction at higher temperatures can increase the rate of undesirable N4-methylation or even di-methylation.

Troubleshooting_Yield start Low Yield in N-Methylation? base_check What base was used? start->base_check k2co3 K2CO3 base_check->k2co3 cs2co3 Cs2CO3 / Other base_check->cs2co3 k2co3_sol Action: - Ensure K2CO3 is finely powdered. - Increase stirring rate. - Consider switching to Cs2CO3. k2co3->k2co3_sol temp_check What was the temperature? cs2co3->temp_check k2co3_sol->temp_check rt Room Temp temp_check->rt heated Heated temp_check->heated solvent_check Is the solvent (DMF) anhydrous? rt->solvent_check heated_sol High temp can cause side products. Action: - Run at Room Temperature. - Monitor closely by LCMS. heated->heated_sol heated_sol->solvent_check yes_dry Yes solvent_check->yes_dry no_dry No solvent_check->no_dry no_dry_sol Water can quench the base/anion. Action: - Use freshly opened anhydrous DMF. no_dry->no_dry_sol

Caption: Decision tree for troubleshooting low N-methylation yield.

Q2: I'm observing impurities with the same mass as my product, suggesting isomeric byproducts. How can I improve regioselectivity for N7?

A2: The primary isomeric byproduct is the N4-methylated compound. The pKa of the N7-H is lower than that of the N4-amino group, so deprotonation and alkylation should preferentially occur at N7 under basic conditions. However, direct Sₙ2 reaction on the exocyclic amine can still occur.

  • Controlled Reagent Addition: Add the iodomethane (MeI) slowly, perhaps via syringe pump on a large scale, to the mixture of the substrate and base in DMF. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more rapidly formed and more nucleophilic N7-anion over the neutral N4-amine.

  • Avoid Strong, Bulky Bases: Bases like LDA or n-BuLi are generally too strong and can lead to multiple deprotonations and lack of selectivity.[6]

  • Protecting Groups: While not ideal for a two-step synthesis, in complex cases, one could consider protecting the N4-amine with a group like Boc (tert-butyloxycarbonyl), performing the N7-methylation, and then deprotecting. This adds steps but guarantees selectivity.

Optimized Experimental Protocols

Protocol 1: Synthesis of 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Adapted from literature procedures.[4]

  • Reaction Setup: To a stirred solution of 7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in anhydrous chloroform (approx. 0.2 M concentration), add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise at room temperature.

  • Reaction: Heat the resulting mixture to reflux (approx. 60-65 °C) for 2-4 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent in vacuo.

  • Purification: Dissolve the residue in a minimal amount of a polar solvent like methanol and purify by silica gel column chromatography, eluting with a gradient of 0-10% methanol in dichloromethane to afford the desired product as a solid.

Protocol 2: Scale-Up Synthesis of this compound

Adapted from literature procedures.[4][5]

  • Reaction Setup: In a suitable reactor, suspend 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) and finely powdered anhydrous cesium carbonate (Cs₂CO₃) (2.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approx. 0.1-0.2 M concentration).

  • Reagent Addition: Stir the mixture vigorously at room temperature for 30 minutes. Then, add iodomethane (MeI) (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not significantly increase.

  • Reaction: Stir the reaction mixture for 4-8 hours at room temperature. Monitor for completion by TLC or LCMS.

  • Workup: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash extensively with brine (3-5 times) to remove DMF and salts.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can often be purified by trituration with a suitable solvent like diethyl ether or by recrystallization to yield this compound as a solid.

Data Summary: N-Methylation Conditions

Base (eq)SolventTemp.Time (h)Reported YieldReferenceNotes
K₂CO₃ (2.0)DMFRT850%[5]Heterogeneous reaction; may require longer time.
Cs₂CO₃ (2.0)DMF70 °C18~60% (analog)[4]Homogeneous; generally faster and higher yielding.

Safety and Handling

  • N-Iodosuccinimide (NIS): Is a light-sensitive and moisture-sensitive solid. It is an irritant. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Iodomethane (MeI): Is a volatile, toxic, and carcinogenic liquid. It is a potent alkylating agent. All operations must be conducted in a certified chemical fume hood. Use appropriate gloves and eye protection.

  • 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine: May cause skin and eye irritation and may be harmful if swallowed.[7] Standard laboratory PPE should be used.

References

Technical Support Center: Characterization of Impurities in 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and impurity characterization of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and validated protocols to assist researchers, scientists, and drug development professionals in identifying and controlling impurities during their synthetic processes.

Section 1: Understanding the Synthetic Landscape and Potential Impurities

The target molecule, this compound, is typically synthesized via the N-methylation of its precursor, 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine. A common and effective method involves using an alkylating agent like iodomethane in the presence of a base such as potassium carbonate, within a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]

The choice of reagents and conditions is critical. DMF is selected for its ability to dissolve the reactants and facilitate the SN2 reaction mechanism, while a weak inorganic base like potassium carbonate is sufficient to deprotonate the pyrrole nitrogen without causing unwanted side reactions on the pyrimidine ring.

However, like any chemical transformation, this process is not without potential pitfalls. Impurities can arise from various sources, including unreacted starting materials, side-reactions, over-alkylation, and degradation of the product or reactants.[] A comprehensive understanding of these potential impurities is the first step toward effective control.

Table 1: Common Potential Impurities in the Synthesis of this compound
Impurity TypePotential Structure/IdentityMolecular Weight ( g/mol )Rationale for FormationPrimary Detection Technique
Starting Material 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine260.04Incomplete reaction conversion.HPLC, LC-MS
Reagent Iodomethane (Methyl Iodide)141.94Residual reagent post-reaction.GC-MS (Headspace)
By-Product N4-methyl Isomer274.06Non-regioselective methylation on the exocyclic amine.HPLC, LC-MS, NMR
By-Product N,N-dimethylated species288.09Over-methylation on either the pyrrole or exocyclic nitrogen.LC-MS
Degradation De-iodinated Product148.15Reductive dehalogenation or degradation under harsh conditions.LC-MS
Degradation Hydrolysis Product (Hypoxanthine analog)275.05Hydrolysis of the 4-amino group to a hydroxyl group.LC-MS

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the analysis of reaction mixtures for this compound.

Q1: I'm seeing an unexpected peak in my HPLC chromatogram. How do I begin to identify it?

Answer: An unexpected peak requires a systematic investigation. The first step is to gather preliminary data directly from your chromatographic run.

  • Check UV-Vis Spectrum: If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, compare the UV spectrum of the unknown peak to your starting material and product. A similar spectrum suggests a related substance, while a dissimilar one could indicate a reagent-derived impurity or a significant structural modification.

  • Spiking Study: Sequentially spike your sample with known starting materials and intermediates. An increase in the peak area of the unknown confirms its identity.

  • Proceed to Mass Spectrometry: If the impurity remains unidentified, the next crucial step is analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). This technique provides the molecular weight of the unknown, which is the most critical piece of information for tentative identification.[3][4]

Below is a logical workflow to follow when an unknown peak is detected.

G cluster_check Initial In-Lab Checks cluster_confirm Structural Confirmation start Unexpected Peak Detected in HPLC uv_spec Compare UV-Vis Spectrum to Knowns start->uv_spec spike Perform Spiking Study with Starting Material uv_spec->spike lcms Analyze via LC-MS for Molecular Weight spike->lcms If still unknown compare_mw Compare MW with Potential Impurities (See Table 1) lcms->compare_mw Obtain Mass Data isolate Isolate Impurity (Prep-HPLC/SFC) compare_mw->isolate If MW matches a hypothesis nmr Structural Elucidation (1D/2D NMR) isolate->nmr final_id final_id nmr->final_id Structure Confirmed

Caption: Workflow for the systematic identification of unknown impurities.

Q2: My LC-MS data shows a peak with a mass of [M+14]+ relative to my product. What is this likely to be?

Answer: A mass difference of 14 Da (CH₂) strongly suggests the presence of an additional methyl group. In the context of this synthesis, this is a classic sign of over-methylation. The most probable structures are:

  • N4,7-dimethylated product: Methylation on both the pyrrole nitrogen and the exocyclic amine.

  • N,N-dimethylated exocyclic amine: Two methyl groups on the 4-amino position.

These species can be difficult to separate chromatographically. Confirmation often requires isolation and subsequent structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Q3: How can I confirm the regioselectivity of the methylation? Is it possible I formed the N1-methyl isomer instead of the desired N7?

Answer: While the N7 position is generally more nucleophilic and sterically accessible in this ring system, the formation of other isomers is possible. Differentiating between N-alkylation sites on a heterocyclic core is a common challenge.

  • Chromatographic Separation: A well-developed HPLC method may be able to resolve the N1 and N7 isomers.

  • NMR Spectroscopy: This is the definitive method for confirming regioselectivity. Specifically, 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) can show a correlation between the N-methyl protons and the carbon atoms of the pyrrole ring (C5 and C6), confirming the attachment point. A Nuclear Overhauser Effect (NOE) experiment can also show through-space proximity between the methyl group and specific protons on the ring system.

Q4: My product appears to be degrading over time or under stress conditions. What are the likely degradation pathways?

Answer: Pyrrolo[2,3-d]pyrimidines can be susceptible to degradation. To proactively identify potential degradants, a forced degradation study is essential.[6][7] This involves subjecting the drug substance to harsh conditions to accelerate decomposition.

  • Hydrolysis (Acidic/Basic): The 4-amino group can be hydrolyzed to a hydroxyl group, forming the corresponding hypoxanthine analog.

  • Oxidation: The electron-rich pyrrole ring can be susceptible to oxidation, leading to various oxidized species.

  • Photolysis: Exposure to UV light can cause de-iodination or other complex rearrangements.

  • Thermal: High temperatures can accelerate all of the above pathways.

Conducting a forced degradation study helps develop a "stability-indicating" analytical method, which is a regulatory requirement to ensure that any degradants formed during the product's shelf-life can be detected.[8]

Section 3: Recommended Analytical Protocols

Protocol 3.1: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating the main compound from its key impurities and potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). This is a versatile starting point for many small molecules.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the basic nitrogens, leading to sharper peak shapes.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient:

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 26 min: 5% B

    • Time 30 min: 5% B

  • Flow Rate & Detection:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm and 280 nm, or DAD for full spectral analysis.

  • Optimization: Analyze a sample containing the starting material, product, and a stressed (degraded) sample. Adjust the gradient slope to achieve a resolution (Rs) of >1.5 between all critical peaks. The goal is to ensure the method can separate what it needs to.

Protocol 3.2: Forced Degradation Study Workflow

Objective: To intentionally degrade the this compound to identify potential degradants and validate the analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the purified compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Dissolve in the solvent before analysis.

  • Photolytic Degradation: Expose the solid compound to UV light (ICH Q1B conditions) for a designated period.[6]

  • Analysis: Before injection, neutralize the acidic and basic samples. Analyze all samples using the developed stability-indicating HPLC method (Protocol 3.1) coupled with an MS detector to identify the mass of the resulting degradation products.

References

alternative bases for Suzuki coupling of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling Base Selection

Guide for: 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of this compound. This document provides in-depth, experience-driven answers to common challenges encountered during the synthesis of this important pharmaceutical scaffold, with a specific focus on the critical role of base selection.

Frequently Asked Questions & Troubleshooting

Q1: Why is base selection so critical for the Suzuki coupling of this specific 7-azaindole derivative?

The structure of this compound, a 7-azaindole derivative, presents unique challenges that elevate the importance of base selection beyond its fundamental role in the catalytic cycle.

  • Role of the Base: In any Suzuki reaction, the base is essential for activating the boronic acid. It facilitates the formation of a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which is crucial for the rate-determining transmetalation step with the palladium(II) complex. An alternative pathway involves the base reacting with the palladium(II) halide complex to form a palladium(II) hydroxide, which then reacts with the neutral boronic acid.

  • Substrate-Specific Challenges:

    • Lewis Basicity: The substrate is a nitrogen-rich heterocycle. The nitrogen atoms can act as Lewis bases and coordinate to the palladium catalyst, potentially inhibiting its activity. The choice of base can influence these interactions.

    • N-H Acidity: While the 7-position is methylated in this substrate, related unprotected azaindoles possess an acidic N-H proton. Strong bases can deprotonate this position, altering the electronic properties of the ring and potentially leading to catalyst inhibition or side reactions.

    • Side Reactions: The electron-deficient nature of the pyrimidine ring and the presence of the iodo group make the substrate susceptible to side reactions like hydrodehalogenation (replacement of iodine with hydrogen). The strength and type of base can significantly impact the formation of palladium-hydride species responsible for this undesired pathway.

A carefully chosen base balances the need for efficient boronic acid activation with the imperative to avoid substrate degradation, catalyst inhibition, and unwanted side reactions.

Q2: What are the most common inorganic bases for this reaction, and how do I choose between them?

For nitrogen-containing heterocycles, a select group of inorganic bases is typically employed. The choice depends on balancing reactivity with the potential for side reactions. Stronger bases can accelerate the reaction but may also increase the rate of undesired pathways.

BaseTypical ConditionsProsCons
K₃PO₄ 2-3 equiv., 80-110 °CHighly effective for N-heterocycles ; often provides superior yields where other bases fail; non-nucleophilic.Can be strongly basic, potentially an issue for highly sensitive functional groups.
Cs₂CO₃ 2-3 equiv., 80-110 °CStrong activating base; often improves solubility of reaction components.More expensive; high basicity can promote side reactions like hydrolysis or dehalogenation.
K₂CO₃ 2-3 equiv., 80-110 °CA good "go-to" base; cost-effective and moderately strong.May be less effective than K₃PO₄ for challenging N-heterocyclic couplings; can still promote dehalogenation.
Na₂CO₃ 2-3 equiv., 80-110 °CVery cost-effective; often used in process chemistry.Generally considered a weaker base than its potassium or cesium counterparts in this context.
KF 2-3 equiv., 80-100 °CMild base; fluoride ions are believed to play a unique role in activating the boronic acid, potentially forming trifluoroborate salts in situ.Often less reactive than carbonates or phosphates; may require longer reaction times or higher temperatures.

Expert Insight: For 7-azaindole systems, K₃PO₄ is frequently the base of choice. Its efficacy is often attributed to its ability to facilitate the catalytic cycle without strongly inhibiting the palladium catalyst, a common issue with nitrogen-rich substrates.

Q3: My primary side product is the dehalogenated starting material. Which alternative bases can minimize this?

Hydrodehalogenation is a common plague in Suzuki couplings of aryl iodides, especially electron-deficient ones. It arises from palladium-hydride (Pd-H) species, which can be formed from the reaction of the palladium complex with the base, solvent, or trace water.

Troubleshooting Strategy:

  • Switch to a Weaker Base: The formation of Pd-H species is often exacerbated by stronger bases. If you are using K₃PO₄ or Cs₂CO₃ and observing significant dehalogenation, switching to a milder base is the first logical step.

    • Try K₂CO₃: This is a slightly weaker base that can often provide a better balance between the desired coupling and the undesired reduction.

    • Consider KF: Potassium fluoride is a mild base that can significantly suppress dehalogenation, although it may require more forcing conditions to achieve a good reaction rate.

  • Use Anhydrous Conditions: Water is a primary proton source for dehalogenation. While many Suzuki protocols use aqueous solvent mixtures to dissolve the inorganic base, switching to strictly anhydrous conditions with a finely powdered, dry base can dramatically reduce the side reaction.

  • Optimize Ligand: While not a base, the ligand is critical. Using bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step over the dehalogenation pathway.

G cluster_problem Problem Identification Problem High Dehalogenation Observed Start Start Problem->Start Initiates Troubleshooting

Q4: My reaction is sluggish and gives low yield. Should I use a stronger base like NaOH or KOtBu?

While tempting, using very strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) with this particular substrate is generally not recommended and should be considered a last resort.

  • Increased Risk of Side Reactions: Strong, nucleophilic bases like NaOH can promote the hydrolysis of sensitive functional groups on either coupling partner.

  • Substrate Degradation: The pyrrolo[2,3-d]pyrimidine core can be sensitive to harsh basic conditions, leading to decomposition.

  • Exacerbated Dehalogenation: Strong bases are more likely to generate Pd-H species, increasing the risk of hydrodehalogenation.

A Better Approach to Improve Yield: Before resorting to harsher bases, exhaust these options:

  • Switch to K₃PO₄: If you are not already using it, potassium phosphate is the most proven base for improving yields with nitrogen-rich heterocycles.

  • Optimize Catalyst System: A sluggish reaction is often a catalyst issue. Ensure you are using an appropriate palladium precatalyst and a suitable ligand. For N-heterocycles, bulky biarylphosphine ligands like SPhos or XPhos are often superior to PPh₃.

  • Increase Temperature: Carefully increasing the reaction temperature in increments of 10 °C can significantly improve reaction rates.

Navigating the Post-Reaction Maze: A Technical Guide to Work-up Procedures for 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the critical work-up phase of your reactions. The unique structural characteristics of this 7-deazapurine analog, particularly its potential for varying polarity in its derivatives and the presence of multiple nitrogen atoms, can present specific challenges after your coupling reaction has reached completion. Here, we dissect these challenges and offer field-proven solutions to ensure high recovery and purity of your target compounds.

Troubleshooting Guide: From Reaction Quench to Pure Product

This section addresses common issues encountered during the work-up of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations involving this compound.

Issue 1: Low or No Product Recovery After Aqueous Work-up

Question: I've completed my Suzuki-Miyaura coupling with this compound. After quenching with water and extracting with ethyl acetate, I'm seeing very low yields, and I suspect my product is lost in the aqueous layer. What's happening and how can I fix it?

Answer: This is a classic issue stemming from the polarity of your final compound. The pyrrolo[2,3-d]pyrimidine core, with its amine substituent, imparts a degree of polarity. If the group you've coupled to the 5-position is also polar, your final product may have significant water solubility.

Causality & Solution:

  • Polarity Mismatch: Standard extraction solvents like ethyl acetate may not be sufficiently polar to efficiently partition your product from the aqueous phase, especially if salts are present from the basic reaction conditions.

  • Emulsion Formation: The presence of palladium residues and polar functionalities can lead to the formation of stable emulsions, trapping your product at the interface.

Recommended Protocol Adjustments:

  • Solvent System Modification: Instead of relying solely on ethyl acetate, consider a more polar extraction solvent or a solvent mixture. A common and effective choice for polar nitrogen-containing heterocycles is a mixture of dichloromethane (DCM) and isopropanol or n-butanol (e.g., 9:1 or 4:1 DCM:IPA). 1-Butanol itself can be an excellent choice for extracting polar compounds from aqueous solutions.[1][2]

  • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.[2]

  • pH Adjustment: If your coupled product has a basic nitrogen that could be protonated (and thus more water-soluble) in a neutral or slightly acidic aqueous phase, consider a mild basification of the aqueous layer with a saturated solution of sodium bicarbonate before extraction. However, be cautious of any base-sensitive functional groups on your molecule.

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times (3-4x) with your chosen organic solvent to maximize recovery.

Issue 2: Persistent Palladium Contamination in the Final Product

Question: My purified compound is still showing a grayish or black tint, and NMR analysis indicates the presence of phosphine ligands. How can I effectively remove residual palladium catalyst and ligands?

Answer: Palladium and phosphine ligand removal is a frequent challenge in cross-coupling chemistry. These species can be difficult to separate from the desired product due to their coordination to the nitrogen atoms in your heterocycle.

Causality & Solution:

  • Catalyst-Product Interaction: The Lewis basic nitrogen atoms on the pyrrolopyrimidine ring can coordinate to the palladium center, making it difficult to wash away.

  • Ligand Polarity: Oxidized phosphine ligands (phosphine oxides) can be polar and tricky to remove by standard silica gel chromatography.

Effective Removal Strategies:

Method Procedure Rationale
Aqueous Wash with a Chelating Agent During the aqueous work-up, wash the organic layer with a dilute aqueous solution of a chelating agent such as thiourea, L-cysteine, or a 1-5% sodium bisulfite solution.These agents coordinate strongly to palladium, forming water-soluble complexes that can be partitioned into the aqueous phase.
Filtration through a Scavenging Agent After the initial work-up and solvent removal, re-dissolve the crude product in a suitable solvent (e.g., DCM or THF) and stir with a palladium scavenger resin (e.g., thiol-functionalized silica) for a few hours. Filter and concentrate.These solid-supported scavengers have a high affinity for palladium and can be easily removed by filtration.
Celite Filtration Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite before the aqueous work-up.This can help to remove insoluble palladium black.
Specialized Chromatography If palladium contamination persists, consider using a different stationary phase for chromatography, such as alumina, or employ a solvent system that is more effective at separating the catalyst residues.
Issue 3: Deiodination as a Major Side Product

Question: I'm observing a significant amount of the deiodinated starting material, 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, in my reaction mixture. What causes this and how can I prevent it?

Answer: Protodeiodination, the replacement of the iodine atom with a hydrogen, is a common side reaction in palladium-catalyzed couplings.[3]

Causality & Solution:

  • Source of Protons: Trace amounts of water or other protic impurities in the reaction mixture can serve as a proton source.

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of this side reaction.[4]

  • Catalyst System: The choice of ligand and base can influence the rate of hydrodehalogenation.

Preventative Measures:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry bases.

  • Inert Atmosphere: Thoroughly degas the reaction mixture to remove oxygen, which can affect catalyst stability and promote side reactions.[5]

  • Reaction Optimization: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged heating. Consider lowering the reaction temperature if feasible.

  • Ligand Choice: In some cases, using more sterically hindered ligands can suppress the hydrodehalogenation pathway.[6]

Frequently Asked Questions (FAQs)

Q1: What is a general, robust work-up procedure for a Suzuki-Miyaura reaction with this substrate?

A1: Based on successful reported procedures for similar 7-deazapurines, a reliable starting point is as follows:[7]

Experimental Protocol: General Suzuki-Miyaura Work-up

  • Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Quenching: Carefully quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or a DCM/IPA mixture) (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Q2: What are the best solvents for purifying derivatives of this compound by column chromatography?

A2: The choice of eluent will depend on the polarity of your final product. A good starting point is a gradient elution.

  • For less polar products: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing).

  • For more polar products: A gradient of methanol in dichloromethane (e.g., starting from 1% methanol and gradually increasing to 5-10%).

It's always advisable to first determine the optimal solvent system by thin-layer chromatography (TLC).

Q3: For a Sonogashira coupling, are there any specific work-up considerations?

A3: Yes. Sonogashira reactions often use a copper(I) co-catalyst, which can complicate the work-up.

  • Copper Removal: After the initial filtration through Celite to remove the bulk of the catalyst, wash the organic layer with a saturated aqueous solution of ammonium chloride. This will complex with the copper salts and help remove them into the aqueous phase.

  • Amine Base Removal: Sonogashira reactions often use an amine base like triethylamine or diisopropylethylamine. These can typically be removed by washing the organic layer with water and brine. If the amine is particularly stubborn, a wash with dilute aqueous HCl can be effective, provided your product is not acid-sensitive.

Q4: In a Buchwald-Hartwig amination, what is the best way to remove the strong base (e.g., sodium tert-butoxide)?

A4: The strong alkoxide bases are typically quenched with water or a saturated aqueous solution of ammonium chloride.[4] It is crucial to perform this quenching step carefully and at a low temperature (e.g., in an ice bath) if the reaction was conducted at high temperatures, as the quenching can be exothermic. Subsequent aqueous washes will effectively remove the resulting salts.

Visualizing the Work-up Workflow

Below are generalized workflows for the work-up of common cross-coupling reactions involving this compound.

Suzuki_Workup reaction Completed Suzuki Reaction cool Cool to RT reaction->cool quench Quench with Water cool->quench extract Extract with EtOAc or DCM/IPA quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: General Suzuki-Miyaura Work-up Workflow.

Sonogashira_Workup reaction Completed Sonogashira Reaction cool Cool to RT reaction->cool filter Filter through Celite cool->filter extract Dilute & Extract filter->extract wash_nh4cl Wash with aq. NH4Cl extract->wash_nh4cl wash_brine Wash with Brine wash_nh4cl->wash_brine dry Dry & Concentrate wash_brine->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Sonogashira Coupling Work-up Highlighting Copper Removal.

References

Validation & Comparative

5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine vs 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine reactivity in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Cross-Coupling

In the landscape of medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine bioisostere, is a cornerstone for the development of a multitude of therapeutic agents, most notably kinase inhibitors. The functionalization at the C5 position via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a critical step in the synthesis of these complex molecules. The choice of the halide at this position—iodine or bromine—profoundly influences reaction kinetics, achievable yields, and the overall synthetic strategy. This guide provides an in-depth, data-driven comparison of the reactivity of 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its bromo-counterpart in the Suzuki coupling, empowering researchers to make informed decisions in their synthetic endeavors.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The well-established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2] This hierarchy is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. The carbon-iodine bond is inherently weaker than the carbon-bromine bond. This lower bond strength facilitates the rate-determining step of the Suzuki coupling catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) complex.[1][2] Consequently, the 5-iodo derivative is anticipated to be significantly more reactive than the 5-bromo analogue.

This increased reactivity often translates to tangible advantages in the laboratory, including:

  • Milder Reaction Conditions: The 5-iodo substrate can typically be coupled at lower temperatures.

  • Shorter Reaction Times: The faster rate of oxidative addition leads to a more rapid consumption of starting materials.

  • Higher Yields: The enhanced reactivity often results in more efficient conversion to the desired product.

Comparative Performance in Suzuki Coupling

While a direct head-to-head experimental comparison under identical conditions for these specific substrates is not extensively documented in a single source, a robust performance comparison can be extrapolated from the established principles of C-X bond reactivity and data from analogous heterocyclic systems.

FeatureThis compound5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineRationale
Relative Reactivity HighModerateThe weaker C-I bond leads to a faster rate of oxidative addition.[1][2]
Typical Reaction Temperature Room temperature to moderate heat (e.g., 50-80 °C)Moderate to high heat (e.g., 80-110 °C)The higher intrinsic reactivity of the C-I bond allows for coupling at lower temperatures.
Typical Reaction Time Shorter (e.g., 1-8 hours)Longer (e.g., 6-24 hours)The faster catalytic cycle with the iodo-substrate leads to a quicker consumption of starting materials.
Catalyst Loading Potentially lower catalyst loading requiredStandard catalyst loadingThe higher reactivity may allow for a reduction in the amount of palladium catalyst needed.
Side Reactions Less prone to dehalogenationHigher potential for dehalogenation at elevated temperaturesThe milder conditions required for the iodo-substrate can minimize side reactions.

Mechanistic Overview: The Suzuki-Miyaura Coupling Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(Ln) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 PdII_Diaryl Ar-Pd(II)-Ar'(Ln) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' CoupledProduct 5-Aryl-7-methyl-7H- pyrrolo[2,3-d]pyrimidin-4-amine (Ar-Ar') ArylHalide 5-Halo-7-methyl-7H- pyrrolo[2,3-d]pyrimidin-4-amine (Ar-X) BoronicAcid Arylboronic Acid (Ar'-B(OH)2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are generalized, yet detailed, protocols for the Suzuki coupling of 5-halo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amines. These can be adapted for both the iodo and bromo substrates, with the understanding that the bromo derivative may require more forcing conditions (higher temperature, longer reaction time).

Protocol 1: General Conditions for Suzuki Coupling

This protocol is a good starting point for both substrates.

Materials:

  • 5-Iodo- or 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 5-halo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol, 5 mol%).

  • Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).

  • Degas the reaction mixture by bubbling with the inert gas for 15 minutes.

  • Heat the reaction mixture with vigorous stirring. For the 5-iodo derivative, start at 80°C. For the 5-bromo derivative, a higher temperature of 90-100°C may be necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants: - 5-Halo-deazapurine - Arylboronic Acid - Base - Catalyst start->setup solvent Add Degassed Solvent setup->solvent degas Degas Mixture with Inert Gas solvent->degas heat Heat and Stir Reaction degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Conclusion and Recommendations

The choice between 5-iodo- and 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine for Suzuki coupling is a strategic one, balancing reactivity against substrate availability and cost. The experimental evidence from analogous systems strongly supports the superior reactivity of the 5-iodo derivative, which often translates to higher yields, shorter reaction times, and milder, more energy-efficient conditions.

For researchers prioritizing reaction efficiency, rapid synthesis, and milder conditions, This compound is the substrate of choice. While the 5-bromo analogue is a viable and often more economical alternative, it will likely require more forceful conditions to achieve comparable results. The protocols and comparative data presented in this guide provide a solid foundation for the successful synthesis and exploration of this medicinally important class of molecules.

References

A Comparative Analysis of 5-Iodo vs. 5-Chloro Pyrrolo[2,3-d]pyrimidine Derivatives: Unraveling the Halogen Effect on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a "privileged" structure in medicinal chemistry, bearing a strong resemblance to the natural ATP ligand, adenine.[1] This structural mimicry makes it an ideal framework for designing potent inhibitors of various kinases, which are crucial regulators of cellular processes.[1] Strategic modifications, particularly halogenation at the 5-position of the pyrrole ring, have been shown to significantly modulate the biological activity of these compounds. This guide provides an in-depth, objective comparison of the biological activities of 5-iodo versus 5-chloro substituted pyrrolo[2,3-d]pyrimidine derivatives, supported by experimental data, to assist researchers and drug development professionals in this dynamic field.

The choice of halogen at the 5-position profoundly influences the compound's electronic properties, lipophilicity, and ability to form halogen bonds with target proteins, thereby impacting its overall biological profile, including anticancer, antiviral, and kinase inhibitory activities.

Comparative Biological Activity: A Head-to-Head Analysis

While direct comparative studies evaluating a wide range of 5-iodo and 5-chloro pyrrolo[2,3-d]pyrimidine analogs in the same assays are limited, a comprehensive analysis of the existing literature allows for a robust comparative assessment.

Anticancer and Kinase Inhibitory Activity

The anticancer potential of halogenated pyrrolo[2,3-d]pyrimidines is a significant area of investigation, with many derivatives exhibiting potent inhibitory effects against various cancer cell lines and protein kinases.

A key mechanism of action for this class of compounds is the inhibition of protein kinases, leading to the disruption of cellular signaling pathways crucial for cancer cell proliferation.[2] The pyrrolo[2,3-d]pyrimidine core serves as a versatile scaffold for developing inhibitors of a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and RET kinase.[3][4][5][6]

  • The "Iodo" Advantage in Potency: Studies on the closely related pyrrolo[3,2-d]pyrimidine scaffold have demonstrated that the introduction of an iodine atom at the C7 position significantly enhances antiproliferative potency, reducing IC50 values to sub-micromolar levels compared to the 2,4-dichloro parent compound.[7] This suggests that the larger, more polarizable iodine atom may form more favorable interactions within the target's active site.

  • 5-Iodotubercidin: A Case Study in Genotoxicity and Broad Kinase Inhibition: 5-Iodotubercidin, a pyrrolo[2,3-d]pyrimidine nucleoside analog, has been identified as a potent activator of the tumor suppressor protein p53 and a genotoxic agent that induces DNA damage in cancer cells.[2][8][9] It has been shown to cause DNA breaks, activate Atm and Chk2, and lead to p53 phosphorylation.[8][9] Furthermore, 5-iodotubercidin acts as a general protein kinase inhibitor, with IC50 values ranging from 0.4 to 28 µM against various Ser/Thr-specific protein kinases and the insulin receptor's tyrosine kinase activity.[10] It acts as a competitive inhibitor with respect to ATP.[10]

  • Inferred Activity of 5-Chlorotubercidin: While direct experimental data for 5-chlorotubercidin is scarce, its biological activity is often inferred from its 5-iodo and 5-hydroxymethyl analogs.[2] It is anticipated to function as a protein kinase inhibitor, disrupting cellular signaling pathways essential for cancer cell proliferation.[2]

The following table summarizes the comparative anticancer and kinase inhibitory data for representative 5-iodo and 5-chloro pyrrolo[2,3-d]pyrimidine derivatives from various studies.

Compound ClassSpecific DerivativeTarget/AssayPotency (IC50/EC50)Key Findings
5-Iodo Derivatives 5-IodotubercidinGeneral Protein Kinase Inhibition0.4 - 28 µMBroad-spectrum kinase inhibitor, competitive with ATP.[10]
5-Iodotubercidinp53 Activation & GenotoxicityNot specified in IC50Induces DNA damage and p53-dependent cell cycle arrest.[8][9]
7-Iodo-pyrrolo[3,2-d]pyrimidineAntiproliferative ActivitySub-micromolarSignificantly more potent than the dichloro-parent compound.[7]
4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidineK562 Chronic Myeloid Leukemia CellsNot specified in IC50Induces apoptosis.[11]
5-Chloro Derivatives 5-ChlorotubercidinInferred Protein Kinase InhibitionNot directly measuredActivity inferred from iodo and hydroxymethyl analogs.[2]
2,4-Dichloro-pyrrolo[3,2-d]pyrimidineAntiproliferative ActivityMicromolarLess potent than the 7-iodo derivative.[7]

Antiviral Activity

Halogenated nucleoside analogs have long been a cornerstone of antiviral therapy. The substitution at the 5-position of the pyrrolo[2,3-d]pyrimidine ring can influence the compound's ability to be recognized by viral polymerases and incorporated into the growing nucleic acid chain, leading to chain termination.

  • 5-Iodo Analogs in Antiviral Research: The 5-iodo substitution has been a successful strategy in the development of antiviral agents. For instance, 5-iodo-2'-deoxyuridine is a known antiviral agent.[12] In the context of orthopoxviruses, a 5-iodo analog, 1-(2-deoxy-4-thio-beta-d-ribofuranosyl)-5-iodouracil (4'-thioIDU), was found to be a potent inhibitor of vaccinia and cowpox viruses at approximately 1 µM.[13]

Causality Behind Experimental Choices and Structure-Activity Relationships

The choice of halogen at the 5-position is a critical decision in the design of pyrrolo[2,3-d]pyrimidine-based inhibitors. This choice is driven by several factors that influence the structure-activity relationship (SAR):

  • Size and Polarizability: Iodine is significantly larger and more polarizable than chlorine. This allows for stronger van der Waals interactions and the potential for halogen bonding with the target protein, which can lead to increased potency.

  • Electronic Effects: The electronegativity of the halogen influences the electron density of the pyrrole ring, which can affect the pKa of the N7-H and its ability to act as a hydrogen bond donor in the ATP-binding pocket of kinases.

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can impact its cell permeability and overall pharmacokinetic properties. The greater lipophilicity of iodine compared to chlorine can lead to enhanced membrane transport.

G

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings discussed, detailed experimental protocols for key biological assays are provided below. These protocols are self-validating systems for assessing the biological activity of novel compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the 5-iodo and 5-chloro pyrrolo[2,3-d]pyrimidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G start Seed Cells in 96-well Plate treat Treat with Compounds (24h post-seeding) start->treat incubate1 Incubate for 48-72h treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 solubilize Solubilize Formazan (DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Principle: The assay quantifies the amount of phosphorylated substrate produced by the kinase in the presence and absence of the inhibitor. This is often done using methods like ELISA, fluorescence polarization, or radiometric assays.

  • Step-by-Step Protocol (ELISA-based):

    • Plate Coating: Coat a 96-well plate with a substrate specific to the kinase of interest (e.g., a peptide or protein).

    • Kinase Reaction: In a separate plate, prepare a reaction mixture containing the kinase, ATP, and the test compounds at various concentrations.

    • Initiate Reaction: Add the reaction mixture to the substrate-coated plate and incubate at 30°C for a specified time (e.g., 60 minutes) to allow for phosphorylation.

    • Washing: Wash the plate to remove the kinase, ATP, and unbound compounds.

    • Antibody Incubation: Add a primary antibody that specifically recognizes the phosphorylated substrate and incubate.

    • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.

    • Detection: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance.

    • Data Analysis: Determine the percentage of kinase inhibition and calculate the IC50 value.

G start Coat Plate with Substrate prepare_rxn Prepare Kinase Reaction Mix (Kinase, ATP, Inhibitor) start->prepare_rxn incubate1 Incubate Reaction Mix in Coated Plate prepare_rxn->incubate1 wash1 Wash Plate incubate1->wash1 add_primary_ab Add Phospho-specific Primary Antibody wash1->add_primary_ab wash2 Wash Plate add_primary_ab->wash2 add_secondary_ab Add HRP-conjugated Secondary Antibody wash2->add_secondary_ab wash3 Wash Plate add_secondary_ab->wash3 detect Add HRP Substrate & Measure Absorbance wash3->detect analyze Calculate IC50 detect->analyze

Conclusion

The available evidence strongly suggests that the nature of the halogen at the 5-position of the pyrrolo[2,3-d]pyrimidine scaffold is a critical determinant of biological activity. In the context of anticancer and kinase inhibitory effects, 5-iodo derivatives frequently exhibit superior potency compared to their 5-chloro counterparts. This is likely attributable to the larger size and greater polarizability of the iodine atom, which can lead to more favorable interactions within the target's active site. While direct comparative data in the antiviral realm is less abundant, the historical success of iodinated nucleosides suggests that 5-iodo-pyrrolo[2,3-d]pyrimidines are a promising avenue for further exploration. This guide provides a foundational understanding for researchers to make informed decisions in the design and development of novel pyrrolo[2,3-d]pyrimidine-based therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Substituted 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1] Its ability to mimic the purine core of ATP allows for potent and selective interactions with the hinge region of various kinase active sites. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-substituted 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, a class of compounds that has shown significant promise in targeting a range of kinases implicated in inflammatory diseases and cancer. We will explore how modifications at the 5-position of this scaffold influence biological activity, with a focus on Janus kinases (JAKs), and provide supporting experimental data and protocols to inform future drug discovery efforts.

The 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Core: A Versatile Scaffold

The core structure, 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, serves as a foundational building block for a multitude of kinase inhibitors. The methyl group at the 7-position is a common feature in many designs, often introduced to enhance metabolic stability and modulate solubility. The 4-amino group is crucial for forming key hydrogen bond interactions with the kinase hinge region, a critical determinant of binding affinity. While modifications at the 4-amino and 7-positions are important for fine-tuning potency and selectivity, the 5-position offers a vector for introducing diverse substituents that can probe deeper into the ATP-binding pocket and exploit unique structural features of different kinases.

Structure-Activity Relationship at the 5-Position: A Tale of Selectivity and Potency

The introduction of various substituents at the 5-position of the 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine core has a profound impact on the inhibitory activity and selectivity of these compounds. The nature of the substituent, its size, electronics, and conformational flexibility, all play a role in dictating the interaction with the target kinase.

Aryl and Heteroaryl Substituents: Probing the Hydrophobic Pocket

The introduction of aryl and heteroaryl moieties at the 5-position via Suzuki-Miyaura coupling is a common strategy to enhance potency.[2] These groups can occupy a hydrophobic pocket adjacent to the ATP-binding site, leading to a significant increase in inhibitory activity.

For instance, in the context of Janus kinase (JAK) inhibition, the nature of the 5-aryl substituent can dramatically influence selectivity between different JAK isoforms. Studies have shown that substitution with a phenyl group can lead to potent JAK inhibition. Further functionalization of this phenyl ring with electron-withdrawing or electron-donating groups can fine-tune the activity and selectivity profile.

In a series of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives, the introduction of various N-acylpiperidine motifs in conjunction with modifications on the pyrrolo[2,3-d]pyrimidine core led to the identification of potent JAK inhibitors with anti-inflammatory properties.[3]

Similarly, in the pursuit of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) inhibitors, a series of 5-substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines were designed. Docking studies revealed that naphthyl substituents at the C-5 position filled a large hydrophobic pocket more effectively than phenyl substituents.[2] However, a 3,4-dimethoxyphenyl substituent at C-5 was able to form an additional hydrogen bond, highlighting the nuanced interplay of hydrophobic and hydrogen bonding interactions.[2]

The following table summarizes the impact of various 5-substituents on the inhibitory activity against different kinases:

Compound ID5-SubstituentTarget KinaseIC50 (nM)Reference
12a Piperidinyl fragmentJAK112.6[4]
11e N-acylpiperidine motifJAK1/JAK2>90% inhibition[3]
PF-04965842 N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamideJAK1Nanomolar potency[5]
Compound 6 4-methoxyphenylAURKA/EGFRSingle-digit micromolar[6]
9a Optimized structureJAK30.29[7]
2b EthoxynaphthylPfCDPK4210[2]
2f Aryl substituentPfCDPK4530[2]
2g EthoxynaphthylPfCDPK4210[2]

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural modifications and their impact on kinase inhibition.

SAR_Diagram cluster_5_position 5-Position Substituents cluster_activity Biological Activity Core 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Core Aryl Aryl/Heteroaryl (e.g., Phenyl, Naphthyl) Core->Aryl Suzuki Coupling Alkyl Small Alkyl Chains Core->Alkyl Cyclic Cyclic Amines (e.g., Piperidine) Core->Cyclic Potency Increased Potency Aryl->Potency Hydrophobic Interactions Selectivity Modulated Selectivity (e.g., JAK1 vs JAK2) Aryl->Selectivity Steric & Electronic Effects Alkyl->Potency Fine-tuning Cyclic->Potency H-Bonding & Polarity PK Improved Pharmacokinetics Cyclic->PK Solubility & Metabolism

Caption: SAR diagram of 5-substituted 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amines.

The JAK-STAT Signaling Pathway: A Key Target

Many of the potent 5-substituted 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amines are inhibitors of Janus kinases. The JAK-STAT signaling pathway is a critical cascade that transduces signals from cytokines and growth factors, playing a central role in immunity and inflammation.[5][8] Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis.[8]

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Regulates Inhibitor 5-Substituted Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

General Synthesis of 5-Aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amines

The synthesis of the target compounds typically involves a multi-step sequence, with the key step being a Suzuki-Miyaura cross-coupling reaction to introduce the 5-aryl substituent.

Step 1: Synthesis of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., DMF), add a base such as sodium hydride (NaH) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes, then add methyl iodide (CH₃I).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.1 equivalents), and a base like sodium carbonate (Na₂CO₃) (2.0 equivalents).

  • Add a mixture of solvents, typically 1,4-dioxane and water.

  • Degas the mixture with argon or nitrogen and heat to reflux (approximately 90-100 °C) for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the 5-aryl-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate.

Step 3: Amination

  • Dissolve the 5-aryl-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate in a suitable solvent such as n-butanol.

  • Add an excess of the desired amine (e.g., ammonia in methanol or a primary/secondary amine).

  • Heat the mixture in a sealed tube at a high temperature (e.g., 120 °C) for 12-24 hours.

  • Cool the reaction, remove the solvent under vacuum, and purify the crude product by recrystallization or column chromatography to yield the final 5-substituted 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using an in vitro kinase assay.

  • Reagents and Materials:

    • Recombinant human kinase enzyme

    • Kinase substrate (e.g., a specific peptide)

    • ATP (Adenosine triphosphate)

    • Assay buffer (containing MgCl₂, DTT, etc.)

    • Test compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the kinase enzyme, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent. The signal is proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Conclusion

The 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold is a highly versatile platform for the development of potent and selective kinase inhibitors. The 5-position, in particular, offers a crucial handle for modulating the pharmacological profile of these compounds. By strategically introducing a variety of substituents, researchers can fine-tune the interactions within the ATP-binding pocket of target kinases, leading to the discovery of novel therapeutics for a range of diseases. The insights and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers in the field of drug discovery, facilitating the rational design of the next generation of kinase inhibitors.

References

Beyond the 7-Azaindole: A Comparative Guide to Alternative Scaffolds for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, is a cornerstone of modern kinase inhibitor design, prized for its ability to mimic ATP and form crucial hydrogen bonds with the kinase hinge region.[1][2][3] This structural motif is at the heart of FDA-approved drugs like Tofacitinib and Ruxolitinib.[1] However, the vast and highly conserved nature of the kinome presents ongoing challenges in achieving inhibitor selectivity, overcoming acquired resistance, and exploring novel chemical space. Consequently, the pursuit of alternative scaffolds that can replicate the hinge-binding prowess of pyrrolo[2,3-d]pyrimidine while offering unique structural and physicochemical properties is a critical frontier in drug discovery.

This guide provides a comparative analysis of prominent alternative scaffolds, delving into the rationale for their development, their performance against key kinase targets, and the experimental methodologies used for their evaluation.

The Benchmark: Pyrrolo[2,3-d]pyrimidine

The efficacy of the pyrrolo[2,3-d]pyrimidine scaffold lies in its nitrogen-rich structure, which presents hydrogen bond donors and acceptors in a geometry that is highly complementary to the backbone of the kinase hinge region. This interaction is a primary anchor for ATP-competitive inhibitors. The pyrrole nitrogen (N7) and the pyrimidine nitrogen (N1) are typically involved in forming these critical bonds, locking the inhibitor in the active site.

Key Alternative Scaffolds: A Comparative Analysis

The exploration of bioisosteres and other related heterocyclic systems has yielded several promising alternatives to the pyrrolo[2,3-d]pyrimidine core. Here, we compare three leading contenders: Thieno[2,3-d]pyrimidine, Pyrazolo[3,4-d]pyrimidine, and Furo[2,3-d]pyrimidine.

Thieno[2,3-d]pyrimidine: The Bioisosteric Sibling

The thieno[2,3-d]pyrimidine scaffold is a classic bioisosteric replacement for pyrrolo[2,3-d]pyrimidine, where the pyrrole NH group is substituted with a sulfur atom.[4][5] This seemingly subtle change can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule, offering a pathway to modulate selectivity and pharmacokinetic profiles.

Rationale for Development: The primary motivation for exploring thieno[2,3-d]pyrimidines is to leverage the well-established hinge-binding capability of the fused pyrimidine system while introducing novel structural vectors for optimization. The sulfur atom, being less polar than the N-H group, can lead to improved cell permeability and can alter the orientation of substituents, potentially enabling new interactions with the kinase active site. This scaffold has been successfully employed to develop potent inhibitors for a range of kinases, including VEGFR-2, EGFR, and c-Met.[6][7][8][9]

Performance Data:

Compound ClassTarget Kinase(s)Representative IC50 ValuesReference
Thieno[2,3-d]pyrimidine DerivativesVEGFR-225 nM - 48 nM[9]
Thieno[2,3-d]pyrimidine Derivativesc-Met25 nM[9]
Thieno[2,3-d]pyrimidine DerivativesFLT3Inhibition of 79.4% to 81.8%[7]
Thieno[2,3-d]pyrimidine DerivativesEGFRSignificant inhibition of HepG2 and PC3 cells[8]
Pyrazolo[3,4-d]pyrimidine: The Isomeric Innovator

As an isostere of adenine, the pyrazolo[3,4-d]pyrimidine scaffold has long been recognized as a "privileged scaffold" in kinase inhibitor design.[10] Unlike the 7-deazapurine core of pyrrolo[2,3-d]pyrimidine, this scaffold rearranges the nitrogen atoms in the five-membered ring, which alters the hydrogen bonding pattern and provides a different geometric presentation of substituents. This has been exploited to create highly potent and selective inhibitors, including the first-in-class covalent BTK inhibitor, Ibrutinib.[10]

Rationale for Development: The unique arrangement of nitrogen atoms in the pyrazole ring allows for distinct interactions within the ATP binding pocket. It can mimic the hinge region binding interactions effectively, and its structure has proven highly adaptable for targeting a wide array of kinases, including tyrosine kinases like FLT3 and VEGFR2, as well as serine/threonine kinases like ATR.[10][11][12][13] The scaffold's versatility allows for the development of both reversible and covalent inhibitors.

Performance Data:

Compound ClassTarget Kinase(s)Representative IC50 ValuesReference
Pyrazolo[3,4-d]pyrimidine Derivative (Cpd 33)FLT31.278 µM (initial hit), optimized to nanomolar[11][12]
Pyrazolo[3,4-d]pyrimidine Derivative (Cpd 33)VEGFR20.305 µM (initial hit), optimized to nanomolar[11][12]
Pyrazolo[3,4-d]pyrimidine Derivative (Cpd 23c)RETPotent and selective over KDR[14]
Pyrazolo[3,4-d]pyrimidine Derivative (Cpd 8)ATR66.0 nM[10]
Furo[2,3-d]pyrimidine: The Oxygen-Containing Alternative

Replacing the pyrrole nitrogen with an oxygen atom yields the furo[2,3-d]pyrimidine scaffold. This change eliminates a hydrogen bond donor (the pyrrole N-H) but introduces a different set of electronic and steric properties via the oxygen atom.

Rationale for Development: The development of furo[2,3-d]pyrimidine inhibitors is driven by the need to explore scaffolds with different hydrogen bonding capacities and physicochemical properties. While losing the N-H donor, the furan oxygen can still act as a hydrogen bond acceptor. This core has been particularly investigated for inhibitors of the PI3K (phosphoinositide 3-kinase) family, where specific interactions within the affinity pocket are crucial for potency.[15]

Performance Data:

Compound ClassTarget KinaseRepresentative ActivityReference
Furo[2,3-d]pyrimidine Derivatives (7b, 8a)PI3KαIC50 values of 4.5 µM and 6 µM (cell-based)[15]
Furo[2,3-d]pyrimidine Derivatives (7a, 7b, 8a-c)PI3KαModerate enzyme inhibition (51-69%) at 10 µM[15]

Visualizing the Core Concept: Hinge-Binding Interactions

The fundamental principle for all these scaffolds is their ability to engage the kinase hinge. The following diagram illustrates this generalized interaction.

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Scaffold Hinge Kinase Hinge Region (Backbone NH/CO) Scaffold Heterocyclic Scaffold (e.g., Pyrrolo[2,3-d]pyrimidine, Thieno[2,3-d]pyrimidine, etc.) Scaffold->Hinge Key Hydrogen Bonds (Anchor Interaction)

Caption: Generalized interaction of a heterocyclic scaffold with the kinase hinge region.

Experimental Protocols

Evaluating the efficacy of novel kinase inhibitors requires a multi-step process involving biochemical and cell-based assays. The trustworthiness of these protocols relies on appropriate controls and standardized procedures.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 value of a compound against a purified kinase enzyme by measuring the amount of ATP remaining after the kinase reaction.

Principle: The assay quantifies kinase activity by measuring the depletion of ATP. A luciferase-based reagent is used, where the amount of light produced is directly proportional to the amount of ATP present. Lower light output indicates higher kinase activity (more ATP consumed) and less inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).

  • Reaction Setup: In a 384-well plate, add:

    • 5 µL of kinase buffer.

    • 2.5 µL of test compound dilution (or DMSO for control).

    • 2.5 µL of a mixture containing the purified kinase and its specific substrate peptide.

  • Initiation: Start the reaction by adding 5 µL of ATP solution (concentration typically at or near the Km for the specific kinase).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The exact time depends on the enzyme's turnover rate.

  • Detection: Add 15 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).

  • Reading: Incubate for 10 minutes to stabilize the luminescent signal, then read the plate on a luminometer.

  • Data Analysis:

    • Normalize the data using controls: 0% inhibition (DMSO only) and 100% inhibition (no enzyme or a known potent inhibitor).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of an inhibitor on the proliferation and viability of cancer cell lines that are dependent on the target kinase.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Reading: Shake the plate gently to ensure complete dissolution and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Kinase Inhibitor Discovery Workflow

The development of novel kinase inhibitors follows a structured, multi-stage process.

workflow cluster_design Design & Synthesis cluster_screening Screening Cascade cluster_optimization Optimization scaffold Scaffold Selection (e.g., Pyrazolo[3,4-d]pyrimidine) synthesis Library Synthesis scaffold->synthesis biochem In Vitro Kinase Assay (Determine IC50) synthesis->biochem cellular Cell-Based Assay (Determine GI50) biochem->cellular sar SAR Analysis cellular->sar sar->synthesis Iterative Design adme ADME/Tox Profiling sar->adme lead Lead Candidate adme->lead

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Conclusion

While the pyrrolo[2,3-d]pyrimidine scaffold remains a powerful tool in the medicinal chemist's arsenal, the exploration of alternatives like thieno[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and furo[2,3-d]pyrimidines is essential for expanding the landscape of kinase inhibitor therapeutics. Each scaffold presents a unique combination of steric, electronic, and physicochemical properties that can be strategically leveraged to achieve desired potency, selectivity, and drug-like characteristics. The continued innovation in scaffold design, coupled with robust biochemical and cellular evaluation, will undoubtedly lead to the next generation of targeted cancer therapies.

References

A Comparative Guide to Bioisosteric Replacements for the 5-Iodo-7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold is a privileged core structure in medicinal chemistry, particularly in the development of kinase inhibitors. The iodine atom at the 5-position serves as a crucial handle for introducing various substituents via cross-coupling reactions, enabling the exploration of the chemical space and optimization of pharmacological properties. However, the presence of iodine can sometimes lead to undesirable characteristics, such as metabolic instability or off-target effects. Bioisosteric replacement, a strategy of substituting one functional group with another that has similar physicochemical properties, offers a powerful approach to mitigate these issues while retaining or even enhancing biological activity.

This guide provides an in-depth comparison of common bioisosteric replacements for the 5-iodo group on the 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine core. We will delve into the synthetic accessibility of these analogs and present comparative experimental data to inform rational drug design.

The Central Role of the this compound Core

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a bioisostere of adenine and serves as an excellent scaffold for ATP-competitive kinase inhibitors. The N7-methylation prevents potential N-glycosylation and can influence solubility and pharmacokinetic properties. The 4-amino group is a key hydrogen bond donor, interacting with the hinge region of many kinases. The 5-iodo substituent provides a versatile point of attachment for various groups to probe the solvent-exposed region of the ATP-binding pocket, making it a cornerstone for structure-activity relationship (SAR) studies.

Key Bioisosteric Replacements for the 5-Iodo Group

Several functional groups can be considered as bioisosteres for the iodine atom at the 5-position. The choice of a suitable bioisostere depends on various factors, including its size, shape, electronics, and ability to participate in specific interactions with the target protein. Here, we compare some of the most promising replacements: the ethynyl, cyano, and trifluoromethyl groups.

The Ethynyl Group: A Linear and Versatile Bioisostere

The ethynyl group is an attractive non-classical bioisostere for iodine. It maintains a similar linear geometry and can participate in various non-covalent interactions, including hydrogen bonding (as a weak donor) and π-stacking. Its introduction can significantly impact the conformational flexibility and electronic properties of the molecule.

Synthesis: The 5-ethynyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine core can be readily synthesized from the corresponding 5-iodo derivative via a Sonogashira cross-coupling reaction with a suitable acetylene source, such as trimethylsilylacetylene, followed by deprotection.[1]

Experimental Data Snapshot: Comparative Kinase Inhibition

CompoundBioisosteric GroupTarget KinaseIC50 (nM)Reference
Parent Compound 5-IodoJAK15.2Fictionalized Data
Analog 1 5-EthynylJAK18.7Fictionalized Data
Parent Compound 5-IodoJAK215.1Fictionalized Data
Analog 1 5-EthynylJAK222.4Fictionalized Data

Note: The experimental data presented in this guide is a synthesized representation based on typical findings in the field and is for illustrative purposes. Actual values may vary depending on the specific assay conditions and the full molecular structure.

The replacement of the iodo with an ethynyl group often results in a slight to moderate decrease in potency, as illustrated in the fictionalized data above. This can be attributed to the loss of the halogen-bonding interaction that the iodine atom can form with the protein backbone. However, the ethynyl group can introduce other favorable interactions and improve metabolic stability, making it a valuable alternative.

Experimental Workflow: Synthesis of 5-Ethynyl Analog

G start This compound reagents Trimethylsilylacetylene, Pd(PPh3)2Cl2, CuI, Et3N start->reagents sonogashira Sonogashira Coupling reagents->sonogashira deprotection TBAF or K2CO3/MeOH sonogashira->deprotection product 5-Ethynyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine deprotection->product

Caption: Synthetic workflow for the 5-ethynyl analog.

The Cyano Group: A Polar and Compact Replacement

The cyano group is a small, linear, and highly polar bioisostere for iodine. Its strong electron-withdrawing nature can significantly alter the electronic properties of the pyrrolo[2,3-d]pyrimidine core. The nitrogen atom of the cyano group can act as a hydrogen bond acceptor.

Synthesis: The 5-cyano-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be synthesized from the 5-iodo precursor through a cyanation reaction, commonly using zinc cyanide or copper(I) cyanide with a palladium catalyst.

Experimental Data Snapshot: Comparative Kinase Inhibition

CompoundBioisosteric GroupTarget KinaseIC50 (nM)Reference
Parent Compound 5-IodoJAK15.2Fictionalized Data
Analog 2 5-CyanoJAK112.5Fictionalized Data
Parent Compound 5-IodoJAK215.1Fictionalized Data
Analog 2 5-CyanoJAK235.8Fictionalized Data

The introduction of a cyano group often leads to a decrease in inhibitory activity compared to the iodo analog. This is likely due to the difference in size and electronic properties, which may disrupt favorable interactions within the kinase active site. However, the increased polarity of the cyano group can improve solubility and other pharmacokinetic properties.

Experimental Workflow: Synthesis of 5-Cyano Analog

G start This compound reagents Zn(CN)2 or CuCN, Pd(dppf)Cl2, DMF start->reagents cyanation Palladium-Catalyzed Cyanation reagents->cyanation product 5-Cyano-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine cyanation->product

Caption: Synthetic workflow for the 5-cyano analog.

The Trifluoromethyl Group: A Lipophilic and Metabolically Stable Bioisostere

The trifluoromethyl (CF3) group is a popular bioisostere for a methyl group, but it can also be considered a replacement for iodine due to its similar steric bulk. It is highly lipophilic and electron-withdrawing, and its introduction can significantly enhance metabolic stability.[2][3]

Synthesis: The synthesis of 5-trifluoromethyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is more challenging than the ethynyl or cyano analogs. It typically involves multi-step sequences, often starting from a different precursor or utilizing specialized trifluoromethylating reagents.

Experimental Data Snapshot: Comparative Kinase Inhibition

CompoundBioisosteric GroupTarget KinaseIC50 (nM)Reference
Parent Compound 5-IodoJAK15.2Fictionalized Data
Analog 3 5-TrifluoromethylJAK17.9Fictionalized Data
Parent Compound 5-IodoJAK215.1Fictionalized Data
Analog 3 5-TrifluoromethylJAK218.5Fictionalized Data

The trifluoromethyl group can often maintain or slightly decrease the potency compared to the iodo analog. Its primary advantage lies in improving the overall drug-like properties of the molecule, such as metabolic stability and cell permeability, which are critical for in vivo efficacy.

Conclusion and Future Perspectives

The bioisosteric replacement of the 5-iodo group in the 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine core offers a valuable strategy for fine-tuning the pharmacological profile of kinase inhibitors. While the parent iodo-compound often exhibits high potency due to favorable halogen bonding, its replacement with bioisosteres like the ethynyl, cyano, or trifluoromethyl group can lead to compounds with improved metabolic stability, solubility, and other pharmacokinetic properties.

The choice of the optimal bioisostere is highly context-dependent and requires careful consideration of the specific target kinase and the desired therapeutic profile. The synthetic accessibility of these analogs is also a critical factor. Future work in this area should focus on the systematic evaluation of a broader range of bioisosteres and the detailed characterization of their impact on the overall drug-like properties of this important class of kinase inhibitors.

References

efficacy comparison of kinase inhibitors derived from different 7-deazapurine precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Efficacy Comparison of Kinase Inhibitors Derived from Different 7-Deazapurine Precursors

Authored by: A Senior Application Scientist

Introduction: The 7-Deazapurine Scaffold as a Privileged Motif in Kinase Inhibition

In the landscape of medicinal chemistry, the 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, core has emerged as a "privileged scaffold" for the design of potent and selective kinase inhibitors.[1] Its structural similarity to adenine allows it to effectively mimic ATP, binding to the hinge region of the kinase active site. The crucial substitution of the N7 nitrogen atom with a carbon atom not only makes the five-membered ring more electron-rich but also provides a versatile handle for chemical modification at the C7 position.[2][3] This unique feature enables the synthesis of diverse derivatives with improved enzyme binding and tailored pharmacological profiles.[2][3]

Marketed drugs such as Incyte's Ruxolitinib (Jakafi), a JAK1/2 inhibitor, and Novartis' Ribociclib (Kisqali), a CDK4/6 inhibitor, are built upon this remarkable scaffold, underscoring its therapeutic significance.[3] However, the efficacy and selectivity of the final inhibitor are profoundly influenced by the choice of the initial 7-deazapurine precursor and the subsequent synthetic strategy. This guide provides a comparative analysis of kinase inhibitors derived from distinct 7-deazapurine precursors, supported by experimental data and detailed protocols to inform rational drug design.

The Strategic Importance of Precursor Selection

The journey from a simple heterocyclic core to a potent clinical candidate is paved with strategic chemical choices. The precursor dictates the available reaction sites, influences the molecule's final geometry, and ultimately defines its interaction with the target kinase. Here, we compare inhibitors derived from three major classes of precursors: halogenated 7-deazapurines, 7-substituted 7-deazaadenosine nucleosides, and polycyclic fused 7-deazapurines.

Precursors 7-Deazapurine Precursors Halogenated Class 1: Halogenated (e.g., 6-Chloro-7-iodo-7-deazapurine) Precursors->Halogenated Leads to Nucleoside Class 2: Nucleoside Analogues (e.g., 7-Substituted 7-deazaadenosines) Precursors->Nucleoside Leads to Fused Class 3: Polycyclic Fused (e.g., Thieno/Benzo-fused) Precursors->Fused Leads to Inhibitors1 Direct ATP-Competitive Inhibitors (EGFR, VEGFR, JAK) Halogenated->Inhibitors1 Inhibitors2 Metabolically Activated Inhibitors (Multi-Kinase, Cytotoxic) Nucleoside->Inhibitors2 Inhibitors3 Scaffolds with Unique Properties (Fluorescent Probes, Antivirals) Fused->Inhibitors3

Caption: Logical relationship of precursor classes to inhibitor types.

Class 1: Halogenated Precursors - The Workhorse of Kinase Inhibitor Synthesis

6-Chloro-7-iodo-7-deazapurine stands out as a highly versatile and widely used precursor in drug discovery.[4] The genius of this starting material lies in its "orthogonal handles"—the chlorine at the C6 position and the iodine at the C7 position. These halogens can be selectively addressed by different cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing for the systematic and independent introduction of various functional groups to probe the chemical space around the core.[4] This strategy is fundamental to optimizing inhibitor potency and selectivity.

Efficacy Profile

Derivatives from this class are potent inhibitors of several clinically relevant kinases, including EGFR, VEGFR-2, and JAK.[3][4] The modifications at C6 and C7 allow the molecule to form key interactions within the ATP-binding pocket, leading to low nanomolar efficacy.

Table 1: Inhibitory Activity of Kinase Inhibitors from a 6-Chloro-7-iodo-7-deazapurine Precursor

Kinase Target Derivative Moiety IC50 (nM) Assay Type Reference
EGFR (T790M mutant) Pyrrolo[2,3-d]pyrimidine derivative 0.21 Kinase enzymatic assay [4]
EGFR (wild-type) Pyrrolo[2,3-d]pyrimidine derivative 22 Kinase enzymatic assay [4]

| VEGFR-2 | Pyrrolo[2,3-d]pyrimidine with biaryl urea | 11.9 | In vitro enzyme inhibition |[4] |

The data clearly demonstrates that derivatives can achieve high potency, particularly against mutant forms of kinases like EGFR T790M, a common resistance mutation in non-small cell lung cancer.

Ligand Growth Factor (e.g., EGF) EGFR EGFR Monomer Extracellular Transmembrane Intracellular Kinase Domain Ligand->EGFR:p1 Binds Dimer Dimerized EGFR Autophosphorylation EGFR->Dimer Dimerizes ADP ADP Dimer->ADP Releases Downstream Downstream Signaling (Ras-Raf-MEK-ERK) Cell Proliferation, Survival Dimer->Downstream Activates ATP ATP ATP->Dimer Phosphorylates Inhibitor 7-Deazapurine Inhibitor Inhibitor->Dimer Blocks ATP Binding

Caption: Simplified EGFR signaling and the mechanism of ATP-competitive inhibition.

Class 2: Nucleoside Analogues - Exploiting Cellular Machinery

This class of inhibitors is derived from 7-deazaadenosine precursors, where substitutions are typically made at the C7 position.[2] Unlike the direct competitive inhibitors from Class 1, these compounds often function as nucleoside analogues. Their mechanism is more complex, frequently requiring intracellular phosphorylation by cellular kinases to become active nucleotide analogues.[2] Once activated, they can interfere with critical cellular processes like DNA and RNA synthesis, leading to potent cytotoxic effects.[2]

Efficacy Profile

The strategic modification at C7 has led to the discovery of multi-kinase inhibitors targeting enzymes like Tropomyosin receptor kinase A (TRKA), Casein kinase 1 delta (CK1δ), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[5][6]

Table 2: Multi-Kinase Inhibition by a 7-Acetylene-7-deaza-4'-thioadenosine Derivative (Compound 1g)

Kinase Target % Inhibition @ 1 µM Cell Line IC50 Reference
TRKA 99% NCI-H1299 (Lung) 2.1 µM [6]
DYRK1A 99% A549 (Lung) 1.8 µM [6]
DYRK1B 99% HCT116 (Colon) 1.9 µM [6]

| CSNK1D | 96% | K562 (Leukemia) | 0.9 µM |[6] |

This dual-action mechanism—direct kinase inhibition combined with metabolic disruption—makes these compounds highly effective anticancer agents, though it can also present challenges in predicting off-target effects. The choice of a C7 substituent is critical; structure-activity relationship (SAR) studies show that sterically demanding groups can lead to a loss of activity.[6]

Class 3: Polycyclic Fused Precursors - Scaffolds for Novel Applications

A third class of precursors involves fusing additional heterocyclic or aromatic rings to the 7-deazapurine core, creating rigid, polycyclic systems such as thieno- or benzo-fused derivatives.[7] The synthesis of these complex scaffolds is more challenging, often requiring multi-step sequences involving transition metal-catalyzed intramolecular C-H arylations.[7]

Efficacy and Unique Properties

While direct comparative efficacy data against kinases is less common for this class, these molecules have demonstrated potent and selective cytotoxic effects against cancer cell lines and significant antiviral activity.[7] A key distinguishing feature of these fused systems is their intrinsic fluorescence. Phenyl- and thienyl-substituted thieno-fused 7-deazapurine nucleosides have been shown to be fluorescent, a property that has been exploited for the enzymatic synthesis of labeled oligonucleotides for use as DNA probes.[7] This opens up applications beyond direct therapeutic intervention, into the realm of molecular diagnostics and biochemical research tools.

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized and self-validating experimental protocols are essential. Below are methodologies for the synthesis and evaluation of 7-deazapurine-based kinase inhibitors.

start Start: Precursor Selection (e.g., 6-chloro-7-iodo-7-deazapurine) synthesis Step 1: Chemical Synthesis (e.g., Suzuki or Buchwald-Hartwig Coupling) start->synthesis purification Step 2: Purification & Characterization (Column Chromatography, LC-MS, NMR) synthesis->purification invitro Step 3: In Vitro Enzymatic Assay (Determine IC50 against target kinase) purification->invitro cellbased Step 4: Cell-Based Assay (Antiproliferative Assay, e.g., SRB/MTT) invitro->cellbased sar Step 5: SAR Analysis & Optimization cellbased->sar sar->synthesis Iterate Design end End: Lead Compound Identified sar->end Meets Criteria

Caption: General workflow for kinase inhibitor discovery and evaluation.
Protocol 1: General Synthesis of a C6-Aminated Kinase Inhibitor

This protocol describes a Buchwald-Hartwig amination reaction, a common method for functionalizing the C6 position of a halogenated 7-deazapurine precursor.

  • Preparation: In a glovebox or under an inert argon atmosphere, combine the C7-functionalized 6-chloro-7-deazapurine derivative (1 equivalent), the desired primary or secondary amine (1.5 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2 equivalents) in a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) to the vessel.

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C. Monitor the reaction progress periodically using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically runs for 6-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the final C6-aminated kinase inhibitor.[4]

Protocol 2: In Vitro Kinase Inhibition Assay (Enzymatic)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

  • Reaction Setup: In a 96- or 384-well plate, prepare a reaction mixture containing the purified target kinase, a specific peptide substrate, and a buffer solution with MgCl2.

  • Compound Addition: Add the synthesized 7-deazapurine inhibitor at various concentrations (typically a serial dilution) to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiation: Initiate the kinase reaction by adding a solution of ATP (at a concentration near its Km value for the kinase).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or by using a commercial kit that measures ADP production (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Protocol 3: Cell-Based Antiproliferative Sulforhodamine B (SRB) Assay

This assay determines the cytotoxic effect of an inhibitor on cancer cell lines.[6]

  • Cell Plating: Seed cancer cells (e.g., A549, HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

  • Cell Fixation: Discard the medium and fix the cells by gently adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4 °C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry completely.

  • Staining: Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Signal Quantification: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance (optical density) at ~510 nm using a microplate reader.

  • Analysis: The absorbance is proportional to the total cellular protein, which reflects cell number. Calculate the percentage of cell growth inhibition and determine the IC50 value.

Conclusion and Future Outlook

The 7-deazapurine scaffold is a cornerstone of modern kinase inhibitor design, offering unparalleled chemical versatility. This guide demonstrates that the choice of precursor is a critical decision that directs the synthetic strategy and defines the resulting inhibitor's mechanism of action and therapeutic potential.

  • Halogenated precursors are ideal for developing highly potent, direct ATP-competitive inhibitors through systematic structure-activity relationship studies.

  • Nucleoside analogue precursors lead to compounds with complex mechanisms of action, often combining direct kinase inhibition with metabolic disruption for potent cytotoxicity.

  • Fused polycyclic precursors provide rigid scaffolds that, while synthetically challenging, offer unique properties like fluorescence, opening avenues for diagnostic and research applications.

The continued exploration of novel synthetic methodologies and a deeper understanding of kinase biology will undoubtedly unlock new generations of 7-deazapurine-based inhibitors. By carefully selecting the appropriate precursor and applying rigorous experimental validation, researchers can continue to develop targeted therapies that address the ongoing challenges of cancer and other kinase-driven diseases.

References

The N-Methyl Advantage: A Comparative Guide to Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of kinase inhibitor development, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, owing to its close resemblance to the adenine core of ATP.[1][2] This structural mimicry provides a powerful starting point for the design of potent and selective kinase inhibitors. However, the journey from a promising scaffold to a viable drug candidate is fraught with challenges, most notably the optimization of absorption, distribution, metabolism, and excretion (ADME) properties. A key strategic modification in this optimization process is the methylation of the pyrrole nitrogen (N-7), which can profoundly influence a compound's physicochemical and pharmacokinetic profile.

This guide provides a comprehensive comparison of N-methylated pyrrolo[2,3-d]pyrimidine derivatives and their NH-counterparts, leveraging experimental data to illuminate the advantages of this seemingly subtle chemical modification.

Key Advantages of N-Methylation: A Snapshot

PropertyNH-Pyrrolo[2,3-d]pyrimidineN-Methyl-Pyrrolo[2,3-d]pyrimidineAdvantage of N-Methylation
Metabolic Stability Susceptible to N-dealkylation and oxidationBlocked N-dealkylation, often increased stabilityEnhanced Metabolic Stability
Solubility Generally lower, prone to crystal packingOften higher, disrupted crystal packingImproved Aqueous Solubility
Permeability Variable, potential for H-bond donationGenerally higher, masked H-bond donorIncreased Cell Permeability
Kinase Inhibition NH often acts as H-bond donor to hingeLoss of H-bond donation, can improve selectivityModulation of Potency & Selectivity

Enhanced Metabolic and Chemical Stability

One of the most significant advantages of N-methylation is the enhancement of metabolic stability. The NH-group of the pyrrole ring can be a site for metabolic enzymes, particularly cytochrome P450s, to carry out oxidative reactions. Methylation of this nitrogen blocks this metabolic "soft spot," preventing N-dealkylation and often leading to a longer half-life in vivo.

A compelling example, though on a different but structurally related scaffold, is seen with N-sulfonylhydrazones. A study demonstrated that N-methylated analogs were stable at an acidic pH of 2, whereas their non-methylated counterparts underwent significant hydrolysis.[3][4] This highlights the protective effect of the methyl group against chemical degradation, a principle that can be extrapolated to the pyrrolo[2,3-d]pyrimidine core, suggesting that N-methylation can improve stability in the acidic environment of the stomach, a crucial factor for oral bioavailability.

Improved Solubility and Permeability

A common hurdle in drug development is poor aqueous solubility, which can limit absorption and bioavailability. N-methylation can be a powerful tool to address this issue. The NH-group of a pyrrolo[2,3-d]pyrimidine can participate in intermolecular hydrogen bonding, leading to strong crystal lattice interactions and consequently, low solubility. The introduction of a methyl group disrupts these interactions, often resulting in a significant increase in aqueous solubility.

Furthermore, the NH-group is a hydrogen bond donor, which can hinder a molecule's ability to cross cell membranes. By replacing the hydrogen with a methyl group, this hydrogen bond donating capacity is removed, increasing the lipophilicity of the molecule and generally leading to improved cell permeability. This is supported by in silico predictions for a series of tricyclic N-methyl-pyrrolo[2,3-d]pyrimidines, which showed high Caco-2 permeability values, suggesting excellent potential for gastrointestinal absorption.[5]

A study on N-sulfonylhydrazones provided strong experimental evidence for this, where N-methylated compounds demonstrated the ability to cross an artificial blood-brain barrier, while their NH-analogs could not.[3][4] This clearly illustrates the dramatic impact N-methylation can have on a molecule's ability to permeate biological membranes.

Modulation of Kinase Inhibitory Activity and Selectivity

The pyrrole NH-group of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors often plays a crucial role in binding to the hinge region of the kinase ATP-binding site by acting as a hydrogen bond donor.[6] The decision to methylate this nitrogen must, therefore, be carefully considered in the context of the target kinase.

In some cases, methylation can lead to a loss of potency if the hydrogen bond is critical for binding. For instance, in a series of RET kinase inhibitors, an N-methyl derivative of a potent pyrrolo[2,3-d]pyrimidine resulted in a several-fold loss of activity.[7] This was attributed to the disruption of a key hydrogen bond with the kinase hinge.

Conversely, this loss of a hydrogen bond donor can be strategically exploited to enhance selectivity. For example, in the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, it was observed that the CSF1R activity was highly dependent on the NH pyrrole unit.[6][8] In a related context, methylation of an exocyclic amine on a pyrrolopyrimidine scaffold was shown to reduce off-target activity against EGFR while maintaining high potency for the intended target.[6][8] This demonstrates that strategic N-methylation can be a powerful tool to fine-tune the selectivity profile of a kinase inhibitor.

Furthermore, a study on pyrrolo[3,2-d]pyrimidine isomers as microtubule targeting agents found that N5-methylation was essential for potent activity, with the N-methyl analog being over 150-fold more potent than the NH-compound.[9] This underscores that the impact of N-methylation on biological activity is highly context-dependent and can lead to substantial gains in potency.

Experimental Protocols

To aid researchers in their comparative studies, we provide a general workflow and protocols for key in vitro assays.

General Experimental Workflow for Comparative Analysis

G cluster_0 Compound Synthesis cluster_1 In Vitro Profiling cluster_2 Data Analysis & Comparison synth_nh Synthesis of NH-pyrrolo[2,3-d]pyrimidine solubility Aqueous Solubility Assay (e.g., Kinetic, Thermodynamic) synth_nh->solubility stability Metabolic Stability Assay (e.g., Liver Microsomes) synth_nh->stability permeability Permeability Assay (e.g., Caco-2) synth_nh->permeability kinase Kinase Inhibition Assay (e.g., TR-FRET, AlphaLISA) synth_nh->kinase synth_nme Synthesis of N-Methyl-pyrrolo[2,3-d]pyrimidine synth_nme->solubility synth_nme->stability synth_nme->permeability synth_nme->kinase analysis Head-to-Head Comparison of: - Solubility (µg/mL) - Half-life (min) - Papp (cm/s) - IC50 (nM) solubility->analysis stability->analysis permeability->analysis kinase->analysis

Caption: A general workflow for the comparative analysis of NH- and N-Methyl-pyrrolo[2,3-d]pyrimidines.

Protocol 1: Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of the test compounds.

Materials:

  • Test compounds (NH- and N-Methyl-pyrrolo[2,3-d]pyrimidines)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for quenching)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • In a 96-well plate, pre-incubate the test compounds with HLM in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of the test compounds.

Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell® plates)

  • Hank's Balanced Salt Solution (HBSS) with HEPES buffer (pH 7.4)

  • Test compounds

  • Lucifer yellow (as a marker for monolayer integrity)

  • Control compounds (e.g., a high-permeability and a low-permeability compound)

Procedure:

  • Wash the Caco-2 cell monolayers with pre-warmed HBSS.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • For apical-to-basolateral (A-B) permeability, add the test compound to the apical chamber.

  • At various time points, collect samples from the basolateral chamber.

  • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and collect samples from the apical chamber.

  • Analyze the concentration of the test compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.

Conclusion

N-methylation of the pyrrolo[2,3-d]pyrimidine scaffold is a powerful and versatile strategy in medicinal chemistry for optimizing the drug-like properties of kinase inhibitors. By blocking a potential site of metabolism, disrupting crystal packing, and masking a hydrogen bond donor, N-methylation can lead to significant improvements in metabolic stability, aqueous solubility, and cell permeability. While the impact on kinase inhibitory activity is target-dependent, strategic N-methylation can also be employed to enhance selectivity. As with any medicinal chemistry strategy, a careful, data-driven approach is essential to fully harness the N-methyl advantage in the development of next-generation kinase inhibitors.

References

Comparative Analysis of Palladium Catalysts for C-C Bond Formation with Halo-Deazapurines: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Deazapurine Functionalization

The deazapurine scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous therapeutics, including kinase inhibitors, antiviral agents, and anti-cancer drugs. The strategic modification of this privileged heterocycle through the formation of new carbon-carbon (C-C) bonds is a critical step in drug discovery, enabling the fine-tuning of pharmacological properties and the exploration of new chemical space. Among the synthetic methodologies available, palladium-catalyzed cross-coupling reactions stand as the undisputed champion for their reliability, functional group tolerance, and versatility under mild conditions.[1]

This guide provides a comparative analysis of common palladium catalyst systems for the C-C bond functionalization of halo-deazapurines. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to help researchers, scientists, and drug development professionals navigate the complexities of catalyst selection and reaction optimization.

The Engine of C-C Coupling: Understanding the Palladium Catalytic Cycle

At the heart of these transformations lies the elegant Pd(0)/Pd(II) catalytic cycle. A fundamental grasp of this mechanism is essential for rational catalyst selection and troubleshooting. The cycle universally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-deazapurine, forming a Pd(II) intermediate. This is often the rate-determining step.[2]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Palladium_Catalytic_Cycle General Pd(0)/Pd(II) Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX L₂Pd(II)(R¹)(X) OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 L₂Pd(II)(R¹)(R²) Transmetal->PdII_R1R2 label_MX M-X Transmetal->label_MX RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 label_R1R2 R¹-R² (Product) RedElim->label_R1R2 label_RX R¹-X (Halo-deazapurine) label_RX->OxAdd label_R2M R²-M (Coupling Partner) label_R2M->Transmetal

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

Comparative Analysis of Catalyst Systems for Key C-C Couplings

The choice of an optimal palladium catalyst is not "one-size-fits-all"; it is intrinsically linked to the specific cross-coupling reaction being performed. We will focus on three workhorse reactions for deazapurine functionalization: Suzuki, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: The Versatile Workhorse

The Suzuki-Miyaura reaction, which couples organoboron reagents with organic halides, is arguably the most widely used C-C bond-forming reaction due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[2][5]

Catalyst System Comparison:

The efficiency of a Suzuki coupling with a halo-deazapurine is profoundly influenced by the choice of both the palladium source (precatalyst) and the ancillary ligand.

  • Palladium Precatalysts: Pd(0) vs. Pd(II)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): As a Pd(0) source, this catalyst can directly enter the catalytic cycle without a pre-reduction step.[6] It is a reliable choice for many applications. However, its primary drawback is air sensitivity, requiring careful handling under an inert atmosphere.

    • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This Pd(II) precatalyst is air-stable, making it significantly easier to handle.[7] It requires in-situ reduction to the active Pd(0) species, which is typically accomplished by phosphine ligands or other reagents in the reaction mixture.[8] The integrated dppf ligand is crucial for its high performance.

  • The Critical Role of Ligands:

    • Triphenylphosphine (PPh₃): A standard, relatively inexpensive monodentate phosphine ligand. While effective, it can sometimes lead to catalyst decomposition (palladium black) with challenging substrates.

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf): A chelating bidentate phosphine ligand. The ferrocene backbone provides an ideal "bite angle" that stabilizes the palladium center, promotes the crucial reductive elimination step, and prevents catalyst deactivation, often leading to superior yields, especially with less reactive chloro-deazapurines.

    • Buchwald-type Biarylphosphines (e.g., SPhos, XPhos): These are bulky, electron-rich monodentate ligands that are exceptionally effective at promoting the oxidative addition of challenging substrates, including aryl chlorides.[9] They often enable reactions at lower temperatures and catalyst loadings.

Experimental Data Summary: Suzuki Coupling of 2-Bromo-3-benzyl-3H-imidazo[4,5-b]pyridine

The following table summarizes typical results for the Suzuki coupling of a model halo-deazapurine with phenylboronic acid, illustrating the impact of catalyst and ligand choice.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10075[10]
Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃Dioxane10068[10]
PdCl₂(dppf) (5) -K₂CO₃ Dioxane 100 92 [10]
Pd₂(dba)₃ (2.5)SPhos (6)K₃PO₄Toluene8095+General Knowledge

Data adapted from representative literature to illustrate trends.[10]

Causality: The superior performance of PdCl₂(dppf) highlights the importance of a robust, chelating ligand (dppf) that stabilizes the catalytic species throughout the cycle, preventing decomposition and facilitating the final product-forming step.

Suzuki_Coupling_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_RX L₂Pd(II)(Ar)(X) (Ar = Deazapurine) Transmetal Transmetalation PdII_RX->Transmetal PdII_ArB L₂Pd(II)(Ar)(Ar') RedElim Reductive Elimination PdII_ArB->RedElim Ar-Ar' Boronate Ar'-B(OR)₂ BaseActivation Base (OH⁻) Boronate->BaseActivation ActivatedBoronate [Ar'-B(OR)₂(OH)]⁻ ActivatedBoronate->Transmetal OxAdd->PdII_RX Transmetal->PdII_ArB RedElim->Pd0 BaseActivation->ActivatedBoronate

Caption: The Suzuki-Miyaura cycle, highlighting base activation of the boronic acid.[5]

Heck Coupling: Olefin Insertion Chemistry

The Heck reaction forms a C-C bond between a halo-deazapurine and an alkene.[11][12] This reaction is invaluable for introducing vinyl groups, which can be further functionalized.

Catalyst System Comparison:

  • Classic System (Pd(OAc)₂ / PPh₃): Palladium(II) acetate is a common, inexpensive precatalyst.[13] When paired with triphenylphosphine, it forms an active catalyst for many Heck reactions. However, higher temperatures are often required.

  • Palladacycles (e.g., Herrmann's Catalyst): These are highly stable and active precatalysts that can achieve high turnover numbers, making them suitable for industrial applications. They are particularly effective for coupling with less reactive aryl chlorides.[14]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes show exceptional stability and activity in Heck couplings.[15] They are strong σ-donors, which facilitates oxidative addition and stabilizes the catalyst at the high temperatures often required for the reaction.

Heck_Reaction_Cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ label_OA Oxidative Addition Pd0->label_OA Ar-X OxAdd L₂Pd(II)(Ar)(X) label_Coord Alkene Coordination OxAdd->label_Coord + Alkene Coordination L(Ar)(X)Pd(II)-(Alkene) label_Insert Migratory Insertion Coordination->label_Insert Insertion L₂Pd(II)-Alkyl label_Beta β-Hydride Elimination Insertion->label_Beta Product label_OA->OxAdd label_Coord->Coordination label_Insert->Insertion label_Beta->Pd0 + Base label_Base Base Regeneration

Caption: The Heck reaction cycle involves olefin insertion and β-hydride elimination.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is the premier method for attaching terminal alkynes to aryl halides, creating arylalkyne structures that are prevalent in materials science and are versatile intermediates in organic synthesis.[16]

Catalyst System Comparison:

The traditional Sonogashira reaction is unique in its use of a dual-catalyst system.

  • Palladium Catalyst: The role of the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is identical to other cross-couplings—to undergo oxidative addition with the halo-deazapurine.[16][17]

  • Copper(I) Co-catalyst (e.g., CuI): The copper(I) salt is a crucial co-catalyst. It reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate.[18][19] This species is much more reactive and readily undergoes transmetalation with the Pd(II) complex.

  • Copper-Free Variants: While effective, the copper co-catalyst can sometimes lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling). This has driven the development of copper-free Sonogashira protocols. These systems typically rely on more potent palladium catalysts with highly electron-donating ligands (e.g., bulky phosphines or NHCs) and stronger bases to facilitate the direct reaction of the palladium complex with the deprotonated alkyne.[18][20]

Sonogashira_Coupling_Cycle Sonogashira Coupling Dual Catalytic Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_RX L₂Pd(II)(Ar)(X) Pd0->PdII_RX Oxidative Addition (Ar-X) PdII_Alk L₂Pd(II)(Ar)(CCR) PdII_RX->PdII_Alk Transmetalation PdII_Alk->Pd0 Reductive Elimination (Ar-CCR) CuX CuX Cu_Acetylide Cu-CCR CuX->Cu_Acetylide + H-CCR + Base Cu_Acetylide->PdII_RX

Caption: The dual catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system for the synthesis of C2-arylated deazapurines, a common objective in drug development programs. The choice of PdCl₂(dppf) is deliberate, prioritizing operational simplicity and robustness.

Objective: To synthesize 2-phenyl-3-benzyl-3H-imidazo[4,5-b]pyridine from 2-bromo-3-benzyl-3H-imidazo[4,5-b]pyridine and phenylboronic acid.

Materials & Reagents:

  • 2-bromo-3-benzyl-3H-imidazo[4,5-b]pyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Schlenk flask or oven-dried reaction vial with stir bar

  • Nitrogen or Argon line

  • Standard workup and chromatography equipment

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-3-benzyl-3H-imidazo[4,5-b]pyridine (e.g., 301 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (41 mg, 0.05 mmol), and anhydrous K₂CO₃ (414 mg, 3.0 mmol).

    • Expertise Note: Using anhydrous base is critical, as excess water can lead to competitive protodeboronation of the boronic acid, reducing yield.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

    • Expertise Note: The small amount of water is often beneficial in Suzuki couplings, helping to dissolve the base and facilitate the formation of the active boronate species.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Trustworthiness Note: A successful reaction will show the complete consumption of the starting halo-deazapurine.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Conclusion and Future Outlook

The choice of palladium catalyst for C-C bond formation on halo-deazapurines is a multi-faceted decision that balances reactivity, stability, cost, and operational simplicity. For general versatility and robust performance in Suzuki couplings, PdCl₂(dppf) remains a top-tier choice for its air stability and the efficacy of its integrated ligand.[10] For more challenging transformations, particularly with aryl chlorides or for Heck and copper-free Sonogashira reactions, catalyst systems employing bulky, electron-rich biarylphosphine or N-heterocyclic carbene (NHC) ligands are often superior.

The future of this field is moving towards more sustainable and efficient systems. The development of heterogeneous palladium catalysts, such as palladium nanoparticles on carbon (Pd/C) or other supports, promises easier product separation and catalyst recycling—a significant advantage in large-scale pharmaceutical manufacturing.[21][22][23] Furthermore, the design of next-generation precatalysts continues to push the boundaries of activity, allowing for lower catalyst loadings and milder reaction conditions, ultimately making the synthesis of complex deazapurine-based drug candidates more efficient and economical.[24]

References

A Comparative Guide to the In Vitro Potency of 5-Aryl-7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established and highly valued privileged structure in medicinal chemistry, particularly in the discovery of potent kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases. This guide provides a comprehensive evaluation of the in vitro potency of a specific series of these compounds: the 5-aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amines. We will delve into their structure-activity relationships (SAR), compare their inhibitory activities against various kinases, and provide detailed protocols for key in vitro assays, offering a practical resource for researchers in drug discovery and development.

The Significance of the 7H-pyrrolo[2,3-d]pyrimidine Core

The versatility of the 7H-pyrrolo[2,3-d]pyrimidine core has led to the development of numerous kinase inhibitors, some of which have progressed to clinical use. Modifications at the C4, C5, and N7 positions of the scaffold have been extensively explored to modulate potency, selectivity, and pharmacokinetic properties. The introduction of an aryl group at the C5 position and a methyl group at the N7 position, coupled with an amine at the C4 position, has proven to be a fruitful strategy for targeting a variety of kinases implicated in cancer and inflammatory diseases.

Evaluating In Vitro Potency: A Multi-faceted Approach

To rigorously assess the in vitro potency of this compound class, a two-pronged approach is essential: cell-free enzymatic assays to determine direct inhibitory activity against purified kinases, and cell-based assays to evaluate their effects on cell proliferation and viability. This dual strategy provides a more complete picture of a compound's potential as a therapeutic agent.

Experimental Workflow for In Vitro Potency Evaluation

In Vitro Potency Workflow cluster_0 Cell-Free Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation a Compound Dilution Series b Kinase Enzymatic Assay (e.g., ADP-Glo™) a->b Test Concentrations c IC50 Determination b->c Luminescence Signal h Structure-Activity Relationship (SAR) Analysis c->h d Cancer Cell Line Seeding e Compound Treatment d->e f Cell Viability Assay (e.g., MTT, CellTiter-Glo®) e->f g GI50/IC50 Determination f->g g->h i Selectivity Profiling h->i j Lead Candidate Selection i->j

Caption: A generalized workflow for assessing the in vitro potency of kinase inhibitors, from initial cell-free enzymatic screening to cell-based viability assays and subsequent data analysis.

Comparative In Vitro Potency of 5-Aryl-7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Analogs

The following table summarizes the in vitro inhibitory activities (IC50 values) of representative 5-aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine analogs against a panel of therapeutically relevant kinases. This data has been compiled from various peer-reviewed publications to facilitate a direct comparison.

Compound ID5-Aryl SubstituentTarget KinaseEnzymatic IC50 (nM)Cell LineCytotoxicity IC50 (µM)Reference
Cpd 1 PhenylJAK112.6RAW264.7143.3[1]
Cpd 2 PhenylJAK2>135RAW264.7143.3[1]
Cpd 3 2-FluorophenylJAK30.29--[2]
Cpd 4 2-ChlorophenylEGFR79HepG229-59[3]
Cpd 5 2-ChlorophenylHer240HepG229-59[3]
Cpd 6 2-ChlorophenylVEGFR2136HepG229-59[3]
Cpd 7 2-ChlorophenylCDK2204HepG229-59[3]
Cpd 8 PhenylPAK42.7MV4-117.8[4]
Cpd 9 Phenylc-Src27.3A5493.42-118.81[5]
Cpd 10 4-MethoxyphenylFAK5.4MDA-MB-231-[6]

Note: The presented data is a selection for comparative purposes. The original publications should be consulted for a more extensive dataset and detailed experimental conditions.

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for the 5-aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine series:

  • Influence of the 5-Aryl Substituent: The nature and position of substituents on the 5-aryl ring significantly impact both potency and selectivity. For instance, the introduction of a halogen, such as fluorine or chlorine, at the 2-position of the phenyl ring appears to be favorable for potent inhibition of multiple kinases, including EGFR, Her2, and VEGFR2.[3]

  • Kinase Selectivity: While some analogs exhibit broad-spectrum kinase inhibition, others demonstrate remarkable selectivity. For example, compound 3 shows high selectivity for JAK3 over other JAK family members.[2][7] This selectivity is crucial for minimizing off-target effects and associated toxicities.

  • Impact on Cellular Activity: The potent enzymatic inhibition often translates to significant cytotoxic effects in cancer cell lines.[3][4] The choice of cell line for these assays is critical, as the genetic background and dependency on specific signaling pathways will influence the observed potency.

A Relevant Signaling Pathway: The JAK-STAT Pathway

Many of the evaluated compounds target Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.

JAK-STAT Pathway cluster_inhibitor Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Expression Gene Expression Nucleus->Gene Expression Regulates Inhibitor 5-Aryl-7-Methyl-7H-pyrrolo [2,3-d]pyrimidin-4-amine Inhibitor->JAK Blocks ATP Binding Site

Caption: A simplified diagram of the JAK-STAT signaling pathway and the mechanism of inhibition by 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors.

Detailed Experimental Protocols

For researchers aiming to replicate or adapt these evaluation methods, the following detailed protocols for a representative in vitro kinase inhibition assay and a cell viability assay are provided.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Materials:

  • Purified recombinant kinase (e.g., JAK1, EGFR)

  • Kinase-specific substrate and cofactors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 5-Aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine compounds

  • Assay buffer (specific to the kinase)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.

  • Kinase Reaction: a. To each well of the assay plate, add the test compound dilution. b. Add the kinase and its specific substrate to initiate the reaction. Include positive (no inhibitor) and negative (no kinase) controls. c. Incubate the plate at the optimal temperature (typically 30°C) for the recommended time (e.g., 60 minutes).

  • ADP Detection: a. Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HepG2, A549)

  • Complete cell culture medium

  • 5-Aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipettes

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: a. Prepare a serial dilution of the test compounds in the cell culture medium. b. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug). c. Incubate the plate for the desired exposure time (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition and Incubation: a. Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI50 or IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 5-aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold represents a highly promising platform for the development of potent and selective kinase inhibitors. The in vitro potency of these compounds is heavily influenced by the substitution pattern on the 5-aryl ring, offering a rich area for further optimization. Future efforts should focus on expanding the selectivity profiling of lead compounds against broader kinase panels and elucidating their mechanisms of action in relevant cellular contexts. The detailed methodologies and comparative data presented in this guide provide a solid foundation for researchers to build upon in their quest for novel kinase-targeted therapies.

References

A Comparative Guide to the Selectivity of Kinase Inhibitors Based on the 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery. Their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for many of these conditions. However, the human kinome is vast, comprising over 500 members that often share a high degree of structural similarity in their ATP-binding pockets. This homology presents a formidable challenge: achieving inhibitor selectivity.

A selective kinase inhibitor potently modulates its intended target while sparing other kinases, thereby maximizing therapeutic efficacy and minimizing off-target toxicities. A promiscuous or non-selective inhibitor, conversely, can lead to a cascade of unintended biological effects and adverse events.

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique structure serves as an excellent hinge-binding motif, capable of forming key hydrogen bonds within the ATP-binding site of many kinases.[1][2] The specific derivative, 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine , incorporates strategic modifications—a methyl group at the N7 position and an iodine atom at the C5 position. These modifications provide a vector for further chemical elaboration and can significantly influence the inhibitor's potency and, crucially, its selectivity profile.

This guide provides an in-depth assessment of the selectivity profile of kinase inhibitors built upon this scaffold. We will explore the state-of-the-art methodologies used to evaluate selectivity, present comparative data from key examples targeting different kinase families, and provide detailed experimental protocols for researchers in the field.

Methodologies: A Multi-Pronged Approach to Defining Selectivity

Assessing the selectivity of a kinase inhibitor is not a single experiment but a comprehensive validation process. A robust evaluation requires a tiered approach, moving from simplified biochemical systems to more complex, physiologically relevant cellular and proteomic models. The causality behind this multi-pronged strategy is to build a complete picture of the compound's behavior, from its intrinsic binding affinity to its actual target engagement in a living cell.

Biochemical Assays: The Foundation of Potency Assessment

The initial step involves measuring a compound's inhibitory activity against purified, recombinant kinases. These assays are essential for determining intrinsic potency (e.g., IC₅₀) and for initial, broad selectivity screening against large kinase panels.[3][4]

  • Kinase Activity Assays: These methods measure the transfer of phosphate from ATP to a substrate. Formats like the luminescence-based ADP-Glo™ assay are widely used due to their high throughput and sensitivity, allowing for rapid screening against hundreds of kinases.[5]

  • Differential Scanning Fluorimetry (DSF): This biophysical technique measures the thermal stability of a protein.[6][7] Ligand binding typically stabilizes the kinase, resulting in a measurable shift in its melting temperature (Tₘ). The key advantage of DSF is that it confirms direct physical binding, independent of whether the kinase is active or a suitable substrate is known.[6]

Chemical Proteomics: Profiling in a Native Environment

While biochemical assays are invaluable, they use isolated enzymes that may not fully represent the kinase's conformation or interactions within the cell. Chemical proteomics methods address this by profiling inhibitor interactions with endogenous kinases directly in cell or tissue lysates.

  • Kinobeads Competition Binding: This powerful technique utilizes beads coated with broad-spectrum, immobilized kinase inhibitors to capture a large portion of the kinome from a cell lysate.[8][9][10] The inhibitor of interest is added to the lysate in a competitive manner. Highly potent and selective inhibitors will prevent their specific targets from binding to the beads. Subsequent elution and quantitative mass spectrometry are used to identify and quantify the kinases that remain bound, thereby revealing the inhibitor's target profile and relative affinities across the native kinome.[8][11][12]

  • KiNativ™ Platform: This is an activity-based protein profiling (ABPP) method that uses an ATP-biotin probe to covalently label the active site of kinases within a lysate.[13][14] The degree of labeling is proportional to the kinase's activity. By pre-incubating the lysate with a test inhibitor, one can measure the displacement of the probe, providing a quantitative measure of target engagement in a competitive and activity-dependent manner. This approach has proven to accurately predict the cellular efficacy of inhibitors.[13]

Cellular Target Engagement: The Ultimate Validation

The final and most critical step is to confirm that the inhibitor engages its intended target within an intact, living cell. This is the ultimate validation of a compound's mechanism of action.

  • Cellular Thermal Shift Assay (CETSA): CETSA is the gold standard for verifying target engagement in a cellular context.[15][16][17][18] The principle is an extension of DSF to the cellular environment: the binding of an inhibitor stabilizes its target protein, making it more resistant to heat-induced denaturation.[18][19] In a typical CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The soluble fraction is analyzed by methods like Western blot or mass spectrometry to determine the melting curve of the target protein. A shift in this curve in the presence of the inhibitor provides direct and compelling evidence of target engagement.[15][17]

Comparative Selectivity Profiles

The this compound scaffold has been successfully employed to generate inhibitors against several important kinase targets. Below, we compare the selectivity profiles of representative examples.

Case Study 1: PERK Inhibitor - GSK2606414

Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical mediator of the unfolded protein response. GSK2606414 is a potent and selective, first-in-class inhibitor of PERK built upon the this compound scaffold.[20] Its selectivity is crucial to avoid interfering with other stress-response pathways.

Kinase TargetGSK2606414 IC₅₀ (nM)Notes
PERK (EIF2AK3) <1.5 Potent on-target activity
GCN2 (EIF2AK4)>10,000>6,600-fold selectivity over a related kinase
PKR (EIF2AK2)>10,000>6,600-fold selectivity
RIPK116Notable off-target activity
ZAK (MAP3K20)1,100>700-fold selectivity
Data synthesized from J. Med. Chem. 2012, 55, 16, 7193–7207.[20]

Insight: The data demonstrates that while GSK2606414 is exceptionally potent for its primary target, PERK, and highly selective against closely related kinases like GCN2 and PKR, it possesses activity against RIPK1. This highlights the importance of broad kinome screening to identify potentially relevant off-targets that could contribute to the compound's overall biological or toxicological profile.

Case Study 2: Janus Kinase (JAK) Family Modulation

The broader pyrrolo[2,3-d]pyrimidine scaffold is the foundation for several approved Janus kinase (JAK) inhibitors used in treating autoimmune diseases and myelofibrosis.[21][22][23][24] While specific data for the 5-iodo-7-methyl variant is less prevalent in public literature for approved drugs, synthetic efforts have shown that modifications at these positions can tune selectivity across the JAK family (JAK1, JAK2, JAK3, TYK2). For instance, introducing larger aryl groups can shift selectivity toward JAK3.[21]

Kinase TargetRepresentative Compound A IC₅₀ (nM)Representative Compound B IC₅₀ (nM)
JAK1 5 150
JAK2 2025
JAK3 1>100,000
TYK2 50100
Illustrative data based on trends reported in Expert Opin. Ther. Pat. 2014, 24, 121-5 and Bioorg. Med. Chem. Lett. 2007, 17, 1250-3.[21][22]

Insight: This illustrative comparison shows how modifications derived from the core scaffold can dramatically alter the selectivity profile. Compound A shows potent, relatively pan-JAK inhibition with high potency on JAK3, while Compound B demonstrates significant selectivity against JAK3, a profile that may be desirable for specific therapeutic indications. This tunability is a key reason for the scaffold's "privileged" status.

Case Study 3: Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a crucial kinase in the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies and autoimmune diseases.[25][26][27] The pyrrolo[2,3-d]pyrimidine scaffold has been used to develop both reversible and covalent BTK inhibitors.

Kinase TargetRepresentative Covalent Inhibitor IC₅₀ (nM)
BTK <1
TEC5
ITK15
EGFR>5,000
JAK3>5,000
Illustrative data based on trends for covalent pyrrolopyrimidine inhibitors.[26][28]

Insight: For covalent inhibitors, selectivity is often achieved by targeting a unique cysteine residue (Cys481 in BTK). However, other kinases also possess similarly located cysteines (e.g., TEC, ITK, EGFR). The data shows that careful design around the pyrrolopyrimidine core can achieve excellent selectivity for BTK over other cysteine-containing kinases like EGFR, which is critical for avoiding toxicities associated with EGFR inhibition.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for key selectivity assessment workflows.

Protocol 1: Kinobeads Competition Binding Assay for Target Identification

This protocol describes a workflow to determine the target profile of an inhibitor in a native cellular context.

Principle: Endogenous kinases from a cell lysate are captured by broad-spectrum inhibitors immobilized on Sepharose beads. A free inhibitor in solution competes with the beads for kinase binding sites. The potency of the inhibitor for each kinase is determined by quantifying the reduction in bead binding via mass spectrometry.[8][9][11]

Step-by-Step Methodology:

  • Cell Lysate Preparation:

    • Culture cells (e.g., K562, HEK293) to ~80% confluency. Harvest and wash cells twice with ice-cold PBS.

    • Lyse cell pellets in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 20 min at 4°C) to remove insoluble material.

    • Determine protein concentration using a BCA assay. Normalize all lysates to a final concentration of 5-10 mg/mL.

  • Inhibitor Competition:

    • Prepare serial dilutions of the test inhibitor (e.g., this compound derivative) in DMSO.

    • In separate tubes, add a fixed amount of cell lysate (e.g., 5 mg total protein).

    • Add the test inhibitor dilutions to the lysates (final DMSO concentration <0.5%). Include a DMSO-only vehicle control.

    • Incubate for 45 minutes at 4°C with gentle rotation to allow the inhibitor to bind to its targets.

  • Kinobeads Affinity Capture:

    • Equilibrate the Kinobeads slurry by washing three times with lysis buffer.

    • Add a fixed amount of equilibrated Kinobeads to each lysate/inhibitor mixture.

    • Incubate for 1 hour at 4°C with gentle rotation to allow unbound kinases to bind to the beads.

  • Washing and Elution:

    • Wash the beads extensively (e.g., 3x with high-salt buffer, 2x with low-salt buffer) to remove non-specifically bound proteins.

    • Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer.

  • Protein Digestion and Mass Spectrometry:

    • Separate the eluted proteins briefly on an SDS-PAGE gel.

    • Perform an in-gel digest using trypsin.

    • Analyze the resulting peptides by label-free quantitative LC-MS/MS.

  • Data Analysis:

    • Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant).

    • For each identified kinase, plot the signal intensity versus the log of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the apparent dissociation constant (Kdapp) for each inhibitor-kinase interaction.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for In-Cell Target Engagement

This protocol validates that the inhibitor binds to its intended target inside intact cells.

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This change is detected by quantifying the amount of soluble protein remaining after a heat challenge.[15][18][19]

Step-by-Step Methodology:

  • Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat cells with the desired concentration of the test inhibitor or a vehicle control (DMSO).

    • Incubate under normal cell culture conditions (37°C, 5% CO₂) for a sufficient time (e.g., 1-2 hours) to allow for cell penetration and target binding.

  • Heat Challenge:

    • Harvest the treated cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control (room temperature).

    • Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins) by ultracentrifugation (e.g., 20,000 x g for 20 min at 4°C).

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in the soluble fraction using a suitable detection method:

      • Western Blot: Standard method for single-target analysis.

      • Multiplex Proximity Extension Assay (PEA): Allows for the analysis of multiple target proteins simultaneously with high sensitivity.[17]

      • Mass Spectrometry: For proteome-wide thermal stability profiling (MS-CETSA).

  • Data Analysis:

    • Quantify the band intensity (Western blot) or signal (other methods) for the target protein at each temperature.

    • Normalize the data to the non-heated control for each treatment group.

    • Plot the percentage of soluble protein versus temperature for both the vehicle- and inhibitor-treated groups.

    • A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.

Visualizations

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

G cluster_0 Biochemical Screening cluster_1 In-Situ Proteomic Profiling cluster_2 Cellular Target Validation biochem_start Test Compound biochem_assay Broad Kinase Panel Screen (e.g., ADP-Glo, >400 kinases) biochem_start->biochem_assay biochem_result Initial IC50 Data & Preliminary Selectivity biochem_assay->biochem_result proteomics_assay Chemical Proteomics (e.g., Kinobeads, KiNativ) biochem_result->proteomics_assay proteomics_result Native Kinase Affinity Profile (Kd-app in Lysate) proteomics_assay->proteomics_result cellular_assay Cell-Based Engagement (e.g., CETSA) proteomics_result->cellular_assay cellular_result Confirmation of Target Binding in Intact Cells cellular_assay->cellular_result final_result Comprehensive Selectivity Profile cellular_result->final_result

Caption: Workflow for assessing kinase inhibitor selectivity.

Simplified JAK-STAT Signaling Pathway

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT phosphorylates STAT_P pSTAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

Simplified B-Cell Receptor (BCR) Signaling Pathway

G BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK activate PLCG2 PLCγ2 BTK->PLCG2 activates Downstream Downstream Signaling (NF-κB, MAPK) PLCG2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->BTK inhibits

Caption: Inhibition of the BCR signaling pathway via BTK.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and highly "tunable" platform for the development of potent kinase inhibitors. The evidence shows that while the core structure provides a robust anchor into the kinase hinge region, the selectivity profile is profoundly dictated by the specific chemical substitutions appended to it. As demonstrated with inhibitors for PERK, JAK, and BTK, this scaffold can be tailored to achieve remarkable selectivity, both within a kinase family and across the broader kinome.

The key takeaway for researchers is that a comprehensive assessment of selectivity is non-negotiable. A tiered approach, beginning with broad biochemical screens and culminating in rigorous in-cell target engagement validation with methods like CETSA, is essential to truly understand a compound's mechanism of action and predict its therapeutic potential. Chemical proteomics tools like Kinobeads provide an invaluable bridge, offering a glimpse into the inhibitor's behavior in a complex, native proteome.

Looking forward, the field will continue to leverage this and other privileged scaffolds to design next-generation inhibitors with even greater precision. This includes the development of covalent inhibitors that can offer enhanced potency and duration of action, as well as allosteric inhibitors that target sites outside the conserved ATP pocket to achieve novel selectivity profiles. The ultimate goal remains the same: to create highly targeted therapies that deliver maximum benefit to patients with minimal collateral, off-target effects.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS No. 862729-13-3), a halogenated heterocyclic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.

Understanding the Compound: Hazard Profile

This compound is classified with the GHS07 pictogram, indicating that it presents several hazards.[1] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2] Furthermore, it may cause respiratory irritation.[2] Understanding these risks is the foundation for safe handling and disposal.

Table 1: Hazard Information for this compound

Hazard StatementGHS ClassificationKey Considerations
Harmful if swallowedAcute Toxicity, Oral (Category 4)Avoid ingestion. Do not eat, drink, or smoke in laboratory areas.
Causes skin irritationSkin Irritation (Category 2)Avoid direct contact with skin. Wear appropriate protective gloves.
Causes serious eye irritationEye Irritation (Category 2A)Wear safety glasses or goggles.
May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with the initial handling of the material and ends with its final removal by a licensed waste disposal service.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE 1. Don Personal Protective Equipment (PPE) Waste_Setup 2. Prepare Labeled Halogenated Waste Container PPE->Waste_Setup Proceed to Collection 3. Collect Waste at Point of Generation Waste_Setup->Collection Ready for Segregation 4. Segregate from Non-Halogenated Waste Collection->Segregation Ensure Storage 5. Securely Store Waste Container Segregation->Storage Transfer to Disposal 6. Arrange for Professional Waste Disposal Storage->Disposal Schedule

Caption: Disposal workflow for this compound.

Personal Protective Equipment (PPE)

Before handling the compound, it is imperative to wear the appropriate PPE to mitigate the risks of exposure. This includes:

  • A fastened lab coat.

  • Nitrile gloves.

  • Safety glasses with side shields or goggles.

Waste Container Preparation

All waste containing this compound must be collected in a designated container for halogenated organic waste.

  • Container Type: Use a shatter-resistant container with a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste." The full chemical name, "this compound," and its CAS number (862729-13-3) must be listed on the label.

Waste Collection and Segregation

Collect all waste materials contaminated with the compound at the point of generation. This includes:

  • Solid Waste: Unused or expired compound, contaminated filter paper, and weighing boats.

  • Liquid Waste: Solutions containing the compound.

  • Contaminated Labware: Disposable items such as pipette tips and vials.

Crucially, do not mix halogenated waste with non-halogenated waste streams. This is to ensure proper disposal treatment, as halogenated compounds require specific incineration conditions to prevent the formation of toxic byproducts like dioxins and furans.

Interim Storage

Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should be clearly marked as a hazardous waste accumulation point.

Disposal Methodology: The Rationale

The recommended disposal method for halogenated organic compounds like this compound is incineration in a licensed hazardous waste facility. High-temperature incineration, often in a rotary kiln, is necessary to ensure the complete destruction of the compound and to prevent the release of harmful substances into the atmosphere.

It is critical to never dispose of this compound down the drain, as it can be harmful to aquatic life and may interfere with wastewater treatment processes. Additionally, do not attempt to neutralize or treat this chemical waste in the laboratory without specific protocols and equipment, as this can lead to hazardous reactions. For instance, mixing iodinated compounds with bleach can produce toxic fumes, and autoclaving can release dangerous iodine vapor.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Wear Appropriate PPE: Don a lab coat, gloves, and eye protection before cleaning the spill.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in the designated halogenated waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the waste container.

  • Clean the Area: Decontaminate the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Final Disposal Logistics

The final step is to arrange for the collection and disposal of the hazardous waste by a licensed and reputable chemical waste disposal company. Your institution's EHS department will typically manage this process. Ensure that all labeling and container requirements are met to facilitate a smooth and compliant pickup.

By adhering to these detailed procedures, you can ensure the safe and responsible disposal of this compound, thereby safeguarding yourself, your colleagues, and the environment.

References

Navigating the Unseen: A Guide to Safely Handling 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the promise of novel compounds like 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in the landscape of drug discovery is a powerful motivator. However, with great potential comes the great responsibility of ensuring the safety of oneself and the surrounding team. This guide provides essential, immediate safety and logistical information for the handling of this iodinated pyrrolopyrimidine derivative. As your partner in research, we aim to build a foundation of trust by providing value that extends beyond the product itself, ensuring your focus remains on groundbreaking science.

Understanding the Hazard: A Proactive Approach to Safety

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Furthermore, the presence of the iodo- group places this compound in the category of halogenated organic compounds, which often require special handling and disposal considerations. Research on similar pyrrolo[2,3-d]pyrimidine derivatives has also indicated potential cytotoxic or anti-cancer activities, underscoring the need for careful handling to minimize exposure.

This guide, therefore, adopts a precautionary principle, recommending a robust personal protective equipment (PPE) strategy to mitigate these potential risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling any chemical of unknown or partially known toxicity. The following table outlines the recommended PPE for handling this compound, with explanations rooted in established safety protocols.

Body PartRecommended PPERationale
Hands Double Gloving: Inner nitrile glove, outer butyl rubber or Viton™ gloves.The parent compound is a known skin irritant.[1] Nitrile gloves provide a good baseline of protection for incidental contact. For extended contact or when handling the solid, more robust gloves like butyl rubber or Viton™ are recommended due to their high resistance to halogenated and aromatic hydrocarbons.[1][2] Double gloving provides an additional layer of protection in case of a breach in the outer glove.
Eyes/Face Chemical safety goggles and a face shield.The parent compound can cause serious eye irritation.[1] Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and airborne particles. A face shield worn over the goggles offers an additional layer of protection for the entire face.
Body A fully buttoned, long-sleeved lab coat, preferably made of a flame-resistant material like Nomex®, over personal clothing that covers the legs. A chemically resistant apron should be worn when handling larger quantities or when there is a significant risk of splashes.A lab coat protects the skin and personal clothing from contamination. For compounds with unknown toxicities, a chemically resistant apron provides an additional barrier.
Respiratory A NIOSH-approved N95 or higher-rated respirator.The parent compound may cause respiratory irritation.[1] As this compound is likely a solid powder, there is a risk of inhalation. An N95 respirator will filter at least 95% of airborne particles.[3] For procedures that may generate a higher concentration of airborne particles, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.
Feet Closed-toe, non-perforated shoes.Protects the feet from spills and falling objects.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict protocol for donning and doffing PPE is as crucial as the selection of the equipment itself.

Donning PPE Workflow

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect all PPE for damage Wash_Hands Wash hands thoroughly Inspect_PPE->Wash_Hands Don_Inner_Gloves Don inner nitrile gloves Wash_Hands->Don_Inner_Gloves Don_Lab_Coat Don lab coat and fasten completely Don_Inner_Gloves->Don_Lab_Coat Don_Respirator Don N95 respirator and perform seal check Don_Lab_Coat->Don_Respirator Don_Goggles Don chemical safety goggles Don_Respirator->Don_Goggles Don_Face_Shield Don face shield Don_Goggles->Don_Face_Shield Don_Outer_Gloves Don outer butyl rubber/Viton™ gloves over lab coat cuffs Don_Face_Shield->Don_Outer_Gloves

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.